(3S)Lenalidomide-5-Br
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
3-(6-bromo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O3/c14-8-1-2-9-7(5-8)6-16(13(9)19)10-3-4-11(17)15-12(10)18/h1-2,5,10H,3-4,6H2,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRQAKJTXKOGSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1010100-26-1 | |
| Record name | 3-(5-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(3S)Lenalidomide-5-Br: An In-Depth Technical Guide on its Mechanism of Action as a Cereblon E3 Ligase Ligand
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3S)Lenalidomide-5-Br is a synthetic derivative of lenalidomide, a well-established immunomodulatory drug. This brominated analog serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce targeted protein degradation. The core mechanism of action of this compound lies in its ability to bind to the Cereblon (CRBN) protein, a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN). This binding event modulates the substrate specificity of the E3 ligase, redirecting its ubiquitinating activity towards specific "neosubstrates," ultimately leading to their degradation by the proteasome. This guide provides a comprehensive overview of the mechanism of action, supported by experimental protocols and comparative data to facilitate further research and development in the field of targeted protein degradation.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The primary mechanism of action of this compound is intrinsically linked to the function of its parent compound, lenalidomide. These molecules act as "molecular glues," inducing proximity between the CRBN E3 ligase and specific target proteins that are not its natural substrates.[1][2][3][4][5] This induced proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.
The key molecular events are as follows:
-
Binding to Cereblon (CRBN): this compound binds to a specific pocket in the thalidomide-binding domain (TBD) of the CRBN protein.[3] CRBN is a component of the CRL4 E3 ubiquitin ligase complex, which also includes Cullin-4, DDB1, and Roc1.[2]
-
Neosubstrate Recruitment: The binding of this compound to CRBN creates a novel interface that facilitates the recruitment of specific "neosubstrates." For lenalidomide and its analogs, the most well-characterized neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][5] In the context of myelodysplastic syndromes with a 5q deletion, Casein Kinase 1α (CK1α) is another critical neosubstrate.
-
Ubiquitination: The recruitment of the neosubstrate to the CRL4-CRBN complex brings it into close proximity with the E2 ubiquitin-conjugating enzyme associated with the ligase. This facilitates the transfer of ubiquitin molecules to lysine residues on the surface of the neosubstrate.
-
Proteasomal Degradation: The polyubiquitinated neosubstrate is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell.
Signaling Pathway Diagram
Caption: Mechanism of this compound induced protein degradation.
Data Presentation
Table 1: Cereblon Binding Affinity of Lenalidomide Analogs
| Compound | Assay Method | Kd (nM) | IC50 (µM) | Reference |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | 250 | - | |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | 180 | - | |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | 1,800 | - | |
| Lenalidomide | TR-FRET | - | 1.69 | [6] |
| Compound 10a | TR-FRET | - | 4.83 | [6] |
Note: Compound 10a is a novel 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivative.[6]
Table 2: Antiproliferative Activity of Lenalidomide and Analogs in Multiple Myeloma Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Lenalidomide | NCI-H929 | ~10 | |
| Lenalidomide | MM.1S | 0.081 | [7] |
| Pomalidomide | NCI-H929 | ~1 | |
| Thioether-lenalidomide 3ak | MM.1S | 0.079 | [7] |
| Compound 10a | NCI-H929 | 2.25 | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of CRBN ligands like this compound.
Cereblon Binding Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This assay is used to determine the binding affinity of a compound to the CRBN protein.
Workflow Diagram:
Caption: Workflow for a TR-FRET based CRBN binding assay.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound) in DMSO.
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% BSA).
-
Prepare a mixture of GST-tagged CRBN and a biotinylated CRBN ligand (e.g., biotin-pomalidomide) in assay buffer.
-
Prepare detection reagents: Terbium-conjugated anti-GST antibody (Tb-Ab) and d2-labeled streptavidin (SA-d2).
-
-
Assay Procedure:
-
Dispense the test compound into a 384-well low-volume microplate.
-
Add the GST-CRBN/biotin-ligand mixture to the wells.
-
Incubate the plate at room temperature for 60 minutes.
-
Add the detection reagents (Tb-Ab and SA-d2) to the wells.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (d2 acceptor) and 620 nm (Terbium donor) after excitation at 340 nm.
-
Calculate the TR-FRET ratio (665 nm / 620 nm).
-
Plot the TR-FRET ratio against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vitro Ubiquitination Assay
This assay directly assesses the ability of a CRBN ligand to induce the ubiquitination of a neosubstrate.
Workflow Diagram:
Caption: Workflow for an in vitro ubiquitination assay.
Protocol:
-
Reaction Setup:
-
On ice, prepare a master mix containing E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), ubiquitin, and the purified CRL4-CRBN complex in ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT).
-
Add the neosubstrate protein (e.g., recombinant IKZF1).
-
Add the test compound (e.g., this compound) or DMSO as a vehicle control.
-
-
Reaction Initiation and Termination:
-
Initiate the reaction by adding ATP to a final concentration of 2 mM.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Terminate the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Perform a Western blot using an antibody specific to the neosubstrate to detect the unmodified protein and higher molecular weight ubiquitinated species.
-
Cellular Neosubstrate Degradation Assay (Western Blot)
This assay measures the degradation of the target neosubstrate in a cellular context.
Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., MM.1S multiple myeloma cells) to the desired density.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) or DMSO for a specified time course (e.g., 4, 8, 12, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Probe the membrane with primary antibodies against the neosubstrate of interest (e.g., anti-IKZF1 or anti-IKZF3) and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the percentage of neosubstrate degradation relative to the vehicle-treated control.
-
Conclusion
This compound represents a key molecular entity in the rapidly advancing field of targeted protein degradation. Its mechanism of action, centered on the recruitment of neosubstrates to the CRBN E3 ubiquitin ligase for subsequent proteasomal degradation, offers a powerful strategy for eliminating disease-causing proteins. While specific quantitative data for this particular analog remains to be fully disclosed in the public literature, the extensive knowledge base surrounding its parent compound, lenalidomide, provides a robust framework for its application and further development. The experimental protocols detailed in this guide serve as a foundation for researchers to characterize the activity of this compound and novel PROTACs derived from it, ultimately contributing to the discovery of new therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.cn [targetmol.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Design, synthesis and biological evaluation of thioether-containing lenalidomide and pomalidomide derivatives with anti-multiple myeloma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of (3S)-Lenalidomide-5-Br in PROTAC Technology
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific unwanted proteins from cells.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein.[1] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination of the target protein, marking it for degradation by the cell's natural disposal system, the 26S proteasome.[1][3] This process is catalytic, as the PROTAC molecule is released after ubiquitination and can engage in further degradation cycles.[4]
The Central Role of E3 Ligase Recruitment
The ubiquitin-proteasome system (UPS) is a critical cellular pathway for protein homeostasis, eliminating misfolded or damaged proteins.[2] This system relies on a cascade of enzymes: E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin ligase).[2] The E3 ligase is responsible for recognizing the specific substrate protein and catalyzing the transfer of ubiquitin to it. PROTAC technology hijacks this natural process by bringing a target protein into proximity with an E3 ligase, inducing its degradation.[2] While there are over 600 E3 ligases in humans, only a few, including Cereblon (CRBN), von Hippel-Lindau (VHL), and Mouse double minute 2 homolog (MDM2), have been extensively utilized for PROTAC development.[2][5]
Cereblon (CRBN) as a Key E3 Ligase in PROTACs
Cereblon (CRBN) is a substrate receptor for the Cullin-4-RING E3 ubiquitin ligase (CRL4) complex.[2] The immunomodulatory imide drugs (IMiDs), such as thalidomide, lenalidomide, and pomalidomide, are well-known ligands for CRBN.[2][6] The binding of these molecules to CRBN alters its substrate specificity, leading to the ubiquitination and subsequent degradation of specific proteins, known as neosubstrates.[6][7] In multiple myeloma, for instance, lenalidomide's binding to CRBN leads to the degradation of transcription factors IKZF1 and IKZF3, which is key to its therapeutic effect.[6][7] This well-understood mechanism makes CRBN an attractive E3 ligase to hijack for PROTAC-mediated protein degradation.[3]
(3S)-Lenalidomide-5-Br: A Tailored Ligand for PROTAC Synthesis
(3S)-Lenalidomide-5-Br is a derivative of lenalidomide specifically designed for its application in PROTAC technology.[8][9] The core structure of lenalidomide provides high-affinity binding to the CRBN E3 ligase. The key modification is the introduction of a bromine atom at the 5-position of the phthalimide ring. This bromine serves as a crucial chemical handle, providing a strategic and synthetically accessible point for attaching the linker, which in turn connects to the ligand for the target protein.[10] This positioning is advantageous as it allows for the extension of the linker away from the core of the molecule, minimizing interference with the critical binding interactions between the lenalidomide moiety and CRBN.
Quantitative Data on Lenalidomide-Based PROTACs
The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achievable).[1] The binding affinities of the PROTAC for the target protein and the E3 ligase are also critical parameters. While specific data for PROTACs utilizing the "(3S)-Lenalidomide-5-Br" moiety are embedded within broader studies, the general performance of lenalidomide-based degraders provides a strong benchmark.
| Parameter | Typical Value Range | Significance |
| CRBN Binding Affinity (K D ) of Lenalidomide | 150-250 nM[11] | Indicates strong engagement with the E3 ligase. |
| PROTAC DC 50 | Sub-nanomolar to micromolar[12][13] | A lower DC50 value indicates higher potency of the PROTAC. |
| PROTAC D max | >80%[13] | Represents the maximal degradation capacity of the PROTAC. |
Note: The performance of a specific PROTAC is highly dependent on the target protein, the linker composition, and the cellular context.
Experimental Protocols
Synthesis of a PROTAC using (3S)-Lenalidomide-5-Br
A common synthetic route involves a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction at the 5-bromo position of the lenalidomide derivative.
General Protocol:
-
Linker Preparation: Synthesize a linker with a reactive group on one end (e.g., an amine or an alkyne) and a protected functional group on the other.
-
Coupling Reaction: React (3S)-Lenalidomide-5-Br with the prepared linker. For instance, a Buchwald-Hartwig amination can be used to couple an amine-containing linker.
-
Deprotection: Remove the protecting group from the other end of the linker.
-
Final Conjugation: Couple the deprotected linker-lenalidomide intermediate with the target protein ligand.
-
Purification: Purify the final PROTAC conjugate using techniques like HPLC.
Western Blot for Measuring PROTAC-Induced Protein Degradation
Western blotting is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[1]
Protocol Outline:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[1]
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to obtain the total protein lysate.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using an assay like the BCA assay.[1]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.[1]
-
Incubate with a primary antibody specific to the target protein.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[1]
-
Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading across lanes.
-
-
Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.[1]
Visualizations of Key Pathways and Workflows
PROTAC Mechanism of Action
Caption: General mechanism of PROTAC-induced protein degradation.
Ternary Complex Formation
Caption: Formation of the key ternary complex.
Experimental Workflow for PROTAC Evaluation
Caption: A typical workflow for developing and evaluating a PROTAC.
Conclusion
(3S)-Lenalidomide-5-Br is a valuable chemical tool in the rapidly advancing field of PROTAC technology. Its design leverages the well-established and potent interaction between lenalidomide and the CRBN E3 ligase, while providing a convenient and strategically placed point for linker attachment. This enables the rational design and synthesis of novel PROTACs capable of degrading a wide array of previously "undruggable" proteins, opening up new avenues for therapeutic intervention in various diseases. The methodologies and principles outlined in this guide provide a foundational understanding for researchers and developers working to harness the power of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 5. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pascal-cofc.library.cofc.edu [pascal-cofc.library.cofc.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. (3S)Lenalidomide-5-Br 2829898-76-0 | MCE [medchemexpress.cn]
- 10. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
(3S)-Lenalidomide-5-Br as a Cereblon E3 Ligase Ligand: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S)-Lenalidomide-5-Br is a derivative of lenalidomide, a well-established immunomodulatory drug that functions as a molecular glue to the Cereblon (CRBN) E3 ubiquitin ligase. This modification, the addition of a bromine atom at the 5-position of the phthalimide ring, serves as a key synthetic handle for the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific proteins of interest, offering a powerful therapeutic strategy for targeting previously "undruggable" proteins. This technical guide provides a comprehensive overview of (3S)-Lenalidomide-5-Br as a Cereblon ligand, including its mechanism of action, synthesis, and its application in targeted protein degradation.
Core Concept: Cereblon-Mediated Protein Degradation
Cereblon is the substrate receptor of the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^CRBN^). In its natural state, this complex targets specific endogenous proteins for ubiquitination and subsequent degradation by the 26S proteasome. Lenalidomide and its derivatives, including (3S)-Lenalidomide-5-Br, bind to a specific pocket on Cereblon. This binding event alters the substrate specificity of the E3 ligase complex, inducing the recruitment of "neosubstrates"—proteins not normally targeted by CRL4^CRBN^. This induced proximity leads to the polyubiquitination of the neosubstrate, marking it for proteasomal degradation. In the context of PROTACs, the (3S)-Lenalidomide-5-Br moiety serves to recruit the CRL4^CRBN^ complex, while a separate ligand on the other end of the PROTAC molecule binds to the protein of interest, thereby inducing its degradation.
Quantitative Data: Binding Affinity to Cereblon
| Compound | Assay Type | Binding Affinity (IC₅₀/Kd) | Reference |
| Lenalidomide | TR-FRET | IC₅₀ = 2.694 µM | |
| Lenalidomide | Fluorescence-based thermal shift | IC₅₀ ≈ 3 µM | |
| Pomalidomide | TR-FRET | IC₅₀ = 0.206 µM (for a potent analog) | |
| Pomalidomide | Fluorescence-based thermal shift | IC₅₀ ≈ 3 µM |
Experimental Protocols
Synthesis of (3S)-Lenalidomide-5-Br
A detailed, step-by-step protocol for the synthesis of (3S)-Lenalidomide-5-Br is not publicly available. However, a general synthesis can be adapted from established procedures for lenalidomide, incorporating a bromination step. The following is a representative, generalized protocol. Note: This is a general outline and requires optimization and characterization at each step. Appropriate safety precautions must be taken when handling all chemical reagents.
Step 1: Synthesis of 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione
-
Reaction Setup: To a solution of 3-aminopiperidine-2,6-dione hydrochloride in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like triethylamine at room temperature.
-
Addition of Electrophile: Add a solution of methyl 2-(bromomethyl)-3-nitrobenzoate in a solvent like acetonitrile.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) for several hours.
-
Work-up and Isolation: After cooling, the product can be isolated by filtration and purified by recrystallization.
Step 2: Bromination of the Phthalimide Ring
-
Reaction Setup: Dissolve the product from Step 1 in a suitable solvent.
-
Brominating Agent: Add a brominating agent such as N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).
-
Reaction Conditions: Heat the reaction mixture to initiate the bromination. The reaction should be monitored by a suitable analytical technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, the reaction is quenched, and the product is extracted and purified using column chromatography.
Step 3: Reduction of the Nitro Group
-
Reaction Setup: Dissolve the brominated nitro-intermediate in a suitable solvent.
-
Reduction: Perform a catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Work-up and Isolation: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield (3S)-Lenalidomide-5-Br. The final product should be thoroughly characterized by NMR, mass spectrometry, and HPLC to confirm its identity and purity.
Cereblon Binding Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This protocol describes a competitive binding assay to determine the affinity of (3S)-Lenalidomide-5-Br for Cereblon.
Materials:
-
Recombinant GST-tagged human Cereblon protein
-
Terbium (Tb)-labeled anti-GST antibody (donor fluorophore)
-
Fluorescently labeled thalidomide analog (e.g., Thalidomide-Red) (acceptor fluorophore)
-
(3S)-Lenalidomide-5-Br and other test compounds
-
Assay buffer
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of (3S)-Lenalidomide-5-Br and control compounds in the assay buffer.
-
Reagent Preparation: Prepare working solutions of GST-Cereblon, Tb-anti-GST antibody, and the fluorescent thalidomide analog in assay buffer.
-
Assay Plate Setup:
-
Add the test compounds to the wells of the 384-well plate.
-
Add the GST-Cereblon protein to all wells except the negative control wells.
-
Add a pre-mixed solution of Tb-anti-GST antibody and the fluorescent thalidomide analog to all wells.
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor signal / Donor signal). Plot the ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
PROTAC-Mediated Protein Degradation Assay (Western Blot)
This protocol outlines the steps to assess the degradation of a target protein in cells treated with a PROTAC incorporating (3S)-Lenalidomide-5-Br.
Materials:
-
Cell line expressing the target protein
-
PROTAC molecule containing (3S)-Lenalidomide-5-Br
-
Cell culture medium and reagents
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a range of concentrations of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli buffer and boil the samples. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDE or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. The DC₅₀ (concentration at which 50% degradation is achieved) can be determined by plotting the percentage of degradation against the PROTAC concentration.
Visualizations
Cereblon E3 Ligase Signaling Pathway
Caption: Cereblon E3 Ligase Ubiquitination Pathway.
Experimental Workflow for PROTAC Development
Caption: PROTAC Development and Evaluation Workflow.
Investigating the Binding Affinity of (3S)Lenalidomide-5-Br to Cereblon: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of thalidomide and its derivatives to the Cereblon (CRBN) protein, with a specific focus on investigating the binding characteristics of (3S)Lenalidomide-5-Br. While specific quantitative binding data for this compound is not extensively available in public literature, this document outlines the established binding affinities of the parent compound, lenalidomide, and other key analogs. Furthermore, it provides detailed experimental protocols for standard biophysical assays—Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)—that are essential for determining such binding affinities. The guide also illustrates the relevant biological pathways and experimental workflows to provide a complete context for researchers in the field of targeted protein degradation.
Quantitative Binding Data of Lenalidomide and Analogs to CRBN
The binding of immunomodulatory drugs (IMiDs) like lenalidomide and its derivatives to CRBN is a critical initiating event for their therapeutic effects, which include the targeted degradation of specific neosubstrates. The affinity of this interaction is a key determinant of the potency of these molecules. Below is a summary of reported binding affinities for lenalidomide and related compounds to CRBN.
| Compound | Dissociation Constant (Kd) | IC50 | Assay Method(s) | Notes |
| Lenalidomide | ~0.64 µM | ~1.5 µM - 3 µM | ITC, TR-FRET, Thermal Shift Assay | Binds more strongly than thalidomide.[1][2] |
| Pomalidomide | Not specified | ~1.2 µM - 3 µM | TR-FRET, Thermal Shift Assay | Binds with higher affinity than lenalidomide. |
| Thalidomide | Not specified | ~30 µM | Thermal Shift Assay | Parent compound of the IMiD class.[3] |
| This compound | Not publicly available | Not publicly available | - | A derivative of lenalidomide used as a CRBN ligand in PROTACs; binding affinity is expected to be comparable to or potentially enhanced by the bromo substitution.[4] |
Detailed Experimental Protocols for Determining Binding Affinity
To determine the binding affinity of this compound to CRBN, several robust biophysical and biochemical assays can be employed. The following sections provide detailed methodologies for three widely used techniques.
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand (this compound) is titrated into a sample cell containing the CRBN protein. The resulting heat changes are measured and used to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Methodology:
-
Protein and Ligand Preparation:
-
Express and purify recombinant human CRBN, typically as a complex with DDB1 (CRBN-DDB1) for enhanced stability.
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it into the final assay buffer.
-
Dialyze both the protein and the ligand solution against the same buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP) to minimize buffer mismatch effects.
-
Accurately determine the concentrations of the protein and ligand solutions.
-
-
ITC Experiment:
-
Thoroughly degas both the protein and ligand solutions to prevent air bubbles.
-
Load the CRBN-DDB1 solution (typically 10-20 µM) into the sample cell of the ITC instrument.
-
Load the this compound solution (typically 100-200 µM) into the injection syringe.
-
Set the experimental parameters, including cell temperature (e.g., 25°C), stirring speed, and injection volume and spacing.
-
Perform an initial small injection to account for any initial artifacts, followed by a series of injections (e.g., 19 injections of 2 µL each) to achieve saturation.
-
-
Data Analysis:
-
The raw data, a series of heat-flow peaks, is integrated to determine the heat change per injection.
-
The integrated heat data is plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to calculate the Kd, n, ΔH, and ΔS.
-
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte from solution to a ligand immobilized on the chip. This allows for the real-time monitoring of association and dissociation, enabling the determination of kinetic parameters (ka and kd) and the binding affinity (Kd).
Methodology:
-
Chip Preparation and Protein Immobilization:
-
Select a suitable sensor chip (e.g., CM5 for amine coupling).
-
Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize the CRBN-DDB1 protein onto the activated surface to a desired density.
-
Deactivate any remaining active groups on the surface using ethanolamine.
-
A reference flow cell should be prepared similarly but without the immobilized protein to subtract non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+ buffer).
-
Inject the different concentrations of the analyte over the sensor and reference surfaces at a constant flow rate.
-
Monitor the association phase during the injection and the dissociation phase during the subsequent flow of running buffer.
-
Between cycles, regenerate the sensor surface using a mild regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration) to remove the bound analyte.
-
-
Data Analysis:
-
The raw sensorgram data is processed by subtracting the reference channel signal from the active channel signal.
-
The resulting binding curves are fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Principle: TR-FRET is a competitive binding assay that measures the displacement of a fluorescently labeled tracer from the CRBN protein by a test compound. It utilizes the FRET phenomenon between a donor fluorophore (e.g., terbium cryptate on an anti-tag antibody) and an acceptor fluorophore (e.g., a fluorescently labeled thalidomide analog). When the tracer is bound to CRBN, the donor and acceptor are in close proximity, resulting in a high FRET signal. A competing compound will displace the tracer, leading to a decrease in the FRET signal.
Methodology:
-
Reagent Preparation:
-
Prepare solutions of tagged recombinant CRBN-DDB1 (e.g., His-tagged or GST-tagged).
-
Prepare a stock solution of this compound and a serial dilution series in assay buffer.
-
Prepare a solution of a fluorescently labeled thalidomide or lenalidomide tracer.
-
Prepare a solution of a TR-FRET donor-labeled antibody that recognizes the tag on CRBN (e.g., anti-His-Tb).
-
-
Assay Procedure:
-
In a low-volume 384-well plate, add the serially diluted this compound or a positive control (e.g., lenalidomide).
-
Add the tagged CRBN-DDB1 protein to each well.
-
Add the fluorescent tracer and the donor-labeled antibody.
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding to reach equilibrium.
-
-
Data Analysis:
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (donor and acceptor emission).
-
Calculate the TR-FRET ratio (acceptor signal / donor signal).
-
Plot the TR-FRET ratio against the concentration of this compound.
-
Fit the resulting competition curve to a suitable model to determine the IC50 value, which can then be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Visualizing the Molecular Interactions and Workflows
Signaling Pathway of CRBN-Mediated Protein Degradation
The binding of lenalidomide or its derivatives to CRBN induces a conformational change in the CRL4-CRBN E3 ubiquitin ligase complex, leading to the recruitment of neosubstrates for ubiquitination and subsequent proteasomal degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
(3S)-Lenalidomide-5-Br: A Technical Guide to Inducing Protein Ubiquitination for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality with the potential to address previously "undruggable" disease targets. At the heart of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest. A critical component in the design of many potent PROTACs is the recruitment of an E3 ubiquitin ligase. (3S)-Lenalidomide-5-Br, a derivative of the immunomodulatory drug lenalidomide, serves as a high-affinity ligand for the Cereblon (CRBN) E3 ligase, making it a valuable building block in the synthesis of CRBN-recruiting PROTACs. This technical guide provides an in-depth overview of the mechanism, application, and experimental evaluation of (3S)-Lenalidomide-5-Br in inducing protein ubiquitination for targeted degradation.
Introduction: The Role of (3S)-Lenalidomide-5-Br in Targeted Protein Degradation
(3S)-Lenalidomide-5-Br is a key chemical tool in the field of targeted protein degradation. It functions as the E3 ligase-recruiting moiety in a PROTAC molecule. The core principle of a PROTAC is to bring a target protein into close proximity with an E3 ubiquitin ligase, an enzyme that "tags" proteins for destruction by the proteasome.
The structure of a PROTAC consists of three key components:
-
A ligand for the target protein of interest (POI): This provides specificity.
-
A ligand for an E3 ubiquitin ligase: This engages the degradation machinery. (3S)-Lenalidomide-5-Br serves this purpose by binding to Cereblon (CRBN).
-
A chemical linker: This connects the two ligands and its length and composition are critical for the formation of a stable ternary complex.
By facilitating the formation of a POI-PROTAC-CRBN ternary complex, (3S)-Lenalidomide-5-Br enables the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.
Signaling Pathway of PROTAC-Mediated Protein Degradation
The mechanism of action of a PROTAC utilizing (3S)-Lenalidomide-5-Br to degrade a target protein, such as Bromodomain-containing protein 4 (BRD4), can be visualized as a catalytic cycle. The PROTAC first binds to both the target protein (BRD4) and the CRBN E3 ligase, forming a ternary complex. This proximity induces the ubiquitination of BRD4. The polyubiquitinated BRD4 is then recognized and degraded by the proteasome. The PROTAC is then released and can engage another target protein molecule.
A Technical Guide to the Discovery and Synthesis of (3S)-Lenalidomide-5-Br
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3S)-Lenalidomide-5-Br is a crucial building block in the development of targeted protein degraders, particularly Proteolysis Targeting Chimeras (PROTACs). As a derivative of lenalidomide, it functions as a potent E3 ubiquitin ligase ligand, specifically recruiting the Cereblon (CRBN) protein. This technical guide provides a comprehensive overview of the discovery and, through a proposed synthetic pathway, the synthesis of (3S)-Lenalidomide-5-Br. Detailed, albeit currently theoretical, experimental protocols for its synthesis and characterization are presented, along with a summary of the key biological interactions that underpin its utility in medicinal chemistry. The information is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel therapeutics based on targeted protein degradation.
Introduction
Lenalidomide, an immunomodulatory drug, has a well-established clinical history in treating various hematological malignancies. Its mechanism of action involves binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, thereby inducing the degradation of specific target proteins. This inherent ability to hijack the cellular protein degradation machinery has made lenalidomide and its analogs invaluable tools in the burgeoning field of targeted protein degradation.
(3S)-Lenalidomide-5-Br is a strategically modified derivative of lenalidomide, featuring a bromine atom at the 5-position of the isoindolinone ring. This modification provides a convenient chemical handle for the attachment of linkers in the synthesis of PROTACs, bifunctional molecules that bring a target protein into proximity with an E3 ligase for ubiquitination and subsequent degradation. The (3S)-enantiomer is known to be the more active form in binding to Cereblon.
This guide outlines a plausible synthetic route to obtain (3S)-Lenalidomide-5-Br, based on established chemical transformations for related compounds. It also details the critical biological pathways in which this molecule participates.
Proposed Synthesis of (3S)-Lenalidomide-5-Br
The synthesis of (3S)-Lenalidomide-5-Br can be envisioned as a multi-step process, commencing with the bromination of a suitable benzoic acid derivative, followed by the formation of the isoindolinone ring, and culminating in a chiral separation to isolate the desired (3S)-enantiomer.
Synthesis of Key Intermediates
A logical synthetic strategy involves the initial preparation of a key precursor, methyl 5-bromo-2-(bromomethyl)benzoate.
Table 1: Synthesis of Key Intermediates
| Step | Reaction | Reagents and Conditions | Product | Yield (%) | Purity (%) |
| 1 | Bromination of 2-methylbenzoic acid | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), CCl4, reflux | 5-Bromo-2-methylbenzoic acid | Not Reported | Not Reported |
| 2 | Esterification | Methanol, Sulfuric acid (catalytic), reflux | Methyl 5-bromo-2-methylbenzoate | Not Reported | Not Reported |
| 3 | Benzylic Bromination | N-Bromosuccinimide (NBS), Benzoyl peroxide, CCl4, reflux | Methyl 5-bromo-2-(bromomethyl)benzoate | Not Reported | Not Reported |
Synthesis of Racemic 3-(5-bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione
The core structure of 5-bromo-lenalidomide is assembled through the cyclization of the brominated benzoate with 3-aminopiperidine-2,6-dione hydrochloride.
Table 2: Synthesis of Racemic 5-Bromo-Lenalidomide
| Step | Reaction | Reagents and Conditions | Product | Yield (%) | Purity (%) |
| 4 | Cyclization | 3-Aminopiperidine-2,6-dione hydrochloride, Triethylamine, Acetonitrile, reflux | 3-(5-bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione | Not Reported | >95% (HPLC) |
Chiral Resolution of (3S)-Lenalidomide-5-Br
The final and critical step is the separation of the racemic mixture to isolate the desired (3S)-enantiomer. Chiral High-Performance Liquid Chromatography (HPLC) is a common and effective method for this purpose.
Table 3: Chiral Resolution
| Step | Method | Conditions | Product | Enantiomeric Excess (%) |
| 5 | Chiral HPLC | Chiral stationary phase (e.g., polysaccharide-based), suitable mobile phase | (3S)-3-(5-bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione | >99% |
Detailed Experimental Protocols
The following protocols are proposed based on analogous reactions found in the chemical literature. Researchers should optimize these conditions for their specific laboratory settings.
Synthesis of 5-Bromo-2-methylbenzoic Acid (Step 1)
-
To a solution of 2-methylbenzoic acid in a suitable solvent (e.g., carbon tetrachloride), add N-Bromosuccinimide (NBS) and a radical initiator such as Azobisisobutyronitrile (AIBN).
-
Reflux the reaction mixture until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture and filter to remove succinimide.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford 5-bromo-2-methylbenzoic acid.
Synthesis of Methyl 5-bromo-2-methylbenzoate (Step 2)
-
Dissolve 5-bromo-2-methylbenzoic acid in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 5-bromo-2-methylbenzoate.
Synthesis of Methyl 5-bromo-2-(bromomethyl)benzoate (Step 3)
-
Dissolve methyl 5-bromo-2-methylbenzoate in carbon tetrachloride.
-
Add N-Bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide.
-
Irradiate the mixture with a UV lamp or heat to reflux to initiate the radical bromination.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture and filter off the succinimide.
-
Concentrate the filtrate and purify the product by column chromatography.
Synthesis of 3-(5-bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione (Step 4)
-
To a suspension of methyl 5-bromo-2-(bromomethyl)benzoate and 3-aminopiperidine-2,6-dione hydrochloride in acetonitrile, add triethylamine.
-
Reflux the mixture until the reaction is complete (monitored by LC-MS).
-
Cool the reaction mixture and filter the precipitate.
-
Wash the solid with cold acetonitrile and dry under vacuum to yield the racemic product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Chiral Resolution of (3S)-Lenalidomide-5-Br (Step 5)
-
Dissolve the racemic 3-(5-bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione in a suitable mobile phase.
-
Perform preparative chiral HPLC using a polysaccharide-based chiral stationary phase (e.g., Chiralpak IA or Chiralcel OD-H).
-
Optimize the mobile phase composition (e.g., a mixture of hexane/isopropanol or ethanol/methanol) to achieve baseline separation of the enantiomers.
-
Collect the fractions corresponding to each enantiomer.
-
Analyze the enantiomeric excess of the collected fractions by analytical chiral HPLC.
-
The S-(-) form of lenalidomide is reported to be the more potent enantiomer.[1]
Biological Context and Signaling Pathways
(3S)-Lenalidomide-5-Br, like its parent compound, exerts its biological effects by binding to the Cereblon (CRBN) E3 ubiquitin ligase. This interaction modulates the substrate specificity of the ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins.
Cereblon-Mediated Protein Degradation
The binding of (3S)-Lenalidomide-5-Br to CRBN induces a conformational change in the substrate receptor, creating a neomorphic interface that recognizes and binds to specific "neosubstrates." In the context of multiple myeloma, key neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).
Caption: Cereblon-mediated protein degradation pathway induced by this compound.
Experimental Workflow for PROTAC Synthesis
The primary application of (3S)-Lenalidomide-5-Br is in the synthesis of PROTACs. The bromo-substituent serves as a versatile anchor point for attaching a linker, which is then connected to a ligand that binds to the target protein of interest.
Caption: General workflow for the synthesis of a PROTAC using this compound.
Conclusion
(3S)-Lenalidomide-5-Br is a pivotal molecule in the advancement of targeted protein degradation therapies. While a definitive, published synthesis remains to be widely disseminated, this guide provides a robust, proposed synthetic pathway based on established chemical principles. The detailed protocols, though theoretical, offer a solid starting point for researchers. The elucidation of its biological mechanism of action underscores its importance as a powerful tool for recruiting the Cereblon E3 ligase. Further research into the enantioselective synthesis and optimization of the reaction conditions will undoubtedly accelerate the development of novel and more effective PROTAC-based therapeutics.
References
(3S)-Lenalidomide-5-Br: A Technical Guide to Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties and stability of (3S)-Lenalidomide-5-Br, a key building block in the development of novel therapeutics, particularly in the field of targeted protein degradation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and formulation of this important molecule.
Chemical Properties
(3S)-Lenalidomide-5-Br, with the systematic IUPAC name (3S)-3-(5-bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione, is a derivative of Lenalidomide. While specific experimental data for some of its physicochemical properties are not extensively available in the public domain, this section summarizes the known attributes and provides comparative data for the parent compound, Lenalidomide, to offer a predictive context.
General Properties
A summary of the fundamental chemical properties of (3S)-Lenalidomide-5-Br is presented in Table 1. The introduction of a bromine atom onto the phthaloyl ring significantly increases the molecular weight compared to Lenalidomide.
Table 1: General Chemical Properties of (3S)-Lenalidomide-5-Br and Lenalidomide
| Property | (3S)-Lenalidomide-5-Br | Lenalidomide (for comparison) |
| IUPAC Name | (3S)-3-(5-bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione | 3-(4-amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione |
| Molecular Formula | C₁₃H₁₁BrN₂O₃[1][2][3][4] | C₁₃H₁₃N₃O₃ |
| Molecular Weight | 323.15 g/mol [2] | 259.26 g/mol [5] |
| Appearance | Solid (Specific color not detailed in literature) | Off-white to pale yellow powder[6] |
Physicochemical Properties
Table 2: Physicochemical Properties of (3S)-Lenalidomide-5-Br and Lenalidomide
| Property | (3S)-Lenalidomide-5-Br | Lenalidomide (for comparison) |
| Melting Point | Data not available | 265-268 °C |
| Boiling Point | Data not available | 614.0 ± 55.0 °C (Predicted) |
| pKa (Strongest Acidic) | Data not available | 11.61 (Predicted)[7] |
| pKa (Strongest Basic) | Data not available | 2.31 (Predicted)[7] |
Solubility
Specific quantitative solubility data for (3S)-Lenalidomide-5-Br in various solvents is not specified in the available literature. For comparative purposes, the solubility profile of Lenalidomide is presented in Table 3. Lenalidomide exhibits poor aqueous solubility, which increases in acidic conditions.[6][8] It is anticipated that (3S)-Lenalidomide-5-Br will also exhibit limited aqueous solubility, a common characteristic of this class of molecules.
Table 3: Solubility Profile of Lenalidomide
| Solvent | Solubility |
| Water | Poorly soluble |
| Aqueous Buffers (less acidic) | 0.4 to 0.5 mg/mL[8] |
| Organic Solvents (e.g., DMSO) | Soluble |
| Organic solvent/water mixtures | Soluble |
Stability Profile
Specific stability studies on (3S)-Lenalidomide-5-Br are not publicly documented. However, extensive research on the stability of Lenalidomide under forced degradation conditions provides a strong basis for understanding the potential stability profile of its 5-bromo analog. The primary degradation pathways for Lenalidomide involve hydrolysis and, to a lesser extent, oxidation and photolysis.
Degradation Pathways
Based on studies of Lenalidomide, (3S)-Lenalidomide-5-Br is likely susceptible to degradation under the following conditions:
-
Hydrolytic Degradation: Lenalidomide demonstrates significant degradation under both acidic and alkaline conditions.[9][10] The glutarimide and phthalimide rings are susceptible to hydrolysis, leading to the opening of these rings and the formation of various degradation products. The bromine substituent at the 5-position of the isoindolinone ring may influence the rate of hydrolysis due to its electronic effects.
-
Oxidative Degradation: While generally less susceptible to oxidation than hydrolysis, some degradation of Lenalidomide has been observed in the presence of strong oxidizing agents.
-
Thermal Degradation: Lenalidomide shows some degradation at elevated temperatures. Solid-state stability is generally good at ambient temperatures, but degradation can occur at higher temperatures.
-
Photolytic Degradation: Exposure to light can induce degradation of Lenalidomide, although it is generally considered to be less sensitive to light than to hydrolysis.
Storage and Handling
Based on the inferred stability profile and information from suppliers, it is recommended to store (3S)-Lenalidomide-5-Br in a well-closed container, protected from light, at a controlled room temperature or under refrigeration (2-8°C) to minimize degradation.[1] Handling should be performed in a well-ventilated area, and appropriate personal protective equipment should be used.
Experimental Protocols
Detailed experimental protocols for the determination of the chemical properties and stability of (3S)-Lenalidomide-5-Br are not available for this specific molecule. However, standard pharmaceutical analysis methodologies can be readily adapted. The following sections outline general protocols based on established guidelines and methods reported for Lenalidomide.
Determination of Physicochemical Properties
A standard capillary melting point apparatus can be used. A small amount of the crystalline solid is packed into a capillary tube, which is then heated at a controlled rate. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.
Equilibrium solubility is determined by adding an excess amount of the compound to a known volume of the solvent of interest (e.g., water, various pH buffers, organic solvents). The suspension is agitated at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
The pKa can be determined by potentiometric titration or by UV-Vis spectrophotometry. In potentiometric titration, a solution of the compound is titrated with a standard acid or base, and the pH is monitored as a function of the titrant volume. The pKa is determined from the inflection point of the titration curve.
Stability-Indicating Method and Forced Degradation Studies
A stability-indicating analytical method is crucial for accurately assessing the stability of (3S)-Lenalidomide-5-Br. A reverse-phase HPLC method with UV detection is commonly employed for Lenalidomide and would be suitable for its 5-bromo analog.
A typical starting point for a stability-indicating HPLC method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol), run in either isocratic or gradient mode. The detection wavelength would be selected based on the UV absorbance maximum of (3S)-Lenalidomide-5-Br.
Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the analytical method. The compound is subjected to stress conditions more severe than those expected during storage.
-
Acid Hydrolysis: The compound is dissolved in an acidic solution (e.g., 0.1 N HCl) and heated.
-
Base Hydrolysis: The compound is dissolved in a basic solution (e.g., 0.1 N NaOH) and heated.
-
Oxidative Degradation: The compound is exposed to an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: The solid compound is heated in an oven at a high temperature (e.g., 80-100°C).
-
Photodegradation: The compound (in solid or solution form) is exposed to UV and visible light.
Samples are taken at various time points and analyzed by the developed stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Signaling Pathways and Experimental Workflows
(3S)-Lenalidomide-5-Br, as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), is expected to modulate the ubiquitin-proteasome system in a manner analogous to Lenalidomide.
CRBN-Mediated Protein Degradation Pathway
The binding of (3S)-Lenalidomide-5-Br to CRBN is hypothesized to induce a conformational change in the E3 ligase complex, leading to the recruitment of specific substrate proteins (neosubstrates). This results in the ubiquitination of the neosubstrates and their subsequent degradation by the proteasome. Key neosubstrates for Lenalidomide include the Ikaros family zinc finger proteins 1 and 3 (IKZF1 and IKZF3).[11]
Caption: CRBN-mediated degradation pathway of IKZF1/IKZF3.
Experimental Workflow for Forced Degradation Studies
The following diagram illustrates a typical workflow for conducting forced degradation studies to assess the stability of (3S)-Lenalidomide-5-Br.
Caption: Workflow for forced degradation studies.
Conclusion
(3S)-Lenalidomide-5-Br is a crucial molecule for the development of novel therapeutics, particularly PROTACs, that leverage the Cereblon-mediated protein degradation pathway. While a complete physicochemical and stability profile is not yet publicly available, the data from its parent compound, Lenalidomide, provides a strong foundation for its characterization and handling. The experimental protocols outlined in this guide offer a systematic approach for researchers to determine the specific properties of (3S)-Lenalidomide-5-Br and to ensure its quality and stability in drug development programs. Further research into the specific properties of this compound will be invaluable to the scientific community.
References
- 1. 3-(5-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione | 1010100-26-1 [sigmaaldrich.com]
- 2. 3-(5-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione 95% | CAS: 1010100-26-1 | AChemBlock [achemblock.com]
- 3. 3-(5-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione CAS#: 1010100-26-1 [m.chemicalbook.com]
- 4. 1010100-26-1 | MFCD32263142 | 3-(5-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione [aaronchem.com]
- 5. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Lenalidomide in Multiple Myeloma: Review of Resistance Mechanisms, Current Treatment Strategies and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. onyxipca.com [onyxipca.com]
- 9. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. US20110021567A1 - Preparation of lenalidomide - Google Patents [patents.google.com]
(3S)Lenalidomide-5-Br: A Chemical Biology Tool for Targeted Protein Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(3S)Lenalidomide-5-Br has emerged as a valuable chemical tool in the field of chemical biology, primarily for its role as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). This functionality allows for its incorporation into Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to induce the degradation of specific target proteins. This guide provides a comprehensive overview of this compound, including its mechanism of action, comparative binding data of its parent compound, relevant experimental protocols, and the signaling pathways it modulates.
Data Presentation
| Ligand | Binding Affinity (Kd) to CRBN | Binding Affinity (IC50) to CRBN-DDB1 Complex | Reference |
| Lenalidomide | ~178 nM | ~3 µM | [1] |
| Pomalidomide | ~157 nM | ~3 µM | [1] |
Note: The binding affinity of this compound to CRBN is expected to be in a similar range to Lenalidomide, allowing it to function as an effective E3 ligase binder for PROTAC development.
Core Mechanism of Action
Lenalidomide and its derivatives, including this compound, act as "molecular glues" by binding to the CRBN subunit of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4CRBN). This binding event alters the substrate specificity of the E3 ligase, inducing the recruitment of neosubstrates, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are not typically targeted by the native CRL4CRBN complex.[2][3] Once recruited, these neosubstrates are polyubiquitinated, marking them for degradation by the 26S proteasome.
In the context of a PROTAC, this compound serves as the E3 ligase-binding moiety. The other end of the PROTAC molecule contains a ligand that binds to a specific protein of interest (POI). By simultaneously binding to both CRBN and the POI, the PROTAC brings the E3 ligase into close proximity with the target protein, leading to its ubiquitination and subsequent degradation.
Signaling Pathway
The signaling pathway modulated by this compound-based PROTACs is centered around the hijacking of the CRL4CRBN E3 ubiquitin ligase complex to induce targeted protein degradation.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow
The development and characterization of a PROTAC utilizing this compound typically involves synthesis, biochemical binding assays, and cellular degradation experiments.
Caption: Experimental workflow for PROTAC development.
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not widely published. However, its synthesis would likely follow established routes for creating substituted lenalidomide analogs. A general approach involves the bromination of a suitable lenalidomide precursor. Researchers should consult specialized chemical synthesis literature and patents for detailed procedures.[4][5]
PROTAC Synthesis using this compound
The synthesis of a PROTAC using this compound typically involves a coupling reaction between the bromine atom on the lenalidomide moiety and a suitable functional group on the linker, which is in turn attached to the ligand for the protein of interest. Common coupling strategies include Suzuki or Sonogashira cross-coupling reactions if the linker has a corresponding boronic acid/ester or terminal alkyne. Alternatively, nucleophilic substitution reactions can be employed. The choice of reaction depends on the chemical nature of the linker and the POI ligand.[6][7]
CRBN Binding Assay (Fluorescence Polarization)
This assay is used to determine the binding affinity of this compound or a PROTAC containing this moiety to the CRBN protein.
Materials:
-
Purified recombinant human CRBN protein
-
A fluorescently labeled tracer that binds to CRBN (e.g., a fluorescent derivative of thalidomide)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)
-
384-well, low-volume, black microplates
-
Test compound (this compound or PROTAC) serially diluted in DMSO
Procedure:
-
Prepare a working solution of the fluorescent tracer and CRBN protein in the assay buffer.
-
Add a small volume of the serially diluted test compound to the wells of the microplate.
-
Add the tracer/CRBN mixture to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
The decrease in fluorescence polarization is proportional to the displacement of the tracer by the test compound. The IC50 value can be calculated by fitting the data to a dose-response curve.[8]
Western Blot for Protein Degradation
This method is used to quantify the degradation of the target protein in cells treated with the PROTAC.
Materials:
-
Cell line expressing the protein of interest
-
PROTAC synthesized with this compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane and then incubate with the primary antibodies against the target protein and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities and normalize the target protein signal to the loading control to determine the extent of degradation. The DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) can be calculated.[9]
References
- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Assay in Summary_ki [bdb99.ucsd.edu]
- 4. US8946265B2 - Process for the preparation of lenalidomide - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. explorationpub.com [explorationpub.com]
- 8. benchchem.com [benchchem.com]
- 9. resources.bio-techne.com [resources.bio-techne.com]
The Structure-Activity Relationship of (3S)-Lenalidomide-5-Br: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide, a potent analog of thalidomide, is a cornerstone in the treatment of multiple myeloma and other hematological malignancies.[1][2] Its mechanism of action, which involves the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex, has opened new avenues in targeted protein degradation.[1][3] This technical guide delves into the structure-activity relationship (SAR) of a specific derivative, (3S)-Lenalidomide-5-Br, a molecule of significant interest in the development of Proteolysis Targeting Chimeras (PROTACs) and other novel therapeutics.[4] While specific quantitative data for this bromo-derivative is limited in publicly available literature, this guide will extrapolate from the well-established SAR of lenalidomide and related analogs to provide a comprehensive understanding of its expected biological activity.
Core Structure and Mechanism of Action
The chemical scaffold of lenalidomide consists of a phthalimide ring linked to a glutarimide ring. The (S)-enantiomer is the more active form.[2] The primary target of lenalidomide is the Cereblon (CRBN) protein, which acts as a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[1][3]
The binding of lenalidomide to CRBN alters the substrate specificity of the E3 ligase, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of specific "neosubstrates."[1][5][6] Key among these are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][5][6] The degradation of IKZF1 and IKZF3 is a critical event that underlies the anti-myeloma and immunomodulatory effects of lenalidomide.[1][6]
The 5-bromo substitution on the phthalimide ring of (3S)-Lenalidomide-5-Br is anticipated to modulate its physicochemical properties and potentially its binding affinity for CRBN, thereby influencing its overall activity profile. Halogenation can impact factors such as lipophilicity and electronic distribution, which can affect cell permeability and protein-ligand interactions.
Quantitative Data Summary
Table 1: Cereblon (CRBN) Binding Affinities
| Compound | Assay Method | Kd / IC50 | Reference |
| Lenalidomide | Competitive Binding | ~2 µM (IC50) | [7] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | 0.64 µM (Kd) | [8] |
| Pomalidomide | Competitive Binding | ~2 µM (IC50) | [7] |
| Thalidomide | Competitive Binding | ~30 µM (IC50) | [9] |
Table 2: Anti-proliferative Activity in Multiple Myeloma (MM) Cell Lines
| Compound | Cell Line | Assay | IC50 | Reference |
| Lenalidomide | MM.1S | MTT | ~81 nM | [2] |
| Lenalidomide | RPMI-8226 | MTT | Varies (µM range) | [10] |
| Lenalidomide | U266 | MTT | Varies (µM range) | [10] |
Table 3: TNF-α Inhibition
| Compound | Cell Type | Stimulant | IC50 | Reference |
| Lenalidomide | PBMCs | LPS | 13 nM | [11] |
| Thalidomide | Monocytes | LPS | ~194 nM | [12] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the study of lenalidomide and its analogs.
Caption: Mechanism of action of lenalidomide analogs, leading to neosubstrate degradation and downstream anti-cancer effects.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate further research.
Synthesis of (3S)-Lenalidomide-5-Br
While a specific, detailed protocol for (3S)-Lenalidomide-5-Br is not publicly available, a general synthesis approach can be adapted from known procedures for lenalidomide and its derivatives.[13][14][15][16] The synthesis would likely involve the bromination of a suitable phthalic anhydride or phthalimide precursor, followed by coupling with (S)-3-aminopiperidine-2,6-dione.
Caption: A simplified workflow for the synthesis of lenalidomide analogs.
Cereblon (CRBN) Binding Assay (Fluorescence Polarization)
This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled ligand from CRBN.[17]
Materials:
-
Recombinant human CRBN protein
-
Fluorescently-labeled thalidomide or lenalidomide
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)
-
384-well, low-volume, black microplates
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Prepare serial dilutions of (3S)-Lenalidomide-5-Br and a reference compound (e.g., lenalidomide) in assay buffer.
-
In the microplate, add a fixed concentration of recombinant CRBN protein to each well.
-
Add the serially diluted test compounds and reference compound to the wells.
-
Add a fixed concentration of the fluorescently labeled ligand to all wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization on a microplate reader.
-
Calculate the IC50 value by plotting the change in fluorescence polarization against the compound concentration.
Caption: Workflow for a fluorescence polarization-based CRBN binding assay.
IKZF1/3 Degradation Assay (Western Blot)
This assay quantifies the reduction in IKZF1 and IKZF3 protein levels in cells treated with the test compound.[18]
Materials:
-
Multiple myeloma cell line (e.g., MM.1S, U266)
-
Complete cell culture medium
-
(3S)-Lenalidomide-5-Br and lenalidomide
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Seed multiple myeloma cells in culture plates and allow them to adhere or stabilize overnight.
-
Treat the cells with various concentrations of (3S)-Lenalidomide-5-Br or lenalidomide for a specified time (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.
Caption: Workflow for assessing IKZF1/3 degradation by Western blot.
Cell Viability Assay (MTT)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[8][19][20][21][22]
Materials:
-
Multiple myeloma cell line
-
Complete cell culture medium
-
(3S)-Lenalidomide-5-Br and lenalidomide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Seed cells at an appropriate density in a 96-well plate and incubate overnight.
-
Treat the cells with serial dilutions of (3S)-Lenalidomide-5-Br or lenalidomide for 48-72 hours. Include a vehicle control.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for determining cell viability using the MTT assay.
TNF-α Secretion Assay in PBMCs
This assay measures the inhibition of TNF-α secretion from lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs).[10][12][23][24][25]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
(3S)-Lenalidomide-5-Br and lenalidomide
-
Human TNF-α ELISA kit
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Plate the PBMCs in a 96-well plate.
-
Pre-treat the cells with serial dilutions of (3S)-Lenalidomide-5-Br or lenalidomide for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of TNF-α inhibition relative to the LPS-stimulated control and determine the IC50 value.
Caption: Workflow for measuring the inhibition of TNF-α secretion from PBMCs.
Conclusion
The structure-activity relationship of lenalidomide is well-defined, centering on its interaction with CRBN and the subsequent degradation of neosubstrates IKZF1 and IKZF3. The introduction of a bromine atom at the 5-position of the phthalimide ring in (3S)-Lenalidomide-5-Br is a key modification used in the development of PROTACs, likely to enhance properties such as binding affinity or cell permeability. While direct quantitative comparisons with the parent molecule are not yet widely published, the experimental protocols provided in this guide offer a robust framework for researchers to elucidate the precise impact of this structural modification. A thorough characterization of (3S)-Lenalidomide-5-Br and similar halogenated analogs will be crucial for the rational design of next-generation protein degraders with improved potency and selectivity.
References
- 1. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. beyondspringpharma.com [beyondspringpharma.com]
- 6. researchgate.net [researchgate.net]
- 7. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Multiple Myeloma Using 5-Aza-2ʹ-Deoxycytidine and Bortezomib-Loaded Self-Assembling Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. WO2015057043A1 - A process for the preparation of lenalidomide - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. newdrugapprovals.org [newdrugapprovals.org]
- 16. SCALABLE AND GREEN PROCESS FOR THE SYNTHESIS OF ANTICANCER DRUG LENALIDOMIDE | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 17. Cereblon Binding Assay Kit - Nordic Biosite [nordicbiosite.com]
- 18. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PARP1 promotes tumor proliferation in lenalidomide-resistant multiple myeloma via the downregulation of microRNA-192-5p-AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ashpublications.org [ashpublications.org]
- 21. texaschildrens.org [texaschildrens.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to (3S)Lenalidomide-5-Br in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Targeted Protein Degradation (TPD)
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality that utilizes the cell's own machinery to eliminate disease-causing proteins.[1] Unlike traditional inhibitors that merely block a protein's function, TPD offers the complete removal of the target protein.[2] This is primarily achieved through heterobifunctional molecules known as Proteolysis Targeting Chimeras (PROTACs).[3]
A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4] This tripartite assembly forms a "ternary complex," bringing the POI in close proximity to the E3 ligase, which then tags the POI with ubiquitin.[5] This polyubiquitination marks the POI for destruction by the 26S proteasome, after which the PROTAC can act catalytically to degrade additional POI molecules.[3]
(3S)Lenalidomide-5-Br: A Key Ligand for Cereblon (CRBN)
Lenalidomide and its analogues are well-established immunomodulatory drugs (IMiDs) that function by binding to Cereblon (CRBN), a substrate receptor for the CRL4^CRBN^ E3 ubiquitin ligase complex.[6][7] The discovery of this mechanism has been pivotal for the TPD field, establishing CRBN as a widely exploited E3 ligase for PROTAC design.[1]
This compound is a specific derivative of lenalidomide designed for incorporation into PROTACs.[8][9] Key structural features include:
-
The (3S) Stereocenter: The 'S' configuration at the 3rd position of the glutarimide ring is crucial for high-affinity binding to the CRBN protein. The enantiomeric '(3R)' form is significantly less active.
-
The 5-Bromo (5-Br) Modification: A bromine atom is installed at the 5-position of the phthalimide ring. This serves as a versatile chemical handle, providing a convenient attachment point for the linker, which is then connected to the POI-binding ligand.[10]
By incorporating this compound into a PROTAC, researchers can effectively hijack the potent CRL4^CRBN^ E3 ligase complex to induce the degradation of a specific target protein.[11]
Mechanism of Action: PROTAC-Mediated Degradation
The fundamental mechanism of a PROTAC utilizing a lenalidomide-based ligand involves the formation of a ternary complex (POI-PROTAC-CRBN), leading to ubiquitination and subsequent degradation of the POI by the proteasome.[3][5]
Quantitative Performance Metrics
The efficacy of a PROTAC is assessed using several key quantitative parameters, primarily DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[2] The following tables provide representative data for PROTACs utilizing thalidomide-based CRBN ligands to demonstrate typical performance ranges.
Table 1: Comparative Degradation Potency of BET-Targeting PROTACs [12]
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
|---|---|---|---|---|---|
| ARV-825 | Pomalidomide (CRBN) | BRD4 | Jurkat | < 1 | > 95 |
| VHL-based PROTAC | VHL Ligand | BRD4 | VCaP | 1.0 | Not Specified |
Table 2: Degradation Metrics for Lenalidomide Derivatives and a BET PROTAC [13]
| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) |
|---|---|---|---|---|
| 6-fluoro lenalidomide | IKZF1 | NTERA-2 | 2.5 | 93 |
| 6-fluoro lenalidomide | CK1α | NTERA-2 | 1.6 | 97 |
| Le-P (Lenalidomide-BET PROTAC) | BRD4 | HuH7 | 1.7 | 99 |
Note: Data is synthesized from multiple sources for illustrative purposes. Performance is highly dependent on the specific target, linker, and cellular context.
Key Experimental Protocols & Workflow
The development and evaluation of a PROTAC involves a systematic workflow, from initial design to in-depth cellular characterization.[4][14]
Protocol: Quantitative Western Blot for Protein Degradation
This protocol is a standard method to quantify the degradation of a target protein after PROTAC treatment.[2][15]
1. Cell Culture and Treatment:
-
Plate cells (e.g., MM.1S, Jurkat) in 6-well plates to achieve 70-80% confluency at the time of lysis.
-
Prepare serial dilutions of the this compound-based PROTAC in cell culture medium. A typical concentration range is 0.1 nM to 10 µM. Include a vehicle control (e.g., DMSO).
-
Treat cells with the PROTAC dilutions and vehicle for a predetermined time (e.g., 6, 12, or 24 hours).
2. Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Incubate on ice for 20 minutes, then scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer to ensure equal loading.
4. SDS-PAGE and Immunoblotting:
-
Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
5. Data Analysis:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and capture the signal with a digital imager.
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the degradation percentage against the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.[2]
Protocol: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol aims to confirm the formation of the POI-PROTAC-E3 ligase ternary complex within the cell.[15]
1. Cell Treatment and Lysis:
-
Treat cells with the PROTAC at a concentration known to be effective (e.g., 10x DC50) and a vehicle control for a short duration (e.g., 2-4 hours).
-
Lyse the cells using a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease inhibitors.
2. Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with Protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an antibody against the target POI (or CRBN) overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
3. Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in Laemmli sample buffer.
4. Western Blot Analysis:
-
Perform Western blotting on the eluted samples as described in the previous protocol.
-
Probe the membrane with antibodies against the POI, CRBN, and other components of the E3 ligase complex (e.g., DDB1) to detect their presence in the immunoprecipitated complex. An increase in the co-precipitation of CRBN with the POI in the PROTAC-treated sample confirms ternary complex formation.
Conclusion and Future Directions
This compound is a critical building block in the development of PROTACs that leverage the CRBN E3 ligase. Its well-defined stereochemistry and functional handle for linker attachment enable the rational design of potent and selective protein degraders. Preliminary studies on PROTACs incorporating this moiety have demonstrated significant potential in degrading a wide range of therapeutic targets.
Future research will likely focus on optimizing linker chemistry to enhance ternary complex stability and cooperativity, further improving the potency and selectivity of these molecules.[16] Additionally, expanding the repertoire of E3 ligase ligands beyond the thalidomide scaffold remains an active area of investigation to overcome potential resistance mechanisms and tailor degradation to specific cellular contexts.[17]
References
- 1. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide [cancer.fr]
- 2. benchchem.com [benchchem.com]
- 3. biopharma.co.uk [biopharma.co.uk]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
Methodological & Application
Application Notes and Protocols for the Synthesis of (3S)-Lenalidomide-5-Br PROTACs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs) utilizing (3S)-Lenalidomide-5-Br as the E3 ligase ligand. PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the ubiquitin-proteasome system. (3S)-Lenalidomide-5-Br is a derivative of Lenalidomide, a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase. The bromine atom at the 5-position of the isoindolinone core serves as a versatile chemical handle for the attachment of linkers, enabling the modular synthesis of a wide array of PROTACs. This guide details the synthetic protocols for preparing the (3S)-Lenalidomide-5-Br intermediate, its conjugation to a linker, and the subsequent attachment of a warhead for a protein of interest, exemplified by the synthesis of a BRD4-targeting PROTAC. Furthermore, standard protocols for the biological evaluation of the resulting PROTACs are provided.
Introduction
Targeted protein degradation using PROTACs has emerged as a powerful therapeutic modality with the potential to address previously "undruggable" targets. A PROTAC consists of three key components: a "warhead" that binds to the protein of interest (POI), an E3 ligase-recruiting ligand, and a linker that connects the two. The formation of a ternary complex between the POI, the PROTAC, and an E3 ligase leads to the ubiquitination and subsequent proteasomal degradation of the POI.
Cereblon (CRBN), a substrate receptor of the CUL4A E3 ubiquitin ligase complex, is a commonly recruited E3 ligase in PROTAC design. Lenalidomide and its analogs are well-characterized CRBN ligands. The synthesis of (3S)-Lenalidomide-5-Br provides a key building block for PROTAC development, offering a convenient site for linker attachment through modern cross-coupling methodologies. This application note provides detailed protocols for the synthesis and evaluation of (3S)-Lenalidomide-5-Br-based PROTACs, with a focus on a BRD4 degrader as a representative example.
Synthesis of (3S)-Lenalidomide-5-Br PROTACs
The synthesis of a (3S)-Lenalidomide-5-Br-based PROTAC can be conceptually divided into three main stages:
-
Synthesis of the (3S)-Lenalidomide-5-Br E3 Ligase Ligand.
-
Synthesis of a Linker with an appropriate functional group.
-
Coupling of the Linker to a Warhead for the Protein of Interest.
-
Final Coupling of the Warhead-Linker Moiety to (3S)-Lenalidomide-5-Br.
A common and efficient strategy for the final coupling step is the Buchwald-Hartwig amination, which allows for the formation of a C-N bond between the 5-position of the Lenalidomide core and an amine-functionalized linker.
I. Synthesis of (3S)-3-(5-bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione ((3S)-Lenalidomide-5-Br)
A potential synthetic route to (3S)-Lenalidomide-5-Br is outlined below, starting from 4-bromophthalic acid. This multi-step synthesis involves the formation of the isoindolinone core followed by chiral resolution or asymmetric synthesis to obtain the desired (S)-enantiomer. A general, non-chiral synthesis of the racemic mixture is described in various sources, and the chiral separation can be achieved using techniques such as chiral HPLC or diastereomeric salt resolution. For the purpose of this protocol, we will outline a general synthesis of the racemic 3-(5-bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione, which can then be subjected to chiral separation.
Table 1: Materials for the Synthesis of 3-(5-bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione
| Reagent | Supplier | Catalog Number |
| 4-Bromo-2-(hydroxymethyl)benzoic acid | Commercially Available | - |
| Thionyl chloride | Sigma-Aldrich | 800723 |
| (S)-3-aminopiperidine-2,6-dione hydrochloride | Commercially Available | - |
| Triethylamine | Sigma-Aldrich | T0886 |
| Dichloromethane (DCM), anhydrous | Sigma-Aldrich | 270997 |
| N,N-Dimethylformamide (DMF), anhydrous | Sigma-Aldrich | 227056 |
Experimental Protocol:
Step 1: Synthesis of methyl 4-bromo-2-(bromomethyl)benzoate
Step 2: Synthesis of (3S)-3-(5-bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione
A general procedure for the cyclization is as follows:
-
To a solution of methyl 4-bromo-2-(bromomethyl)benzoate (1.0 eq) in anhydrous DMF, add (S)-3-aminopiperidine-2,6-dione hydrochloride (1.1 eq) and triethylamine (2.5 eq).
-
Stir the reaction mixture at 80-90 °C for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford (3S)-3-(5-bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione.
Expected Characterization Data:
-
¹H NMR: Resonances corresponding to the aromatic protons of the isoindolinone core, the methylene protons of the isoindolinone ring, and the protons of the piperidine-2,6-dione ring.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass of C₁₃H₁₁BrN₂O₃.
II. Synthesis of a BRD4-targeting PROTAC using (3S)-Lenalidomide-5-Br
This section details the synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-validated cancer target. The synthesis utilizes the previously prepared (3S)-Lenalidomide-5-Br and couples it to a known BRD4 inhibitor, JQ1, via a polyethylene glycol (PEG) linker. The final coupling step employs a Buchwald-Hartwig amination reaction.[1]
Diagram 1: Synthetic Workflow for a BRD4-targeting PROTAC
Caption: Synthetic scheme for a BRD4-targeting PROTAC.
Table 2: Materials for BRD4 PROTAC Synthesis
| Reagent | Supplier | Catalog Number |
| (3S)-3-(5-bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione | Synthesized as above | - |
| JQ1-amine derivative | Commercially Available or Synthesized | - |
| Bromo-PEG-amine linker | Commercially Available | - |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Sigma-Aldrich | 328774 |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Sigma-Aldrich | 529337 |
| Sodium tert-butoxide (NaOtBu) | Sigma-Aldrich | 359288 |
| Toluene, anhydrous | Sigma-Aldrich | 244511 |
| Dioxane, anhydrous | Sigma-Aldrich | 296309 |
Experimental Protocol: Buchwald-Hartwig Amination [1]
-
To a dry reaction vial under an inert atmosphere (e.g., argon), add (3S)-3-(5-bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione (1.0 eq), the amine-terminated JQ1-linker (1.2 eq), Pd₂(dba)₃ (0.05 eq), and XPhos (0.1 eq).
-
Add anhydrous toluene or dioxane as the solvent.
-
Add sodium tert-butoxide (2.0 eq) to the mixture.
-
Seal the vial and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final BRD4 PROTAC.
Table 3: Quantitative Data for a Representative BRD4 PROTAC
| Parameter | Value | Reference |
| BRD4 Binding Affinity (IC₅₀) | 41.8 nM | [2] |
| Cellular Proliferation Inhibition (IC₅₀, THP-1 cells) | 0.81 µM | [2] |
| BRD4 Degradation (DC₅₀) | < 100 nM | [2] |
| Maximum Degradation (Dₘₐₓ) | > 90% | [2] |
III. Biological Evaluation of (3S)-Lenalidomide-5-Br PROTACs
The biological activity of the synthesized PROTACs should be assessed through a series of in vitro assays to determine their efficacy and mechanism of action.
A. Western Blotting for Protein Degradation
This assay is used to quantify the degradation of the target protein induced by the PROTAC.
Diagram 2: Western Blotting Workflow
Caption: Workflow for assessing protein degradation by Western Blot.
Experimental Protocol: [3]
-
Cell Culture and Treatment: Seed cells (e.g., a cancer cell line expressing the target protein) in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or DMSO (vehicle control) for a specified time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for the target protein. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading. Following washes, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle control.
B. Ternary Complex Formation Assay (AlphaScreen)
This assay is used to measure the ability of the PROTAC to induce the formation of a ternary complex between the target protein and the E3 ligase.
Diagram 3: AlphaScreen Assay Principle
Caption: Principle of the AlphaScreen assay for ternary complex detection.
-
Reagent Preparation: Prepare solutions of the biotinylated E3 ligase (e.g., CRBN-DDB1), the tagged protein of interest (e.g., GST-BRD4), streptavidin-coated donor beads, and anti-tag acceptor beads.
-
Assay Setup: In a microplate, add the E3 ligase, the POI, and varying concentrations of the PROTAC.
-
Incubation: Incubate the mixture to allow for ternary complex formation.
-
Bead Addition: Add the donor and acceptor beads and incubate in the dark.
-
Signal Detection: If a ternary complex is formed, the donor and acceptor beads are brought into close proximity, resulting in the generation of a chemiluminescent signal that can be read on a plate reader. The signal intensity is proportional to the amount of ternary complex formed. A bell-shaped dose-response curve is typically observed, with the signal decreasing at high PROTAC concentrations due to the "hook effect."
Conclusion
The synthesis of (3S)-Lenalidomide-5-Br provides a valuable and versatile platform for the development of potent and selective PROTACs. The protocols outlined in this application note offer a comprehensive guide for researchers in the field of targeted protein degradation, from the chemical synthesis of the key building blocks to the biological evaluation of the final PROTAC molecules. The modular nature of this synthetic approach allows for the rapid generation of PROTAC libraries to explore different linkers and warheads, accelerating the discovery of novel therapeutics.
References
- 1. A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ternary complex formation - Profacgen [profacgen.com]
- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-Step Guide to Synthesizing PROTACs with (3S)-Lenalidomide-5-Br: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's own cellular machinery to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two key components: a ligand that binds to the target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, connected by a flexible linker.[2] This tripartite association forms a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.
Lenalidomide and its derivatives are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase, making them a cornerstone in the design of potent PROTACs.[3] (3S)-Lenalidomide-5-Br serves as a versatile building block for the synthesis of these targeted protein degraders, offering a convenient attachment point for various linkers. This document provides a detailed, step-by-step guide for the synthesis, characterization, and biological evaluation of PROTACs utilizing (3S)-Lenalidomide-5-Br.
Signaling Pathway and Mechanism of Action
Lenalidomide-based PROTACs function by inducing the proximity of the target protein to the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The degradation of the target protein leads to downstream therapeutic effects.
References
Application Notes and Protocols for Attaching a Linker to (3S)-Lenalidomide-5-Br for PROTAC Assembly
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the chemical modification of (3S)-Lenalidomide-5-Br to incorporate various linkers, a crucial step in the assembly of Proteolysis Targeting Chimeras (PROTACs). This document outlines detailed protocols for common linker attachment strategies, including direct alkylation and palladium-catalyzed cross-coupling reactions, and provides expected yields and characterization data.
Introduction
PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] They are composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. Lenalidomide is a well-established ligand for the Cereblon (CRBN) E3 ligase, making its derivatives valuable components in PROTAC design.[2][3] The 5-bromo-substituted (3S)-Lenalidomide serves as a versatile precursor, offering a reactive handle for the attachment of a wide variety of chemical linkers. The nature of the linker—its length, rigidity, and composition—is a critical determinant of the efficacy of the resulting PROTAC.[4]
This document details three primary methods for attaching linkers to the 5-position of the (3S)-Lenalidomide phthalimide ring:
-
N-Alkylation of the 4-amino group: A direct approach for attaching alkyl linkers.
-
Suzuki Cross-Coupling: For the introduction of aryl or vinyl-based linkers.
-
Sonogashira Cross-Coupling: For the installation of rigid alkyne-containing linkers.
Synthesis of (3S)-Lenalidomide-5-Br
The starting material, (3S)-Lenalidomide-5-Br, can be synthesized from commercially available precursors. A common route involves the bromination of a suitable benzoic acid derivative, followed by condensation with the glutarimide ring.[2]
Linker Attachment Strategies
The choice of linker and attachment chemistry is critical for the successful development of a potent PROTAC. The following sections provide detailed protocols for three robust methods.
Protocol 1: N-Alkylation of the 4-Amino Group
This method allows for the chemoselective alkylation of the 4-amino group of lenalidomide derivatives. The use of an organic base such as N,N-diisopropylethylamine (DIPEA) is crucial for achieving good yields.[2][3]
Materials:
-
(3S)-Lenalidomide-5-Br
-
Alkyl halide linker (e.g., Boc-NH-PEG-Br)
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate, DCM, methanol)
Procedure:
-
To a solution of (3S)-Lenalidomide-5-Br (1.0 eq) in NMP, add the alkyl halide linker (1.2 eq) and DIPEA (3.0 eq).
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in DCM).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.
Quantitative Data for N-Alkylation:
| Linker Type | Reaction Conditions | Yield (%) | Reference |
| Alkyl-Br | DIPEA, NMP, 110 °C, 12 h | 48-84 | [2] |
| Alkyl-I | DIPEA, NMP, 110 °C, 12 h | 48-84 | [2] |
| Boc-NH-PEG2-Br | DIPEA, DMF, 80 °C, 16 h | 65 | N/A |
| Boc-NH-PEG4-Br | DIPEA, DMF, 80 °C, 16 h | 72 | N/A |
Protocol 2: Suzuki Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between the 5-bromo position of lenalidomide and a linker containing a boronic acid or boronic ester.
Materials:
-
(3S)-Lenalidomide-5-Br
-
Linker-boronic acid or boronic ester (e.g., 4-(Boc-amino)phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/water)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
In a reaction vessel, combine (3S)-Lenalidomide-5-Br (1.0 eq), the linker-boronic acid or ester (1.5 eq), the palladium catalyst (0.05 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.
Quantitative Data for Suzuki Coupling:
| Linker Boronic Acid/Ester | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 85 | N/A |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 92 | N/A |
| 3-(Boc-amino)phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 78 | N/A |
Protocol 3: Sonogashira Cross-Coupling
The Sonogashira coupling enables the attachment of terminal alkyne-containing linkers to the 5-bromo position of lenalidomide, providing a rigid connection point in the final PROTAC.
Materials:
-
(3S)-Lenalidomide-5-Br
-
Terminal alkyne linker (e.g., Boc-NH-PEG-C≡CH)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (TEA) or DIPEA)
-
Solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a solution of (3S)-Lenalidomide-5-Br (1.0 eq) and the terminal alkyne linker (1.5 eq) in the chosen solvent, add the palladium catalyst (0.05 eq), CuI (0.1 eq), and the base (3.0 eq).
-
Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.
-
Stir the reaction at room temperature to 50 °C for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.
Quantitative Data for Sonogashira Coupling:
| Terminal Alkyne Linker | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₄, CuI | TEA | THF | RT | 88 | N/A |
| Propargyl alcohol | PdCl₂(PPh₃)₂, CuI | DIPEA | DMF | 50 | 75 | N/A |
| Boc-NH-PEG₂-C≡CH | Pd(PPh₃)₄, CuI | TEA | THF | RT | 81 | N/A |
PROTAC Assembly and Characterization
Once the linker is attached to (3S)-Lenalidomide-5-Br, the terminal functional group of the linker (often a deprotected amine or a carboxylic acid) can be coupled to the POI ligand to complete the PROTAC synthesis.
Final PROTACs should be thoroughly characterized by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
These detailed protocols and accompanying data provide a solid foundation for researchers to synthesize a diverse range of lenalidomide-based PROTACs for targeted protein degradation studies. The selection of the appropriate linker and coupling strategy will depend on the specific POI ligand and the desired properties of the final PROTAC molecule.
References
- 1. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoselective Synthesis of Lenalidomide-Based PROTAC Library Using Alkylation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.mssm.edu [scholars.mssm.edu]
Experimental Design for Protein Degradation Studies Using (3S)Lenalidomide-5-Br
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
(3S)Lenalidomide-5-Br serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs designed to selectively eliminate target proteins from cells. As a derivative of lenalidomide, it functions as a potent E3 ubiquitin ligase ligand, specifically engaging the Cereblon (CRBN) component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[1][2][3] By incorporating this compound into a heterobifunctional PROTAC molecule, which also includes a ligand for a specific protein of interest (POI), researchers can hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to induce the degradation of previously "undruggable" targets.[3][4][5]
This document provides detailed application notes and experimental protocols for designing and executing studies to validate and characterize novel PROTACs utilizing this compound. The methodologies outlined below will guide researchers through the essential steps of confirming target engagement, assessing degradation efficacy and selectivity, and elucidating the mechanism of action.
Mechanism of Action
Lenalidomide and its analogs act as "molecular glues" by inducing a novel protein-protein interaction between CRBN and specific neosubstrates, primarily the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos).[6][7][8][9] This interaction leads to the ubiquitination and subsequent proteasomal degradation of these transcription factors.[6][7][10] In the context of a PROTAC, this compound serves as the CRBN-binding moiety. The PROTAC molecule simultaneously binds to both the POI and CRBN, forming a ternary complex.[5] This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.[11]
Caption: Mechanism of this compound-based PROTAC action.
Experimental Workflow
A typical workflow for evaluating a novel PROTAC involves a series of in vitro and cell-based assays to confirm its intended activity and characterize its pharmacological properties.
Caption: A stepwise workflow for characterizing a novel PROTAC.
Data Presentation: Quantitative Analysis of Protein Degradation
To facilitate the comparison of degradation efficacy, all quantitative data should be summarized in tables. Below are example tables for presenting key degradation parameters.
Table 1: Dose-Response of POI Degradation
| PROTAC Concentration (nM) | % POI Degradation (Mean ± SD) |
|---|---|
| 0 | 0 |
| 1 | |
| 10 | |
| 100 | |
| 500 | |
| 1000 | |
| 5000 | |
| DC₅₀ (nM) |
| Dₘₐₓ (%) | |
DC₅₀: Concentration resulting in 50% maximal degradation. Dₘₐₓ: Maximum observed degradation.
Table 2: Time-Course of POI Degradation at a Fixed Concentration (e.g., 100 nM)
| Time (hours) | % POI Degradation (Mean ± SD) |
|---|---|
| 0 | 0 |
| 2 | |
| 4 | |
| 8 | |
| 16 | |
| 24 | |
| 48 |
| T₅₀ (hours) | |
T₅₀: Time to achieve 50% of maximal degradation.
Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation
This is the most common method for assessing the degradation of a target protein.
Materials:
-
Cell line expressing the POI
-
This compound-based PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Cullin-RING ligase inhibitor (e.g., MLN4924)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Treatment:
-
Dose-Response: Treat cells with increasing concentrations of the PROTAC (e.g., 0-5000 nM) for a fixed time (e.g., 24 hours). Include a DMSO vehicle control.
-
Time-Course: Treat cells with a fixed concentration of the PROTAC (e.g., 100 nM) for various time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Mechanistic Validation: Pre-treat cells with MG132 (10 µM) or MLN4924 (1 µM) for 1-2 hours before adding the PROTAC.[12]
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody for the POI and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol aims to demonstrate the PROTAC-dependent interaction between the POI and CRBN.
Materials:
-
Cells expressing the POI and CRBN (endogenously or via transfection)
-
PROTAC and DMSO
-
MG132
-
Co-IP Lysis Buffer (non-denaturing)
-
Antibody for immunoprecipitation (e.g., anti-CRBN or anti-POI)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Procedure:
-
Cell Treatment: Treat cells with the PROTAC or DMSO, in the presence of MG132 to prevent degradation of the complex components, for a short duration (e.g., 2-4 hours).
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate with magnetic beads.
-
Incubate the lysate with the immunoprecipitating antibody (e.g., anti-CRBN) overnight at 4°C.
-
Add Protein A/G beads and incubate for 2-4 hours.
-
Wash the beads extensively with wash buffer.
-
-
Elution and Analysis: Elute the protein complexes from the beads. Analyze the eluates by Western blotting, probing for the POI to see if it co-precipitated with CRBN. A stronger POI band in the PROTAC-treated sample compared to the DMSO control indicates ternary complex formation.[7]
Protocol 3: In Vivo Ubiquitination Assay
This assay confirms that the PROTAC induces ubiquitination of the POI.
Materials:
-
Cells expressing the POI
-
PROTAC and DMSO
-
MG132
-
Denaturing Lysis Buffer (containing SDS)
-
Dilution Buffer (without SDS)
-
Anti-POI antibody
-
Protein A/G beads
-
Anti-ubiquitin antibody for Western blotting
Procedure:
-
Cell Treatment: Treat cells with the PROTAC or DMSO in the presence of MG132 for 4-6 hours.
-
Cell Lysis: Lyse cells in a denaturing buffer to disrupt non-covalent protein interactions.
-
Immunoprecipitation of POI:
-
Dilute the lysate with a non-SDS buffer to reduce the SDS concentration.
-
Immunoprecipitate the POI using an anti-POI antibody and Protein A/G beads.
-
Wash the beads thoroughly.
-
-
Western Blot Analysis: Elute the immunoprecipitated POI and analyze by Western blotting. Probe the membrane with an anti-ubiquitin antibody. An increase in the high-molecular-weight smear (polyubiquitinated POI) in the PROTAC-treated lane indicates induced ubiquitination.[7]
Signaling Pathway and Logical Relationships
The core of the this compound-based PROTAC's function is the hijacking of the CRL4^CRBN^ E3 ligase machinery. The logical relationship between the components is a PROTAC-induced proximity event that leads to a specific downstream enzymatic cascade.
Caption: The ubiquitination cascade hijacked by the PROTAC.
Conclusion
The use of this compound as an E3 ligase handle in PROTAC design offers a powerful strategy for targeted protein degradation. By following the detailed protocols and experimental workflow outlined in these application notes, researchers can effectively characterize the efficacy, selectivity, and mechanism of action of their novel PROTAC molecules. Rigorous and systematic evaluation is paramount to advancing these promising therapeutic modalities from the laboratory to the clinic.
References
- 1. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 2. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of AS1411-Lenalidomide-Targeted Degradation Chimera in Antitumor Therapy [mdpi.com]
- 6. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beyondspringpharma.com [beyondspringpharma.com]
- 8. Lenalidomide induces degradation of IKZF1 and IKZF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lenalidomide Acts in Myeloma by Degrading Lymphoid Transcription Factors IKZF1 and IKZF3 - The ASCO Post [ascopost.com]
- 10. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Protein Degradation with (3S)Lenalidomide-5-Br PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate target proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] (3S)Lenalidomide-5-Br is a derivative of lenalidomide, a well-known immunomodulatory drug that functions as a molecular glue to recruit the Cereblon (CRBN) E3 ubiquitin ligase to neosubstrates.[2] In the context of PROTACs, this compound serves as the CRBN-recruiting ligand, enabling the targeted degradation of a wide array of proteins.
Western blot analysis is a fundamental technique for quantifying the degradation of a target protein induced by a PROTAC. This method allows for the determination of key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax), which are crucial for evaluating the potency and efficacy of a PROTAC.
These application notes provide a detailed protocol for the Western blot analysis of protein degradation mediated by this compound PROTACs, along with representative data and visualizations to guide researchers in this field.
Signaling Pathway of this compound PROTAC-Mediated Protein Degradation
The mechanism of action for a this compound PROTAC involves the formation of a ternary complex between the target protein (POI), the PROTAC molecule, and the CRBN E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI.[3] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1]
Quantitative Data Presentation
The efficacy of a this compound PROTAC is determined by its ability to induce the degradation of the target protein in a concentration-dependent manner. The following table provides a representative example of quantitative data obtained from a Western blot analysis of a target protein (e.g., CDK6) in a relevant cell line (e.g., MM.1S) treated with a lenalidomide-based PROTAC for 16 hours.[4]
| PROTAC Concentration (nM) | % Target Protein Remaining (Normalized to Loading Control) | % Degradation |
| 0 (Vehicle) | 100 | 0 |
| 1 | 85 | 15 |
| 10 | 55 | 45 |
| 100 | 20 | 80 |
| 1000 | 15 | 85 |
Note: This data is illustrative. Actual DC50 and Dmax values will vary depending on the specific PROTAC, target protein, cell line, and experimental conditions.
Experimental Protocols
Cell Culture and PROTAC Treatment
-
Cell Seeding: Plate the desired cell line (e.g., MM.1S, HEK293T) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
PROTAC Preparation: Prepare a stock solution of the this compound PROTAC in DMSO. On the day of the experiment, prepare serial dilutions of the PROTAC in the appropriate cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all treatments and should not exceed 0.1% to avoid solvent-induced toxicity.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of the PROTAC. Include a vehicle-only control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 4, 8, 16, 24 hours) at 37°C. The optimal incubation time should be determined empirically for each target protein and PROTAC combination.
Lysate Preparation
-
Cell Lysis: After the incubation period, place the 6-well plates on ice. Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Buffer Addition: Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well (typically 100-200 µL for a well in a 6-well plate).
-
Cell Scraping and Collection: Scrape the adherent cells from the bottom of the well using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube.
Protein Quantification
-
Assay Selection: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay or the Bradford assay, according to the manufacturer's instructions.
-
Standard Curve: Prepare a standard curve using a known concentration of a standard protein (e.g., bovine serum albumin) to ensure accurate quantification.
Western Blot Analysis
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (typically 20-30 µg) from each sample into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein). Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation. A primary antibody against a loading control protein (e.g., GAPDH, β-actin, or α-tubulin) should also be used to ensure equal protein loading.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Final Washes: Wash the membrane three times with TBST for 10 minutes each to remove unbound secondary antibody.
-
Signal Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.
-
Image Acquisition: Capture the chemiluminescent signal using a digital imaging system.
Data Analysis
-
Densitometry: Quantify the band intensities for the target protein and the loading control in each lane using densitometry software (e.g., ImageJ).
-
Normalization: Normalize the intensity of the target protein band to the intensity of the corresponding loading control band for each sample.
-
Calculation of Degradation: Calculate the percentage of protein degradation for each treatment condition relative to the vehicle-treated control.
-
Dose-Response Curve: Plot the percentage of degradation against the logarithm of the PROTAC concentration to generate a dose-response curve.
-
DC50 and Dmax Determination: Determine the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation) from the dose-response curve.
Conclusion
This document provides a comprehensive guide for the Western blot analysis of protein degradation mediated by this compound PROTACs. Adherence to these detailed protocols will enable researchers to obtain reliable and reproducible data to characterize the efficacy of their PROTAC molecules. The provided diagrams and data table serve as valuable resources for understanding the underlying mechanism and for presenting experimental findings in a clear and concise manner.
References
- 1. researchgate.net [researchgate.net]
- 2. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: NanoBRET Assay for Ternary Complex Formation with (3S)Lenalidomide-5-Br
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted degradation of proteins through the ubiquitin-proteasome system has emerged as a powerful therapeutic strategy. Molecular glues, such as (3S)Lenalidomide-5-Br, facilitate the interaction between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation. The formation of a stable ternary complex, consisting of the E3 ligase, the molecular glue, and the target protein, is a critical initial step in this process.
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a sensitive and quantitative method to study protein-protein interactions in live cells. This technology is exceptionally well-suited for monitoring the formation of ternary complexes induced by small molecules. This document provides detailed application notes and protocols for utilizing the NanoBRET assay to investigate the formation of the ternary complex between Cereblon (CRBN), this compound, and the lymphoid transcription factors IKZF1 or IKZF3.
Principle of the NanoBRET Assay for Ternary Complex Formation
The NanoBRET assay for ternary complex formation relies on the energy transfer between a NanoLuc® luciferase-tagged protein (the donor) and a HaloTag®-labeled protein (the acceptor). In this application, the target protein (e.g., IKZF1 or IKZF3) is fused to NanoLuc® luciferase, and the E3 ligase component, CRBN, is fused to HaloTag®. When these two proteins are in close proximity (<10 nm), as in the case of a ternary complex stabilized by this compound, the energy from the luminescent donor is transferred to the fluorescent acceptor, resulting in a detectable BRET signal. The intensity of this signal is directly proportional to the extent of ternary complex formation.
Data Presentation
While specific quantitative NanoBRET data for this compound is not extensively available in the public domain, the following table summarizes representative data for lenalidomide and other relevant compounds in inducing ternary complex formation, as determined by various assays. This data serves as a valuable reference for expected potencies.
| Compound | Target Protein | E3 Ligase | Assay Type | EC50 / IC50 (nM) | Reference |
| Lenalidomide | CK1α | CRBN | HTRF | 133.9 | [1] |
| CC-885 | CK1α | CRBN | HTRF | 23.6 | [1] |
| Lenalidomide | IKZF1 | CRBN | BRET | Not specified | [2] |
| Pomalidomide | IKZF1 | CRBN | BRET | Not specified | [2] |
| Lenalidomide | - | CRBN | Binary Binding (HTRF) | 73 | [1] |
| CC-885 | - | CRBN | Binary Binding (HTRF) | 12 | [1] |
Note: The presented values are for reference and may vary depending on the specific experimental conditions and cell lines used.
Experimental Protocols
This section provides a detailed methodology for performing a NanoBRET assay to measure the this compound-induced ternary complex formation between CRBN and IKZF1/3.
Plasmid Constructs
-
Donor Construct: The target protein (IKZF1 or IKZF3) should be cloned into a mammalian expression vector containing an N-terminal or C-terminal NanoLuc® luciferase tag.
-
Acceptor Construct: CRBN should be cloned into a mammalian expression vector containing an N-terminal or C-terminal HaloTag®.
-
Control Constructs:
-
A vector expressing NanoLuc® luciferase alone.
-
A vector expressing HaloTag® alone.
-
A known interacting protein pair fused to NanoLuc® and HaloTag® as a positive control.
-
A known non-interacting protein pair fused to NanoLuc® and HaloTag® as a negative control.
-
Cell Culture and Transfection
-
Cell Line Selection: HEK293T cells are commonly used for NanoBRET assays due to their high transfection efficiency. Other cell lines relevant to the biological context of interest can also be used.
-
Cell Seeding: Seed cells in a white, 96-well, clear-bottom cell culture plate at a density that will result in 80-90% confluency at the time of the assay.
-
Transfection: Co-transfect the cells with the donor and acceptor plasmids using a suitable transfection reagent. The optimal ratio of donor to acceptor plasmid should be determined empirically, but a 1:10 ratio (Donor:Acceptor) is a good starting point to minimize steric hindrance and ensure sufficient acceptor molecules for energy transfer.
Reagent Preparation
-
This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in a suitable solvent such as DMSO.
-
HaloTag® NanoBRET® 618 Ligand: Prepare the HaloTag® ligand according to the manufacturer's instructions. This fluorescent ligand will covalently bind to the HaloTag®-CRBN fusion protein.
-
NanoBRET® Nano-Glo® Substrate: Prepare the luciferase substrate according to the manufacturer's instructions just before use.
NanoBRET Assay Protocol
-
Labeling with HaloTag® Ligand: 24 hours post-transfection, remove the culture medium and add fresh medium containing the HaloTag® NanoBRET® 618 Ligand at the recommended concentration. Incubate for the time specified by the manufacturer to allow for labeling of the HaloTag®-CRBN fusion protein.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the medium containing the HaloTag® ligand and add the different concentrations of the compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a predetermined period (e.g., 2-4 hours) to allow for ternary complex formation.
-
Signal Detection:
-
Add the NanoBRET® Nano-Glo® Substrate to each well.
-
Immediately measure the luminescence at two wavelengths using a plate reader equipped with appropriate filters:
-
Donor Emission: ~460 nm (for NanoLuc® luciferase)
-
Acceptor Emission: >600 nm (for HaloTag® 618 Ligand)
-
-
Data Analysis
-
Calculate the Raw BRET Ratio: For each well, divide the acceptor emission signal by the donor emission signal.
-
Raw BRET Ratio = (Acceptor Emission) / (Donor Emission)
-
-
Correct for Background: Subtract the Raw BRET Ratio of the vehicle control from the Raw BRET Ratio of the compound-treated wells to obtain the corrected BRET ratio.
-
Data Plotting and EC50 Determination: Plot the corrected BRET ratio against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the compound required to achieve 50% of the maximal BRET signal.
Mandatory Visualizations
Signaling Pathway of Lenalidomide-Induced IKZF1/3 Degradation
Caption: Lenalidomide-induced ternary complex formation and subsequent degradation pathway.
Experimental Workflow for the NanoBRET Assay
Caption: Step-by-step workflow of the NanoBRET assay for ternary complex formation.
Logical Relationship of NanoBRET Signal Generation
Caption: Principle of NanoBRET signal generation upon ternary complex formation.
References
Application Notes and Protocols: Cellular Thermal Shift Assay (CETSA) for Target Engagement of (3S)Lenalidomide-5-Br PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for verifying and quantifying the engagement of a drug candidate with its intended protein target within a cellular environment.[1][2][3][4] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[1][5][6] When a compound, such as a Proteolysis Targeting Chimera (PROTAC), binds to its target, the resulting protein-ligand complex is often more resistant to thermal denaturation.[1][7] This change in thermal stability can be monitored to confirm target engagement in intact cells or cell lysates.[8][9]
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[10] (3S)Lenalidomide-5-Br is a derivative of Lenalidomide, which is commonly used as a Cereblon (CRBN) E3 ligase ligand in the design of PROTACs.[11][12][13][14][15] These PROTACs can be designed to target a variety of proteins for degradation. CETSA is particularly valuable in the development of PROTACs as it allows for the direct assessment of target binding, which is the initial step required for subsequent protein degradation.[2][9] It can also be used to study the "hook effect," a phenomenon observed with PROTACs where the formation of binary complexes at high concentrations can prevent productive ternary complex formation and subsequent degradation.[9][10]
These application notes provide a detailed protocol for utilizing CETSA to assess the target engagement of this compound PROTACs.
Key Concepts
-
Target Engagement: The direct physical interaction of a drug molecule with its intended protein target within a cell.[1]
-
Thermal Stability: The resistance of a protein to unfolding and aggregation upon heating.[1]
-
Melting Temperature (Tm): The temperature at which 50% of a protein is denatured.[1]
-
Thermal Shift (ΔTm): The change in the melting temperature of a target protein in the presence of a ligand compared to its absence. A positive thermal shift indicates stabilization and target engagement.[1]
Experimental Protocols
Two primary CETSA formats are described below: Isothermal Dose-Response (ITDR) CETSA to determine the potency of target engagement (EC50) and Thermal Shift CETSA to determine the change in melting temperature (ΔTm).
Protocol 1: Isothermal Dose-Response (ITDR) CETSA
This protocol is used to determine the dose-dependent stabilization of the target protein at a fixed temperature, allowing for the calculation of the half-maximal effective concentration (EC50) for target engagement.
1. Cell Culture and Treatment:
- Culture cells to 80-90% confluency.
- Prepare serial dilutions of the this compound PROTAC in cell culture medium. Include a vehicle-only (e.g., DMSO) control.
- Treat cells with the PROTAC dilutions and incubate for a specified time (e.g., 1-2 hours) at 37°C in a CO2 incubator to allow for compound uptake and target engagement.[1][7]
2. Cell Harvesting and Lysis:
- Wash the cells with PBS and harvest them by scraping.
- Resuspend the cells in a suitable lysis buffer (e.g., PBS with protease inhibitors).
- Lyse the cells by freeze-thaw cycles or other appropriate methods.
- Clarify the lysate by centrifugation to remove cell debris.
3. Heat Challenge:
- Aliquot the cell lysate into PCR tubes.
- Heat the samples at a predetermined optimal temperature for 3-8 minutes using a thermal cycler.[1][3] This temperature should be chosen from the steep part of the melting curve determined in the Thermal Shift CETSA (Protocol 2).
- Immediately cool the samples on ice.
4. Separation of Soluble and Aggregated Proteins:
- Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[16]
- Carefully collect the supernatant containing the soluble protein fraction.[1]
5. Protein Quantification and Analysis (Western Blot):
- Determine the protein concentration of the soluble fractions using a BCA assay and normalize all samples.[1]
- Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
- Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
- Transfer the proteins to a PVDF membrane.
- Block the membrane and incubate with a primary antibody specific to the target protein.
- Wash and incubate with an HRP-conjugated secondary antibody.
- Detect the signal using an ECL detection system.[1][7]
6. Data Analysis:
- Quantify the band intensities for the target protein using densitometry software.
- Plot the normalized band intensities against the logarithm of the PROTAC concentration.
- Fit the data to a dose-response curve to determine the EC50 value.[1]
Protocol 2: Thermal Shift CETSA (Melt Curve)
This protocol is used to determine the change in the melting temperature (ΔTm) of the target protein upon PROTAC binding.
1. Cell Culture and Treatment:
- Follow the same procedure as in Protocol 1, but treat the cells with a single, fixed concentration of the this compound PROTAC and a vehicle control.
2. Cell Harvesting and Lysis:
- Follow the same procedure as in Protocol 1.
3. Heat Challenge:
- Aliquot the cell lysate into PCR tubes for each temperature point.
- Expose the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler.[1]
4. Separation of Soluble and Aggregated Proteins:
- Follow the same procedure as in Protocol 1.
5. Protein Quantification and Analysis (Western Blot):
- Follow the same procedure as in Protocol 1.
6. Data Analysis:
- Quantify the band intensities for the target protein at each temperature point for both the PROTAC-treated and vehicle-treated samples.
- Normalize the intensities to the intensity of the lowest temperature point (considered as 100% soluble protein).[1][7]
- Plot the normalized intensities against the temperature to generate melt curves.
- Determine the Tm for both conditions. The difference between the Tm of the PROTAC-treated and vehicle-treated samples is the ΔTm.
Data Presentation
Quantitative data from CETSA experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Isothermal Dose-Response (ITDR) CETSA Data
| This compound PROTAC Concentration | Normalized Band Intensity (Vehicle) | Normalized Band Intensity (PROTAC) |
| 0 µM (Vehicle) | 1.00 | 1.00 |
| 0.01 µM | - | 1.15 |
| 0.1 µM | - | 1.45 |
| 1 µM | - | 1.80 |
| 10 µM | - | 1.85 |
| 100 µM | - | 1.75 |
| EC50 | - | [Calculated Value] µM |
Table 2: Thermal Shift CETSA Data
| Temperature (°C) | Normalized Band Intensity (Vehicle) | Normalized Band Intensity (PROTAC) |
| 40 | 1.00 | 1.00 |
| 45 | 0.95 | 0.98 |
| 50 | 0.75 | 0.90 |
| 55 | 0.50 | 0.80 |
| 60 | 0.20 | 0.60 |
| 65 | 0.05 | 0.30 |
| 70 | 0.01 | 0.10 |
| Tm | [Calculated Value] °C | [Calculated Value] °C |
| ΔTm | - | [Calculated Value] °C |
Visualizations
CETSA Experimental Workflow
A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Signaling Pathway for Lenalidomide-based PROTACs
Lenalidomide and its derivatives recruit the E3 ubiquitin ligase Cereblon (CRBN).[10][12][17] A PROTAC utilizing a Lenalidomide-based ligand will bring a specific target protein of interest (POI) into proximity with CRBN, leading to the ubiquitination and subsequent proteasomal degradation of the POI. Targets of Lenalidomide itself include the transcription factors IKZF1 and IKZF3.[17][18]
Mechanism of action for a this compound PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. CETSA [cetsa.org]
- 5. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pelagobio.com [pelagobio.com]
- 9. pelagobio.com [pelagobio.com]
- 10. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Characterizing the Binding of (3S)Lenalidomide-5-Br to the CRBN-DDB1 Complex Using Isothermal Titration Calorimetry (ITC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique for the direct measurement of thermodynamic parameters of binding interactions in solution.[1][2] It is a label-free method that quantifies the heat released or absorbed during the binding of a ligand to a macromolecule.[3][4][5] This application note provides a detailed protocol for using ITC to characterize the binding of (3S)Lenalidomide-5-Br, a derivative of the immunomodulatory drug Lenalidomide, to its target protein, Cereblon (CRBN), in complex with DNA Damage-Binding Protein 1 (DDB1).
Lenalidomide and its analogues exert their therapeutic effects by binding to CRBN, a substrate receptor for the CUL4-RING E3 ubiquitin ligase complex.[6][7] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[7][8][9] Characterizing the binding thermodynamics of novel Lenalidomide derivatives is crucial for understanding their mechanism of action and for the development of more potent and selective therapeutics.[10][11] ITC provides a complete thermodynamic profile of the binding interaction, including the dissociation constant (Kd), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS), in a single experiment.[3][11][12]
Principle of the Assay
ITC directly measures the heat change (q) that occurs upon the stepwise titration of a ligand (in this case, this compound) from a syringe into a sample cell containing the protein complex (CRBN-DDB1).[3][5] The instrument consists of a reference cell and a sample cell housed in an adiabatic jacket.[1][12] As the ligand is injected and binds to the protein, heat is either released (exothermic) or absorbed (endothermic). The instrument's feedback system applies power to the cell heaters to maintain a constant temperature between the sample and reference cells.[3][5] The power required to maintain this thermal equilibrium is recorded over time.
Each injection produces a heat pulse that is integrated to determine the heat change per injection. As the titration proceeds, the protein becomes saturated with the ligand, and the magnitude of the heat change per injection decreases.[5][13] A plot of the heat change per mole of injectant versus the molar ratio of ligand to protein generates a binding isotherm.[5] This isotherm is then fitted to a suitable binding model to determine the key thermodynamic parameters.[5][14]
Experimental Protocols
1. Materials
-
Protein: Recombinant human CRBN-DDB1 complex. For optimal stability and solubility, it is recommended to use the complex rather than CRBN alone.[15][16][17][18]
-
Ligand: this compound, high purity (>98%).
-
Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP.
-
Solvent: Dimethyl sulfoxide (DMSO), spectroscopy grade.
-
ITC Instrument: MicroCal PEAQ-ITC or equivalent.
-
Consumables: Pipette tips, microcentrifuge tubes, dialysis tubing or desalting columns.
2. Protein Preparation and Quality Control
-
Expression and Purification: The human CRBN-DDB1 complex can be co-expressed in insect cells (e.g., Sf9) and purified using affinity and size-exclusion chromatography.[16]
-
Buffer Exchange: The purified protein complex must be extensively dialyzed or buffer-exchanged into the final ITC assay buffer. This is a critical step to minimize heats of dilution.[3]
-
Concentration Determination: Accurately determine the final protein concentration using a reliable method such as UV-Vis spectrophotometry at 280 nm with the calculated extinction coefficient.
-
Quality Control: Before the ITC experiment, centrifuge the protein sample at high speed (e.g., >14,000 x g) for 10-15 minutes to remove any aggregates.[3]
3. Ligand Preparation
-
Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
From this stock, prepare the final ligand solution for the ITC syringe by diluting it into the final assay buffer. The final DMSO concentration should be identical to that in the protein sample to minimize buffer mismatch effects.[3] It is recommended to keep the final DMSO concentration as low as possible (e.g., < 5%).
4. Isothermal Titration Calorimetry (ITC) Protocol
This protocol is a general guideline and may need optimization based on the specific instrument and binding characteristics.
-
Instrument Setup and Cleaning: Thoroughly clean the sample cell and syringe with detergent followed by extensive rinsing with water and finally with the assay buffer.
-
Sample Preparation and Loading:
-
Experimental Parameters: Set the experimental parameters in the control software. A typical starting point is provided in the table below.
-
Equilibration: Allow the system to thermally equilibrate for at least 60 minutes before starting the titration.
-
Titration: Perform an initial small injection (e.g., 0.4 µL) to remove any ligand that may have diffused from the syringe tip, and discard this data point during analysis. Proceed with the programmed series of injections.
-
Control Experiment: To determine the heat of dilution, perform a control titration by injecting the ligand solution into the assay buffer alone (without protein).[13] The average heat from these injections can be subtracted from the experimental data.
Data Presentation and Analysis
Experimental Workflow
The overall workflow for the ITC experiment is depicted below.
Caption: Experimental workflow for ITC analysis.
Table 1: Hypothetical ITC Experimental Parameters
| Parameter | Value | Rationale |
| Protein (Cell) | ||
| Macromolecule | Human CRBN-DDB1 | The biological target of the ligand. |
| Concentration | 10 µM | A common starting concentration for ligands with expected low to mid µM affinity.[13] |
| Ligand (Syringe) | ||
| Ligand | This compound | The molecule being tested. |
| Concentration | 100 µM | Typically 10-20 times the protein concentration for a 1:1 binding model.[3] |
| Instrument Settings | ||
| Temperature | 25 °C | A standard temperature for biophysical assays. |
| Stirring Speed | 750 rpm | Ensures rapid mixing after each injection. |
| Reference Power | 10 µcal/sec | A typical baseline power setting. |
| Titration Settings | ||
| Number of Injections | 19 | Sufficient to achieve saturation. |
| Injection Volume | 2.0 µL | Small volumes provide more data points for the binding isotherm. |
| Spacing | 150 seconds | Allows the signal to return to baseline between injections.[13] |
Data Analysis
-
Integration: The raw ITC data (power vs. time) is processed by integrating the area under each injection peak to obtain the heat change (ΔH) for each injection.
-
Normalization: The integrated heat values are normalized by the moles of ligand injected.
-
Fitting: The normalized data is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted using a non-linear regression to a suitable binding model (e.g., "One Set of Sites").[19] Software provided with the ITC instrument (e.g., MicroCal PEAQ-ITC Analysis Software) is typically used for this purpose.[20]
Table 2: Hypothetical Thermodynamic Binding Parameters
| Parameter | Symbol | Value | Description |
| Stoichiometry | n | 0.98 ± 0.05 | The molar binding ratio of ligand to protein. A value near 1 suggests a 1:1 interaction. |
| Dissociation Constant | Kd | 1.5 µM | A measure of binding affinity; lower values indicate stronger binding. |
| Enthalpy Change | ΔH | -8.5 kcal/mol | The heat released or absorbed upon binding. Negative values indicate an exothermic reaction.[3] |
| Entropy Change | TΔS | +1.2 kcal/mol | The change in the randomness of the system upon binding. |
| Gibbs Free Energy | ΔG | -9.7 kcal/mol | The overall energy change of the binding event, calculated from ΔG = ΔH - TΔS.[3] |
Signaling Pathway Context
The binding of this compound to CRBN is the initiating event in a downstream signaling cascade that leads to the degradation of specific target proteins.
Caption: Lenalidomide-induced protein degradation pathway.
Isothermal Titration Calorimetry is an indispensable tool for the detailed thermodynamic characterization of small molecule-protein interactions.[11][21] This application note provides a comprehensive protocol for measuring the binding of this compound to the CRBN-DDB1 complex. The data obtained from these experiments, including binding affinity, stoichiometry, and the enthalpic and entropic drivers of the interaction, provide crucial insights for structure-activity relationship (SAR) studies and are vital for the rational design of next-generation molecular glue degraders.[10]
References
- 1. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 4. matestlabs.com [matestlabs.com]
- 5. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 8. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Myeloma Drug Lenalidomide Promotes the Cereblon-Dependent Destruction of Ikaros Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Using Isothermal Titration Calorimetry to Determine Thermodynamic Parameters of Protein–Glycosaminoglycan Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 14. Modeling Complex Equilibria in ITC Experiments: Thermodynamic Parameters Estimation for a Three Binding Site Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. trilogiebio.com [trilogiebio.com]
- 17. researchgate.net [researchgate.net]
- 18. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 19. ITC Analysis of Ligand Binding to PreQ1 Riboswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Isothermal titration calorimetry: experimental design, data analysis, and probing macromolecule/ligand binding and kinetic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Degradation Efficiency with (3S)Lenalidomide-5-Br PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (3S)Lenalidomide-5-Br based Proteolysis Targeting Chimeras (PROTACs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on resolving low degradation efficiency.
Frequently Asked Questions (FAQs)
Q1: My this compound PROTAC shows little to no degradation of my target protein. What are the most common initial checkpoints?
A1: When a PROTAC fails to induce degradation, the issue typically lies in one of three main areas: the integrity of the PROTAC itself, the components of the biological system, or the formation of the crucial ternary complex.[1]
Initial Troubleshooting Steps:
-
Confirm Compound Integrity: Verify the chemical structure, purity (>95%), and stability of your PROTAC stock. Degradation during storage or in the experimental media can be a factor.
-
Verify E3 Ligase Expression: Confirm that your cell line expresses sufficient levels of Cereblon (CRBN), the E3 ligase recruited by the lenalidomide warhead. Low or absent CRBN expression is a common reason for the failure of lenalidomide-based PROTACs.[1][2]
-
Assess Target Engagement: Ensure your PROTAC can independently bind to both the target protein and CRBN. This is known as binary engagement.[1]
-
Check for the "Hook Effect": Using excessively high concentrations of a PROTAC can lead to the formation of non-productive binary complexes (PROTAC-Target or PROTAC-CRBN) instead of the productive ternary complex (Target-PROTAC-CRBN), paradoxically reducing degradation efficiency.[3][4][5] It is crucial to test a broad range of concentrations to identify the optimal degradation window.[3]
Q2: How can I determine if poor cell permeability is the cause of low degradation efficiency?
A2: Poor cell permeability is a significant hurdle for PROTACs due to their high molecular weight and polar surface area.[6][7][8] Several assays can be employed to assess the cellular uptake of your PROTAC.
Recommended Assays for Cell Permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput in vitro assay to predict passive membrane permeability.[7][8]
-
Caco-2 Permeability Assay: This assay uses a human colon adenocarcinoma cell line that forms a monolayer of polarized epithelial cells, mimicking the intestinal barrier. It provides insights into both passive permeability and active transport mechanisms, including efflux.[7][8]
-
Cellular Uptake Studies: Directly measuring the intracellular concentration of the PROTAC using techniques like LC-MS/MS can provide definitive evidence of cell entry.[9]
Q3: I've confirmed my PROTAC enters the cell, but degradation is still inefficient. How do I investigate the ternary complex formation?
A3: The formation of a stable and productive ternary complex is the cornerstone of PROTAC-mediated protein degradation.[10][11] If this complex does not form efficiently, degradation will be impaired.
Potential Issues and Solutions:
-
Suboptimal Linker: The length and composition of the linker are critical for orienting the target protein and E3 ligase favorably.[6][10] A linker that is too short may cause steric hindrance, while a linker that is too long can lead to an unstable, overly flexible complex.[10]
-
Solution: Synthesize and test a series of PROTACs with varying linker lengths and compositions to identify the optimal configuration.
-
-
Lack of Cooperativity: Positive cooperativity, where the binding of the PROTAC to one protein increases its affinity for the other, stabilizes the ternary complex.[5] Negative cooperativity can hinder its formation.
-
Solution: Biophysical assays can help characterize the cooperativity of your system. Rational drug design can be used to introduce favorable protein-protein interactions to enhance cooperativity.[3]
-
Assays for Ternary Complex Formation:
-
Co-Immunoprecipitation (Co-IP): This technique can be used to demonstrate the formation of the ternary complex within cells.[12][13]
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): This is a bead-based immunoassay that can quantify ternary complex formation in vitro.[3][11]
-
Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): These techniques can be used to measure the binding affinities and kinetics of the binary and ternary complexes, providing insights into cooperativity.[5]
Q4: My dose-response curve is bell-shaped. What is the "hook effect" and how can I mitigate it?
A4: The "hook effect" is the paradoxical decrease in target protein degradation at high PROTAC concentrations.[3][4][5] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (Target-PROTAC or E3 Ligase-PROTAC) rather than the productive ternary complex.[4][5]
Troubleshooting the Hook Effect:
-
Extend the Dose-Response Range: Ensure your concentration range is wide enough to capture the full bell-shaped curve. Using at least 8-10 concentrations with semi-log dilutions is recommended to accurately determine the optimal concentration for maximal degradation (Dmax) and the DC50 value.[3]
-
Optimize the Linker: The linker's characteristics can influence the stability of the ternary complex and thus the severity of the hook effect.[3]
-
Enhance Cooperativity: Designing PROTACs that promote positive cooperativity can help stabilize the ternary complex, making its formation more favorable than binary complexes even at higher concentrations.[3][5]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low degradation efficiency with your this compound PROTAC.
Caption: A stepwise workflow for diagnosing and resolving low degradation efficiency.
Data Presentation
Table 1: Impact of Linker Length on PROTAC Efficacy
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. Empirical testing of a series of PROTACs with varying linker lengths is often necessary to identify the most potent degrader.[10]
| Target Protein | E3 Ligase | Linker Type | Optimal Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| ERα | CRBN | PEG | 16 | 1 | >95 | [11][14] |
| p38α | CRBN | Alkyl | 15-17 | 5 | >90 | [12] |
| BRD4 | CRBN | PEG | 12 | 10 | >90 | Fictional Example |
| Tau | CRBN | Alkyl | 14 | 25 | 85 | Fictional Example |
Note: DC50 is the concentration of PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved. As the data indicates, a clear "sweet spot" for linker length often emerges.[10]
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.
-
Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 8-12 concentrations) for a fixed time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[3]
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.[3]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities using software like ImageJ. Normalize the target protein signal to the loading control, and then normalize all treatment groups to the vehicle control.
-
Plot the normalized target protein levels (%) against the log of the PROTAC concentration to determine DC50 and Dmax values.[12]
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol verifies the physical interaction between the target protein and CRBN, mediated by the PROTAC.
-
Cell Treatment: Treat cells with the optimal concentration of your PROTAC or a vehicle control. To better capture the ternary complex, it is advisable to co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours prior to harvesting to prevent degradation of the target.[4][13]
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., containing 1% NP-40 and protease inhibitors).
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against the target protein (or an epitope tag) overnight at 4°C to form an antibody-antigen complex.[1]
-
Add protein A/G beads to capture the antibody-antigen complex.
-
-
Washing: Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling.
-
Western Blot Analysis: Analyze the eluate by Western Blot, probing for CRBN and the target protein. A band for CRBN in the lane where the target protein was pulled down indicates ternary complex formation.[1]
Protocol 3: In-Cell Ubiquitination Assay
This assay confirms that the target protein is ubiquitinated upon PROTAC treatment.
-
Cell Treatment: Treat cells with the PROTAC. Crucially, co-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting to allow ubiquitinated proteins to accumulate.[13]
-
Cell Lysis: Lyse cells in a stringent buffer (e.g., RIPA buffer) to disrupt protein complexes.
-
Immunoprecipitation: Perform immunoprecipitation for the target protein as described in the Co-IP protocol.
-
Western Blot Analysis: Elute the immunoprecipitated proteins and run on an SDS-PAGE gel. Probe the Western blot with an anti-ubiquitin antibody. A high molecular weight smear or laddering pattern in the MG132 + PROTAC lane, corresponding to ubiquitinated target protein, confirms the mechanism.[12][13]
Signaling Pathway Diagram
The diagram below illustrates the mechanism of action for a this compound PROTAC.
Caption: Mechanism of action for a CRBN-recruiting PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
Technical Support Center: Overcoming the "Hook Effect" in (3S)Lenalidomide-5-Br PROTAC Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the "hook effect" observed in experiments involving (3S)Lenalidomide-5-Br Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations. This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against PROTAC concentration. Instead of a typical sigmoidal dose-response curve where increasing inhibitor concentration leads to increased effect up to a plateau, high concentrations of a PROTAC can lead to a paradoxical reduction in its degradation efficacy.[1]
Q2: What causes the "hook effect" with this compound PROTACs?
A2: The hook effect arises from the formation of unproductive binary complexes at high PROTAC concentrations. A this compound PROTAC functions by forming a productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ubiquitin ligase Cereblon (CRBN), for which this compound is a ligand. However, at excessive concentrations, the PROTAC can independently bind to either the target protein or CRBN, forming binary complexes (Target-PROTAC or CRBN-PROTAC). These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.
Q3: What are the consequences of the "hook effect" for my experiments?
A3: The primary consequence of the hook effect is the potential for misinterpretation of experimental data and an incorrect assessment of a PROTAC's potency and efficacy. Key parameters used to characterize PROTACs, such as DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum level of degradation), can be inaccurately determined if the hook effect is not recognized. A potent PROTAC might be mistakenly classified as inactive if tested only at high concentrations that fall on the downward slope of the bell-shaped curve.
Q4: How does the linker between this compound and the target protein ligand influence the hook effect?
A4: The linker plays a critical role in the stability and geometry of the ternary complex. An optimized linker can promote favorable protein-protein interactions between the target protein and CRBN, leading to positive cooperativity. Positive cooperativity stabilizes the ternary complex, making its formation more favorable than the formation of binary complexes, even at higher PROTAC concentrations, thus mitigating the hook effect. Conversely, a poorly designed linker can lead to steric hindrance or unfavorable interactions, exacerbating the hook effect.
Troubleshooting Guide
Problem 1: My dose-response curve for a this compound PROTAC shows a bell shape, with decreased degradation at higher concentrations.
-
Likely Cause: You are observing the "hook effect."
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations, particularly at the higher end, to clearly define the bell-shaped curve.
-
Determine Optimal Concentration: Identify the concentration that yields the maximal degradation (Dmax). For subsequent experiments, use concentrations at or below this optimal level.
-
Assess Ternary Complex Formation: Utilize biophysical assays like AlphaLISA or Surface Plasmon Resonance (SPR) to directly measure the formation of the ternary complex at different PROTAC concentrations. This can help correlate the decrease in degradation with a reduction in ternary complex formation.
-
Problem 2: My this compound PROTAC shows no or very low degradation at all tested concentrations.
-
Likely Cause: The tested concentrations might be entirely within the hook effect region (too high), or the PROTAC may be inactive for other reasons.
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: Expand the concentration range significantly, including very low (picomolar to nanomolar) and very high (micromolar) concentrations.
-
Verify Target and E3 Ligase Expression: Confirm that your cell line expresses both the target protein and CRBN at sufficient levels using Western Blotting or qPCR.
-
Check for Target Engagement: Perform a cellular thermal shift assay (CETSA) or a NanoBRET assay to confirm that the PROTAC can bind to the target protein and CRBN in cells.
-
Optimize Incubation Time: Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) at a fixed, potentially optimal PROTAC concentration to determine the ideal degradation time.
-
Quantitative Data Presentation
The following tables summarize representative quantitative data from dose-response experiments with a hypothetical Lenalidomide-based PROTAC targeting BET proteins, illustrating a typical hook effect.
Table 1: Dose-Response Data for a BET-Targeting PROTAC
| PROTAC Concentration (nM) | % BET Protein Degradation |
| 0.1 | 10 |
| 1 | 45 |
| 10 | 85 |
| 100 | 95 (Dmax) |
| 1000 | 60 |
| 10000 | 25 |
Table 2: Key Degradation Parameters
| Parameter | Value |
| DC50 | ~5 nM |
| Dmax | 95% |
| Hook Effect Onset | >100 nM |
Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein following treatment with a this compound PROTAC.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the signal with an imaging system.
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Protocol 2: AlphaLISA for Ternary Complex Formation
This protocol describes a method to measure the formation of the Target Protein-PROTAC-CRBN ternary complex.
-
Reagent Preparation:
-
Prepare serial dilutions of the this compound PROTAC in the assay buffer.
-
Prepare solutions of the tagged target protein (e.g., His-tagged) and the tagged CRBN/DDB1 complex (e.g., GST-tagged) in the assay buffer.
-
-
Assay Plate Setup:
-
In a 384-well plate, add the tagged target protein, the tagged CRBN/DDB1 complex, and the PROTAC dilutions.
-
Include controls with no PROTAC and no proteins.
-
Incubate the plate to allow for ternary complex formation.
-
-
Bead Addition:
-
Add AlphaLISA acceptor beads (e.g., anti-His) and donor beads (e.g., anti-GST) to the wells.
-
Incubate the plate in the dark to allow for bead-protein binding.
-
-
Data Acquisition:
-
Read the plate on an AlphaLISA-compatible plate reader.
-
The signal generated is proportional to the amount of ternary complex formed.
-
Visualizations
Caption: Mechanism of action for a this compound PROTAC.
Caption: Formation of unproductive binary complexes leads to the hook effect.
References
Technical Support Center: Improving Cell Permeability of (3S)Lenalidomide-5-Br PROTACs
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of (3S)Lenalidomide-5-Br based PROTACs.
Section 1: Troubleshooting Guide
This guide addresses specific issues encountered during the experimental evaluation of your PROTAC's cellular activity and permeability.
Q1: My this compound PROTAC is potent in biochemical assays but shows no target degradation in cells. What is the likely problem?
A: A significant drop in activity between biochemical and cellular assays strongly suggests poor cell permeability.[1] PROTACs are large molecules that often struggle to cross the cell membrane due to high molecular weight (MW) and a large topological polar surface area (TPSA).[2][3]
-
Recommended First Step: Directly assess the permeability of your compound using standard in vitro assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion and the Caco-2 cell assay for a more comprehensive view including active transport.[4]
Q2: My Caco-2 assay results show a high efflux ratio (B-A / A-B > 2). What does this indicate and how can it be addressed?
A: A high efflux ratio indicates that your PROTAC is likely a substrate for active efflux transporters, such as P-glycoprotein (P-gp), which actively pump the compound out of the cell.[5] This is a common issue for PROTACs.[6]
-
Troubleshooting Strategies:
-
Structural Modifications: Systematically modify the linker or the warhead to disrupt recognition by efflux transporters. This can involve changing linker length, rigidity, or introducing different chemical moieties.[7]
-
Reduce H-Bond Donors: Replacing amide bonds in the linker with esters or ethers can sometimes reduce efflux liability.[8]
-
Re-evaluate Assay System: Some cell lines, like Caco-2, have high expression of transporters.[5] Consider using cell lines with lower transporter activity, such as LLC-PK1, to get a clearer picture of passive permeability.[5]
-
Q3: The recovery of my PROTAC in the Caco-2 assay is very low (<60%). What are the potential causes and solutions?
A: Low recovery in a Caco-2 assay can confound permeability results and typically points to one of several issues:[9]
-
Poor Aqueous Solubility: The PROTAC may be precipitating in the assay buffer.
-
Non-specific Binding: The compound may be adsorbing to the plasticware or binding non-specifically to the cell monolayer.
-
Cellular Metabolism: The PROTAC could be metabolized by the Caco-2 cells during the incubation period.
-
Solutions:
-
Optimize Assay Buffer: Adding a low concentration of Bovine Serum Albumin (BSA), such as 0.25%, to the basolateral compartment can improve recovery by reducing non-specific binding and increasing solubility.[9]
-
Assess Stability: Test the stability of your PROTAC in the assay buffer and in the presence of Caco-2 cells independently to check for degradation.
-
Q4: My PROTAC shows moderate permeability in the PAMPA assay but very low permeability in the Caco-2 assay. How should I interpret this discrepancy?
A: This is a classic profile for a compound that undergoes active efflux. The PAMPA assay only measures passive diffusion across an artificial lipid membrane.[10] The Caco-2 assay uses a live cell monolayer and thus accounts for both passive diffusion and active transport processes.[8] The results suggest your compound can passively cross a lipid bilayer but is actively removed from cells by efflux pumps, leading to low net permeability in a cellular context.[10] Caco-2 permeability is generally considered a more useful measurement for PROTACs.[6]
Q5: I have tried optimizing the linker with little improvement in permeability. What advanced strategies can I explore?
A: If standard linker optimization is insufficient, consider these alternative approaches:
-
Induce Intramolecular Hydrogen Bonding: Design the PROTAC to form internal hydrogen bonds. This can shield polar groups and encourage the molecule to adopt a more compact, "ball-like" conformation that is more favorable for membrane crossing, a concept sometimes called the "chameleon effect".[7][11]
-
Prodrug Strategy: Mask polar functional groups (e.g., hydroxyls, amides) with lipophilic, cleavable moieties.[8] These groups can be designed to be cleaved by intracellular enzymes (e.g., esterases), releasing the active PROTAC inside the cell.[7]
-
Targeted Delivery Systems: For highly challenging PROTACs, consider conjugation to a molecule that hijacks a cellular uptake mechanism. Examples include antibody-PROTAC conjugates (Ab-PROTACs) or folate-caged PROTACs that target specific cell surface receptors.[11][12]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties that govern PROTAC cell permeability?
A: While PROTACs often exist "beyond the Rule of Five," several properties are critical. Key factors include a high molecular weight (typically >800 Da), a large topological polar surface area (TPSA), a high number of hydrogen bond donors (HBDs), and a large number of rotatable bonds.[3][8] Balancing these properties, for instance by reducing HBDs or rigidifying the linker, is a central goal of PROTAC optimization.[8]
Q2: Which permeability assay is better for PROTACs: PAMPA or Caco-2?
A: The Caco-2 assay is generally preferred because it provides a more comprehensive and physiologically relevant assessment.[8] It models passive diffusion, paracellular transport, and active uptake/efflux mechanisms.[8] While PAMPA is a useful high-throughput screen for passive permeability, it can be misleading for PROTACs that are subject to active efflux.[6][10]
Q3: How can I specifically modify the PROTAC linker to improve cell permeability?
A: The linker is the most adaptable component for tuning physicochemical properties.[7] Effective strategies include:
-
Increase Rigidity: Replacing flexible alkyl or PEG linkers with rigid elements like phenyl rings, piperazine, or piperidine moieties can reduce the entropic penalty of membrane crossing.[2][8]
-
Amide-to-Ester/Ether Substitution: Replacing amide bonds reduces the number of hydrogen bond donors and can improve metabolic stability.[2][8]
-
Incorporate Basic Groups: Adding basic nitrogen atoms into alkyl or aromatic linkers can improve aqueous solubility.[7]
Q4: What is the "chameleon effect" or intramolecular hydrogen bonding (IMHB) strategy?
A: This strategy involves designing the PROTAC so that its polar groups are masked by forming internal hydrogen bonds.[11] This allows the molecule to adopt a collapsed, less polar conformation in the hydrophobic environment of the cell membrane, facilitating passive diffusion.[7] In the aqueous environment of the cytosol, it can then open up to engage its targets.
Q5: When is it appropriate to consider a prodrug approach for my PROTAC?
A: A prodrug strategy is a viable option when direct structural modifications to improve permeability have been exhausted or lead to a loss of activity.[8] This approach is particularly useful when the PROTAC has several polar groups that are essential for target binding but detrimental to permeability. By masking these groups with lipophilic, cleavable moieties, permeability can be enhanced without sacrificing the intrinsic activity of the parent molecule.[7]
Section 3: Data Presentation
The following tables present hypothetical but representative data for a series of this compound PROTACs to illustrate the impact of chemical modifications on physicochemical properties and permeability.
Table 1: Physicochemical Properties of Hypothetical this compound PROTAC Analogs
| PROTAC ID | Linker Type | MW (Da) | TPSA (Ų) | cLogP | H-Bond Donors |
| PROTAC-A | Flexible PEG | 910 | 195 | 2.1 | 6 |
| PROTAC-B | Rigid Phenyl | 880 | 175 | 3.5 | 5 |
| PROTAC-C | Amide Replaced with Ester | 881 | 168 | 3.8 | 4 |
| PROTAC-D | Added Piperazine | 925 | 185 | 2.9 | 5 |
Table 2: Comparative In Vitro Permeability Data for PROTAC Analogs
| PROTAC ID | PAMPA Pₐₚₚ (10⁻⁶ cm/s) | Caco-2 Pₐₚₚ (A→B) (10⁻⁶ cm/s) | Caco-2 Pₐₚₚ (B→A) (10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) |
| PROTAC-A | 0.8 | 0.2 | 4.0 | 20.0 |
| PROTAC-B | 1.5 | 0.9 | 2.7 | 3.0 |
| PROTAC-C | 1.8 | 1.2 | 3.0 | 2.5 |
| PROTAC-D | 1.2 | 0.7 | 1.5 | 2.1 |
Section 4: Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a general procedure for assessing passive permeability.
-
Preparation: A 96-well filter plate is coated with a 1-2% solution of lecithin or other synthetic lipid in an organic solvent (e.g., dodecane). The solvent is allowed to evaporate, leaving a lipid layer.
-
Donor Plate: Prepare the PROTAC solution (e.g., 10 µM) in a suitable buffer (e.g., PBS, pH 7.4) in a 96-well donor plate.
-
Acceptor Plate: Fill the wells of the prepared filter plate (now the acceptor plate) with the same buffer.
-
Assembly: Place the acceptor filter plate on top of the donor plate, ensuring the lipid membrane is in contact with the donor solution.
-
Incubation: Incubate the plate assembly at room temperature for 4-18 hours. A Lucifer yellow solution should be run in parallel to check membrane integrity.[10]
-
Quantification: After incubation, carefully separate the plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Pₐₚₚ) using the appropriate formula that accounts for concentration changes, membrane surface area, and incubation time.
Protocol 2: Caco-2 Bidirectional Permeability Assay
This protocol provides a method for assessing permeability and active transport.
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days until they form a differentiated, confluent monolayer.
-
Monolayer Integrity: Before the experiment, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Assay Preparation:
-
Rinse the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Prepare the PROTAC dosing solution (e.g., 10 µM) in the transport buffer. For compounds with low recovery, consider adding 0.25% BSA to the buffer in the basolateral (receiver) compartment.[9]
-
-
Permeability Measurement (A→B):
-
Add the PROTAC dosing solution to the apical (A) side (donor).
-
Add fresh transport buffer (with BSA if used) to the basolateral (B) side (receiver).
-
Incubate at 37°C with gentle shaking for 90-120 minutes.[9]
-
Take samples from both compartments at the end of the incubation.
-
-
Permeability Measurement (B→A):
-
In a separate set of wells, add the PROTAC dosing solution to the basolateral (B) side.
-
Add fresh transport buffer to the apical (A) side.
-
Incubate and sample as described above.
-
-
Quantification & Calculation: Analyze the concentration of the PROTAC in all samples by LC-MS/MS. Calculate the Pₐₚₚ values for both directions (A→B and B→A) and determine the efflux ratio.
Section 5: Visualizations
Caption: A troubleshooting workflow for diagnosing and addressing low cellular activity of PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring PROTAC Permeability: Comparative Insights Across Different Cell Lines - Aragen Life Sciences [aragen.com]
- 6. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. tandfonline.com [tandfonline.com]
- 9. enamine.net [enamine.net]
- 10. PAMPA | Evotec [evotec.com]
- 11. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing CRBN-Mediated Ternary Complex Stability
Welcome to the technical support center for researchers utilizing next-generation Cereblon (CRBN) E3 ligase modulators, such as (3S)Lenalidomide-5-Br, to enhance the formation and stability of ternary complexes for targeted protein degradation. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to facilitate your research.
While specific biophysical data for this compound is not yet widely available in peer-reviewed literature, this guide leverages data from the well-characterized immunomodulatory drugs (IMiDs®) Lenalidomide and the more potent analog Pomalidomide to illustrate key principles and comparative data. These compounds serve as an excellent model for understanding how chemical modifications can enhance ternary complex stability and degradation efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for molecular glues like Lenalidomide?
A1: Lenalidomide and its analogs function as "molecular glues" that induce proximity between the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN), and specific "neosubstrate" proteins that are not its natural targets.[1][2] By binding to a pocket on CRBN, the drug alters the surface of the ligase, creating a new interface that is recognized by proteins containing a specific structural motif, most notably the C2H2 zinc finger domains of transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos).[3][4][5] This drug-dependent formation of a stable ternary complex (CRBN-Drug-Neosubstrate) allows the CRL4^CRBN^ E3 ligase to polyubiquitinate the neosubstrate, tagging it for degradation by the 26S proteasome.[2][6]
Q2: I am not observing degradation of my target protein (e.g., IKZF1). What are the most common initial checkpoints?
A2: When a molecular glue fails to induce degradation, the issue typically falls into one of three categories: the compound, the cellular system, or the ternary complex formation itself.
-
Compound Integrity: Confirm the purity (>95%), identity, and stability of your compound stock. Degradation during storage or in media can be a factor.
-
CRBN Expression: Verify that your cell line expresses sufficient levels of endogenous CRBN. Low or absent CRBN expression is a primary cause of resistance to these compounds.[7]
-
Target Accessibility: Ensure the target protein (e.g., IKZF1) is expressed in the cell line and is accessible in the nucleus where it resides.
-
Proteasome Activity: As a control, co-treat cells with your compound and a proteasome inhibitor (e.g., MG132). An accumulation of the ubiquitinated target would indicate that the upstream ubiquitination machinery is working.
-
The "Hook Effect": Using excessively high concentrations of a molecular glue can be counterproductive. It can lead to the formation of binary complexes (e.g., CRBN-Drug) that saturate the system and prevent the formation of the productive ternary complex. Always perform a broad, dose-response curve (e.g., 0.1 nM to 10 µM) to identify the optimal degradation concentration.
Q3: My biophysical assay (SPR, TR-FRET) shows a weak or absent signal for ternary complex formation. What should I troubleshoot?
A3: A weak or non-existent signal in a biophysical assay points to issues with the components or assay conditions.
-
Protein Quality: Ensure all protein reagents (e.g., recombinant CRBN-DDB1, IKZF1 zinc finger domain) are pure, correctly folded, and not aggregated.
-
Binary Binding: First, confirm the binary interaction between your compound and CRBN. If the compound does not bind CRBN, it cannot form the ternary complex. Techniques like ITC or SPR can validate this.
-
Assay Sensitivity: Your assay may not be sensitive enough. For Surface Plasmon Resonance (SPR), ensure the ligand immobilization density is optimal; too low will give a weak signal, while too high can cause steric hindrance. For TR-FRET, incorrect antibody pairing or suboptimal protein/antibody concentrations can kill the signal.
-
Buffer Conditions: Ensure the assay buffer is compatible with all components and does not contain agents that could interfere with binding or the detection method (e.g., azide in AlphaLISA).
Signaling Pathway and Mechanism
The diagram below illustrates the signaling pathway initiated by a Lenalidomide analog, leading to the targeted degradation of the neosubstrate IKZF1.
Caption: Mechanism of molecular glue-induced protein degradation.
Data Presentation
The potency of IMiD® compounds is directly related to their ability to bind CRBN and stabilize the ternary complex, leading to more efficient degradation of neosubstrates like IKZF1. Pomalidomide consistently demonstrates higher potency than Lenalidomide. While specific data for this compound is pending, it is hypothesized that the 5-bromo modification enhances these parameters.
Table 1: Comparative Binding Affinities to CRBN
| Compound | Binding Affinity (KD) to CRBN-DDB1 | Method |
| Thalidomide | ~250 nM | Competitive Titration |
| Lenalidomide | ~178 nM | Competitive Titration |
| Pomalidomide | ~157 nM | Competitive Titration |
| Lenalidomide | 0.64 µM | Isothermal Titration Calorimetry (ITC) |
Data sourced from Fischer, E.S., et al. (2014) and Lopez-Girona, A., et al. (2012).[8][9]
Table 2: Comparative Cellular Degradation Potency
| Compound | Target | Cell Line | Potency Metric (DC50 / IC50) |
| Lenalidomide | IKZF1 Degradation | MM.1S | DC50 ~0.1-1 µM |
| Pomalidomide | IKZF1 Degradation | MM.1S | DC50 < 0.1 µM |
| Lenalidomide | Anti-proliferation | U266 | IC50 ~2 µM |
| Pomalidomide | Anti-proliferation | U266 | IC50 ~0.2 µM |
Representative data synthesized from multiple sources indicating relative potency.[7][10]
Experimental Protocols
Protocol 1: TR-FRET Assay for Ternary Complex Formation
This protocol outlines a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to quantify the formation of the CRBN / Molecular Glue / IKZF1 ternary complex in vitro.
Objective: To measure the proximity between CRBN and IKZF1 induced by a molecular glue.
Materials:
-
Recombinant His-tagged CRBN-DDB1 complex
-
Recombinant GST-tagged IKZF1 (zinc finger domain)
-
Tb-conjugated anti-His antibody (Donor)
-
AF488-conjugated anti-GST antibody (Acceptor)
-
Test compounds (e.g., this compound, Lenalidomide) serially diluted in DMSO.
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 1 mM DTT.
-
384-well, low-volume, black assay plates.
Workflow Diagram:
Caption: Experimental workflow for the TR-FRET ternary complex assay.
Procedure:
-
Reagent Preparation: Prepare stocks of proteins, antibodies, and compounds in Assay Buffer. A typical final concentration might be 2-10 nM for proteins and antibodies, but this must be optimized.
-
Compound Plating: Add 50 nL of serially diluted test compounds to the wells of a 384-well plate. Include DMSO-only wells as a negative control (no complex formation) and a known potent analog (e.g., Pomalidomide) as a positive control.
-
Protein Addition: Add 5 µL of a solution containing both His-CRBN-DDB1 and GST-IKZF1 to each well.
-
First Incubation: Incubate the plate at room temperature for 60 minutes to allow the ternary complex to reach equilibrium.
-
Antibody Addition: Add 5 µL of a solution containing both Tb-anti-His and AF488-anti-GST antibodies.
-
Second Incubation: Incubate for at least 2 hours at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, collecting emission signals at 620 nm (donor) and 665 nm (acceptor).
-
Data Analysis: Calculate the ratio of the acceptor signal (665 nm) to the donor signal (620 nm). Plot this ratio against the compound concentration and fit the data to a four-parameter dose-response curve to determine the EC50 for complex formation.
Protocol 2: In-Cell Ubiquitination Assay
Objective: To visualize the ubiquitination of IKZF1 in cells upon treatment with a molecular glue.
Materials:
-
MM.1S (multiple myeloma) or other relevant cell line.
-
Test compound (e.g., this compound).
-
Proteasome inhibitor: MG132.
-
Lysis Buffer: RIPA buffer with protease and deubiquitinase (DUB) inhibitors (e.g., PR-619).
-
Antibodies: Anti-IKZF1, Anti-Ubiquitin (e.g., P4D1), Protein A/G magnetic beads.
Procedure:
-
Cell Treatment: Seed MM.1S cells and allow them to adhere/stabilize. Treat cells with the test compound (at its optimal degradation concentration) or DMSO for 2-4 hours. Crucially, for the final 2 hours, add MG132 (10 µM) to all wells to block proteasomal degradation and allow ubiquitinated substrates to accumulate.
-
Cell Lysis: Harvest cells and lyse them in ice-cold Lysis Buffer containing protease and DUB inhibitors.
-
Immunoprecipitation (IP):
-
Pre-clear the lysate with Protein A/G beads.
-
Incubate the cleared lysate with an anti-IKZF1 antibody overnight at 4°C to form an antibody-antigen complex.
-
Capture the complex by adding fresh Protein A/G beads and incubating for 2-4 hours.
-
Wash the beads extensively with Lysis Buffer to remove non-specific binders.
-
-
Elution and Western Blot:
-
Elute the protein from the beads by boiling in SDS-PAGE sample buffer.
-
Run the eluate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with an anti-Ubiquitin antibody. A high-molecular-weight smear or laddering pattern in the compound-treated lane indicates successful polyubiquitination of IKZF1.
-
As a control, probe a separate blot of the IP eluate with an anti-IKZF1 antibody to confirm equal pulldown of the target protein.
-
Troubleshooting Guide
Below is a decision-tree diagram to help troubleshoot a common experimental problem: the lack of target degradation in a cellular assay.
Caption: Troubleshooting workflow for lack of target degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. researchgate.net [researchgate.net]
- 5. 6h0f - Structure of DDB1-CRBN-pomalidomide complex bound to IKZF1(ZF2) - Summary - Protein Data Bank Japan [pdbj.org]
- 6. rcsb.org [rcsb.org]
- 7. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Solubility issues with (3S)Lenalidomide-5-Br and how to resolve them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of (3S)Lenalidomide-5-Br.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in research?
This compound is a brominated analog of Lenalidomide. It functions as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). In biomedical research, it is primarily used in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit an E3 ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein.
Q2: What are the general solubility characteristics of this compound?
This compound is a hydrophobic molecule with poor aqueous solubility. It is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The addition of a bromine atom can further decrease aqueous solubility compared to the parent compound, lenalidomide.[1][2]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound and similar hydrophobic compounds.[3]
Q4: What is the maximum recommended concentration of DMSO in cell-based assays?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept at or below 0.1% to 0.5%. However, the tolerance to DMSO can be cell-line specific, so it is advisable to run a vehicle control to assess its effect on your specific cell line.[3]
Solubility Data
The following table summarizes the available solubility data for this compound and its parent compound, Lenalidomide, in various solvents.
| Compound | Solvent | Solubility | Notes | Source |
| This compound | DMSO | 12.5 mg/mL (38.68 mM) | Requires sonication, warming, and heating to 60°C. Use freshly opened DMSO as it is hygroscopic. | [4] |
| Water | < 0.1 mg/mL | Insoluble | [4] | |
| Lenalidomide | DMSO | ~16 mg/mL | - | [5] |
| DMSO | 30 mg/mL | - | [6][7] | |
| DMSO | ≥50 mg/mL | - | [8] | |
| DMSO | 51-52 mg/mL (196.71-200.57 mM) | Use fresh DMSO. | [9] | |
| DMF | ~16 mg/mL | - | [5] | |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | First dissolve in DMF, then dilute with PBS. | [5] | |
| Water | < 1.5 mg/mL | - | [10] | |
| 0.1N HCl (pH ~1) | 18 mg/mL | - | [10] | |
| Less acidic buffers | 0.4 - 0.5 mg/mL | - | [11][12] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (MW: 323.15 g/mol )
-
Anhydrous/low-water content Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heating block set to 60°C
-
Ultrasonic bath
Procedure:
-
Weigh out 3.23 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the mixture thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a 60°C water bath or heating block for 5-10 minutes.
-
Following heating, vortex the tube again.
-
If solids persist, place the tube in an ultrasonic bath for 10-15 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the 10 mM stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For short-term storage (up to 1 month), -20°C is suitable; for long-term storage (up to 6 months), -80°C is recommended.[4]
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
Materials:
-
10 mM stock solution of this compound in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
Procedure:
-
Pre-warm the cell culture medium to 37°C to improve solubility.[3]
-
Perform serial dilutions of the 10 mM DMSO stock solution into the pre-warmed medium to achieve the desired final concentration. It is recommended to perform at least one intermediate dilution step to minimize precipitation.
-
When adding the DMSO stock to the aqueous medium, add it dropwise while gently vortexing or swirling the tube to ensure rapid and even dispersion.[3]
-
Ensure the final concentration of DMSO in the working solution is below the cytotoxic level for your specific cell line (typically ≤ 0.5%).
Troubleshooting Guide
Problem: The this compound powder is not dissolving in DMSO at room temperature.
Solution:
-
Heating and Sonication: As per the protocol, gentle heating (up to 60°C) and sonication can significantly aid in the dissolution of this compound in DMSO.[4]
-
Fresh Solvent: DMSO is hygroscopic and can absorb water from the atmosphere, which will reduce its solvating power for hydrophobic compounds. Always use a fresh, unopened bottle or a properly stored anhydrous grade of DMSO.[9]
Problem: The compound precipitates out of solution when the DMSO stock is diluted into aqueous media (e.g., PBS or cell culture medium).
Solutions:
-
Optimize Working Concentration: You may be exceeding the solubility limit of the compound in the final aqueous medium. Perform a solubility test to determine the maximum tolerated concentration.[3]
-
Serial Dilutions: Instead of a single large dilution, use a serial dilution approach. This gradual reduction in DMSO concentration can help maintain the compound in solution.[3]
-
Rapid Mixing: Add the DMSO stock solution to the aqueous medium while vortexing or swirling to ensure rapid dispersion and prevent localized high concentrations that are prone to precipitation.[3]
-
Pre-warmed Medium: Using pre-warmed (37°C) aqueous medium can increase the solubility of the compound.[3]
-
Incorporate a Solubilizing Agent: If your experimental design allows, the presence of serum (e.g., fetal bovine serum) in the cell culture medium can help to solubilize hydrophobic compounds through binding to proteins like albumin.[3]
Problem: I am observing unexpected biological effects or high variability in my results.
Solution:
-
Vehicle Control: Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
-
Visual Inspection: Before adding the working solution to your cells or assay, visually inspect it for any signs of precipitation. Even a small amount of precipitate can lead to inaccurate concentrations and variable results.
-
Fresh Working Solutions: Prepare fresh working solutions from your frozen stock for each experiment. Do not store diluted aqueous solutions for extended periods.
Visualizations
Experimental Workflow for Solubilization
References
- 1. Ascensus [ascensusspecialties.com]
- 2. jms.ump.edu.pl [jms.ump.edu.pl]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Lenalidomide | Cell Signaling Technology [cellsignal.com]
- 7. Lenalidomide | 191732-72-6 [chemicalbook.com]
- 8. Lenalidomide - LKT Labs [lktlabs.com]
- 9. selleckchem.com [selleckchem.com]
- 10. tga.gov.au [tga.gov.au]
- 11. Lenalidomide (Revlimid): A Thalidomide Analogue in Combination With Dexamethasone For the Treatment of All Patients With Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of (3S)Lenalidomide-5-Br PROTACs
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the synthesis and purification of Proteolysis Targeting Chimeras (PROTACs) utilizing the (3S)Lenalidomide-5-Br E3 ligase ligand. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to address common challenges encountered in the laboratory.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound PROTACs, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Coupling Reaction | Inefficient activation of carboxylic acid: The coupling reagents (e.g., HATU, HOBt) may be degraded or used in insufficient amounts.Steric hindrance: The linker or the binding moiety for the protein of interest (POI) may be sterically bulky, hindering the approach to the reactive site.Incorrect solvent or base: The choice of solvent may not be optimal for solubility of reactants, and the base may not be strong enough to deprotonate the necessary groups. | Use fresh coupling reagents: Ensure HATU, HOBt, and other coupling agents are fresh and stored under appropriate conditions (e.g., desiccated). Increase the equivalents of coupling reagents and base (e.g., DIPEA) incrementally.Modify linker design: Consider using a longer or more flexible linker to alleviate steric clash.Optimize reaction conditions: Screen different solvents (e.g., DMF, NMP, DMSO) and bases (e.g., DIPEA, triethylamine) to improve solubility and reaction kinetics. |
| Incomplete Reaction | Insufficient reaction time or temperature: The reaction may not have proceeded to completion.Deactivation of catalyst (for cross-coupling reactions): If using a palladium-catalyzed reaction like Buchwald-Hartwig amination, the catalyst may have been poisoned. | Monitor reaction progress: Use TLC or LC-MS to monitor the reaction. If it stalls, consider extending the reaction time or cautiously increasing the temperature.Ensure inert atmosphere: For sensitive reactions, ensure all reagents and solvents are properly degassed and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). |
| Difficult Purification | Close running spots on TLC/HPLC: The desired product and starting materials or byproducts may have similar polarities, making separation by chromatography challenging.Product instability: The PROTAC molecule may be degrading on the silica or C18 column. | Optimize chromatography conditions: Experiment with different solvent systems for column chromatography. For reverse-phase HPLC, try different gradients and mobile phase modifiers (e.g., TFA, formic acid).Use alternative purification methods: Consider techniques like preparative TLC or size-exclusion chromatography.Work at lower temperatures: If product degradation is suspected, perform purification steps at lower temperatures. |
| Poor Solubility of Final PROTAC | High molecular weight and lipophilicity: PROTACs are often large molecules with poor aqueous solubility. | Incorporate solubility-enhancing moieties: During the design phase, consider incorporating polar groups or short PEG linkers to improve solubility.Formulate the final compound: For biological assays, use co-solvents like DMSO or formulate the PROTAC in a suitable vehicle. |
| Unexpected Side Reactions | Reaction with unprotected functional groups: Other functional groups on the POI ligand or linker may be reacting under the coupling conditions.Epimerization: The chiral center of the lenalidomide moiety can be susceptible to epimerization under basic conditions. | Use appropriate protecting groups: Protect sensitive functional groups on the POI ligand and linker before coupling.Use milder bases and lower temperatures: To minimize epimerization, use non-nucleophilic bases and maintain lower reaction temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to attach a linker to the this compound moiety?
A1: A common and effective method is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between the bromine atom on the lenalidomide derivative and a primary or secondary amine on the linker. This approach is versatile and can accommodate a variety of linker types.[1]
Q2: How can I monitor the progress of the coupling reaction?
A2: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods. TLC provides a quick qualitative assessment of the reaction progress by showing the consumption of starting materials and the formation of the product spot. LC-MS offers more detailed information, including the mass of the product to confirm its identity and the relative peak areas to estimate the conversion rate.
Q3: What are the key considerations for purifying my final this compound PROTAC?
A3: Purification is often challenging due to the complex nature of PROTAC molecules. Reverse-phase high-performance liquid chromatography (RP-HPLC) is typically the method of choice for final purification. Key considerations include selecting an appropriate column (e.g., C18), optimizing the mobile phase gradient (often a mixture of water and acetonitrile with a modifier like TFA or formic acid), and careful fraction collection based on the UV chromatogram and mass spectrometry data.
Q4: My final PROTAC has low cell permeability. What can I do?
A4: Poor cell permeability is a common issue with PROTACs due to their high molecular weight and polarity. To address this, you can consider modifying the linker by incorporating more lipophilic or rigid elements. Additionally, reducing the number of rotatable bonds and optimizing the polar surface area can improve permeability.
Q5: How do I confirm the identity and purity of my final PROTAC?
A5: A combination of analytical techniques is essential. High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition. 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy will provide structural confirmation. Analytical HPLC with UV detection is used to determine the purity of the final compound.
Experimental Protocols
The following are generalized protocols for the synthesis of a PROTAC using this compound. These should be adapted based on the specific POI ligand and linker being used.
Protocol 1: Buchwald-Hartwig Amination for Linker Attachment
This protocol describes the coupling of an amine-terminated linker to this compound.
Materials:
-
This compound
-
Amine-terminated linker
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
To a dry reaction vessel, add this compound (1 equivalent), the amine-terminated linker (1.1-1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the ligand (0.1-0.2 equivalents).
-
Add the base (2-3 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., dichloromethane), and filter through celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Final PROTAC Deprotection and Purification
This protocol outlines the final deprotection (if applicable) and purification of the PROTAC molecule.
Materials:
-
Protected PROTAC
-
Deprotection reagent (e.g., trifluoroacetic acid (TFA) for Boc groups)
-
Solvent for deprotection (e.g., dichloromethane)
-
Reverse-phase HPLC system with a preparative C18 column
-
Mobile phases: Water with 0.1% TFA (Solvent A) and Acetonitrile with 0.1% TFA (Solvent B)
Procedure:
-
Dissolve the protected PROTAC in the appropriate solvent.
-
Add the deprotection reagent and stir at room temperature for 1-4 hours.
-
Monitor the deprotection by LC-MS.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO or DMF) and filter.
-
Purify the crude PROTAC by preparative RP-HPLC using a gradient of Solvent A and Solvent B.
-
Collect fractions containing the desired product.
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid.
Data Presentation
The following tables provide representative quantitative data for the synthesis and purification of a hypothetical this compound PROTAC. Actual results will vary depending on the specific reactants and conditions used.
Table 1: Reaction Conditions and Yields for a Hypothetical PROTAC Synthesis
| Step | Reactants | Reaction Type | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | This compound + Amine-Linker | Buchwald-Hartwig Amination | 1,4-Dioxane | 100 | 12 | 65 |
| 2 | Linker-Lenalidomide + POI-Ligand-COOH | Amide Coupling (HATU) | DMF | 25 | 6 | 75 |
| 3 | Protected PROTAC | Deprotection (TFA) | DCM | 25 | 2 | >95 |
Table 2: Purification and Characterization Data for the Final PROTAC
| Purification Method | Column | Mobile Phase | Purity (by HPLC) | HRMS (m/z) |
| Preparative RP-HPLC | C18, 10 µm | A: H2O + 0.1% TFAB: ACN + 0.1% TFA | >98% | Calculated: [M+H]+Found: [M+H]+ |
Visualizations
PROTAC Mechanism of Action
Caption: Mechanism of action for a this compound PROTAC.
Synthetic Workflow
Caption: General synthetic workflow for this compound PROTACs.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting low reaction yields.
References
Interpreting unexpected results in (3S)Lenalidomide-5-Br degradation assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (3S)Lenalidomide-5-Br degradation assays.
Frequently Asked Questions (FAQs)
Q1: What is the difference between the chemical degradation of this compound and its biological mechanism of action?
A1: It is crucial to distinguish between the chemical breakdown of the this compound molecule and its intended biological effect.
-
Chemical Degradation: This refers to the structural alteration of the this compound molecule due to environmental factors such as pH, temperature, light, and oxidizing agents.[1][2] These degradation pathways can lead to the formation of impurities, which may have reduced efficacy or different toxicological profiles.
-
Biological Mechanism of Action: this compound, similar to lenalidomide, is designed to act as a ligand for the E3 ubiquitin ligase cereblon (CRBN).[3][4][5] By binding to CRBN, it induces the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as IKZF1 and IKZF3.[6] This targeted protein degradation is the desired therapeutic effect and is distinct from the unintended chemical breakdown of the drug molecule itself.
Q2: What are the expected degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively published, they are expected to be similar to those of lenalidomide, with potential variations due to the presence of the bromine atom. The primary expected degradation pathway is hydrolysis of the glutarimide ring.[7] Other potential pathways include oxidation and photolytic degradation. The bromine substitution may influence the rate and products of degradation, potentially leading to novel impurities.[8][9][10]
Q3: What are some common impurities that might be observed in this compound degradation assays?
A3: Based on studies of lenalidomide, impurities can arise from both the synthesis process and degradation. For lenalidomide, known impurities include compounds resulting from hydrolysis and other side reactions during manufacturing.[2][7][11][12][13] For this compound, one might expect to see brominated analogues of known lenalidomide impurities. It is also possible to observe impurities where the bromine atom has been displaced or has participated in a degradation reaction.
Q4: How can I differentiate between a true degradation product and an artifact in my chromatogram?
A4: Unexpected peaks in a chromatogram can be either true degradation products or analytical artifacts. To differentiate them:
-
Analyze a blank injection: Run a blank (mobile phase without the sample) to check for "ghost peaks" that may originate from the solvent or system contamination.[1][14][15][16]
-
Re-prepare the sample: If an unexpected peak persists, re-prepare the sample using fresh, high-purity solvents to rule out contamination from the sample preparation process.[1][10]
-
Inject a known standard of the impurity: If a standard is available, injecting it can confirm the identity of the peak.
-
Use mass spectrometry (LC-MS): This can help identify the mass of the unknown peak and provide clues about its structure.
Troubleshooting Guide for Unexpected Results
Unexpected results in degradation assays can manifest as altered degradation rates, the appearance of unknown peaks, or poor reproducibility. This guide provides a structured approach to troubleshooting these issues.
Issue 1: Faster or Slower Degradation Than Expected
Possible Causes:
-
Incorrect stress conditions: The concentration of acid/base, temperature, or light intensity may be incorrect.
-
pH of the solution: The pH of the sample solution can significantly impact the rate of hydrolysis.
-
Purity of the starting material: Impurities in the initial this compound sample could catalyze or inhibit degradation.
-
Dissolved oxygen: For oxidative degradation studies, the level of dissolved oxygen can affect the reaction rate.
Troubleshooting Steps:
-
Verify Experimental Parameters: Double-check the concentrations of all reagents, the temperature of the incubator/water bath, and the light source intensity and wavelength.
-
Measure and Buffer pH: Ensure the pH of the sample solution is accurately measured and maintained using an appropriate buffer system.
-
Characterize Starting Material: Use a validated analytical method to confirm the purity of the this compound starting material.
-
Control Oxygen Levels: For oxidative degradation, consider sparging the solution with nitrogen to remove oxygen or with oxygen to ensure its saturation, depending on the experimental goal.
Issue 2: Appearance of Unknown Peaks in Chromatogram
Possible Causes:
-
Novel degradation pathway: The specific stress conditions may have induced a previously uncharacterized degradation pathway. The bromine substituent can lead to different degradation products compared to lenalidomide.
-
Contamination: The peak could be an artifact from the sample solvent, mobile phase, or the HPLC system itself (e.g., carryover from a previous injection).[1][14][16]
-
On-column degradation: The compound may be degrading on the HPLC column due to factors like column temperature or interactions with the stationary phase.[14]
Troubleshooting Steps:
-
Systematic Blank Injections: Inject a series of blanks to identify potential sources of contamination (e.g., injection port, autosampler vials, mobile phase).[1][14]
-
Investigate the Mobile Phase: Prepare fresh mobile phase using high-purity solvents and water. Filter and degas the mobile phase properly.[14][16]
-
Vary Chromatographic Conditions: Altering the column temperature or the mobile phase composition may help to identify if the degradation is occurring on the column. A lower column temperature may suppress on-column degradation.[14]
-
Characterize the Unknown Peak: Use a diode-array detector (DAD) to obtain the UV spectrum of the unknown peak. If available, use LC-MS to determine the mass-to-charge ratio (m/z) and fragmentation pattern to help elucidate the structure.
Issue 3: Inconsistent Results Between Replicates
Possible Causes:
-
Inhomogeneous sample: The this compound may not be fully dissolved or evenly distributed in the solution.
-
Inconsistent stress application: Variations in temperature, light exposure, or mixing between replicates.
-
Analytical variability: Issues with the HPLC system, such as inconsistent injection volumes or detector fluctuations.
-
Poor sample preparation technique: Inconsistent pipetting or dilutions.
Troubleshooting Steps:
-
Ensure Complete Dissolution: Use appropriate sonication or vortexing to ensure the sample is fully dissolved before aliquoting.
-
Standardize Stress Conditions: Use a calibrated and validated environmental chamber or water bath to ensure uniform stress conditions for all samples.
-
Perform System Suitability Tests: Before running the samples, perform system suitability tests on the HPLC to ensure the system is performing within acceptable limits for precision and reproducibility.
-
Review Sample Preparation Procedures: Ensure that all analysts are following the same validated sample preparation protocol and using calibrated pipettes.
Data Presentation
Table 1: Example of Unexpected Results in this compound Forced Degradation Studies
| Stress Condition | Expected % Degradation | Observed % Degradation | Expected Degradation Products (Relative Area %) | Unexpected Peaks (Relative Area %) |
| 0.1 M HCl, 60°C, 24h | ~15% | 25% | Hydrolysis Product A (14%) | Unknown Peak 1 (10%) |
| 0.1 M NaOH, 60°C, 24h | ~10% | 8% | Hydrolysis Product B (9%) | No unexpected peaks |
| 10% H₂O₂, RT, 24h | ~20% | 35% | Oxidation Product C (18%) | Unknown Peak 2 (15%), Unknown Peak 3 (2%) |
| Thermal, 80°C, 48h | ~5% | 6% | Thermal Product D (5%) | No unexpected peaks |
| Photolytic, UV light, 24h | ~8% | 15% | Photolytic Product E (7%) | Unknown Peak 4 (8%) |
Experimental Protocols
Forced Degradation (Stress) Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[11][17]
1. Acid Hydrolysis:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) and dilute with 0.1 M to 1 M hydrochloric acid.
-
Incubate the solution at a controlled temperature (e.g., 60-80°C) for a specified period (e.g., 2 to 24 hours).
-
At defined time points, withdraw an aliquot, neutralize it with an equivalent amount of base (e.g., sodium hydroxide), and dilute to the target concentration with the mobile phase for HPLC analysis.
2. Base Hydrolysis:
-
Prepare a solution of this compound and dilute with 0.1 M to 1 M sodium hydroxide.
-
Incubate at a controlled temperature (e.g., 40-60°C) for a specified period.
-
At defined time points, withdraw an aliquot, neutralize it with an equivalent amount of acid (e.g., hydrochloric acid), and prepare for HPLC analysis.
3. Oxidative Degradation:
-
Prepare a solution of this compound and dilute with a solution of hydrogen peroxide (e.g., 3-30%).
-
Keep the solution at room temperature or a slightly elevated temperature for a specified period.
-
At defined time points, withdraw an aliquot and prepare for HPLC analysis. It may be necessary to quench the reaction with an antioxidant.
4. Thermal Degradation:
-
Expose the solid this compound powder to a high temperature (e.g., 80-100°C) in a calibrated oven for a specified period.
-
At defined time points, dissolve a known amount of the stressed powder in a suitable solvent and prepare for HPLC analysis.
5. Photolytic Degradation:
-
Expose a solution of this compound to a controlled source of UV and/or visible light in a photostability chamber.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
At defined time points, withdraw aliquots from both the exposed and control samples and prepare for HPLC analysis.
Mandatory Visualizations
Caption: Expected chemical degradation pathways for this compound.
References
- 1. halocolumns.com [halocolumns.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Human Cytochrome P450 Oxidation of 5-Hydroxythalidomide and Pomalidomide, an Amino Analog of Thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Oxidation Study of Phthalimide-Derived Hydroxylactams [agris.fao.org]
- 5. researchgate.net [researchgate.net]
- 6. Phthalimides [organic-chemistry.org]
- 7. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Lenalidomide Impurity - Analytica Chemie [analyticachemie.in]
- 10. researchgate.net [researchgate.net]
- 11. synthinkchemicals.com [synthinkchemicals.com]
- 12. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 13. researchgate.net [researchgate.net]
- 14. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 15. scholar.usuhs.edu [scholar.usuhs.edu]
- 16. Synthesis and structure–property relationships of phthalimide and naphthalimide based organic π-conjugated small molecules - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP01596D [pubs.rsc.org]
- 17. derpharmachemica.com [derpharmachemica.com]
Validation & Comparative
A Researcher's Guide to CRBN Ligands for PROTACs: A Comparative Analysis of (3S)Lenalidomide-5-Br and Alternatives
For researchers and professionals in drug development, the design of Proteolysis Targeting Chimeras (PROTACs) requires a meticulous selection of components. A critical choice is the E3 ubiquitin ligase ligand, which commandeers the cellular machinery for protein degradation. Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4^CRBN), is one of the most widely utilized E3 ligases in PROTAC development.[1][2] Its recruitment is typically achieved using ligands derived from immunomodulatory imide drugs (IMiDs), such as thalidomide and its analogs.[3]
This guide provides a comparative analysis of common CRBN ligands, with a specific focus on (3S)Lenalidomide-5-Br, a functionalized derivative designed explicitly for PROTAC synthesis.[4][5] We will examine their performance, present supporting quantitative data, and provide detailed experimental protocols for their evaluation.
Overview of Common CRBN Ligands
The landscape of CRBN ligands for PROTACs has evolved from the parent molecule, thalidomide, to more potent and synthetically versatile derivatives.
-
Thalidomide: The foundational CRBN ligand. Its discovery as a direct binder to CRBN unlocked the mechanism of its teratogenic and therapeutic effects and paved the way for its use in targeted protein degradation.[6] The (S)-enantiomer exhibits a stronger binding affinity to CRBN compared to the (R)-enantiomer.[6]
-
Lenalidomide and Pomalidomide: These are second and third-generation thalidomide analogs, respectively.[7] They were developed for improved therapeutic efficacy in treating multiple myeloma and other hematologic malignancies.[8] Both demonstrate higher binding affinity to CRBN than thalidomide and are frequently used in clinically advanced PROTACs, such as ARV-110 and ARV-471.[9][][11]
-
This compound: This is a brominated analog of lenalidomide, specifically designed as a chemical tool for PROTAC research.[12] The bromine atom at the 5-position of the phthalimide ring serves as a convenient and strategic attachment point for the linker, facilitating the synthesis of the heterobifunctional PROTAC molecule.[5][13] Its core structure retains the necessary binding interactions with CRBN, making it an effective E3 ligase recruiter.
-
Novel Non-IMiD Ligands: To address challenges with IMiD-based ligands, such as hydrolytic instability and potential off-target degradation of "neosubstrates," researchers are developing new scaffolds.[3][14] These include benzamide and phenyl dihydrouracil derivatives, which aim to improve physicochemical properties and offer a more selective neosubstrate profile.[][14]
Quantitative Performance Comparison
The initial binding affinity of a ligand to the E3 ligase is a critical parameter in PROTAC design. While the overall efficacy of a PROTAC is determined by the stability of the ternary complex (E3 Ligase-PROTAC-Target), the binary affinity of the CRBN ligand is a key starting point.[2]
| Ligand | Dissociation Constant (Kd) / IC50 | Assay Method | Key Characteristics |
| Thalidomide | ~250 nM[9] | Not Specified | Foundational CRBN ligand; (S)-enantiomer is the more active binder.[6][9] |
| Lenalidomide | ~178 nM[9] | Not Specified | Binds more strongly than thalidomide; improved physicochemical properties.[9][13] |
| Pomalidomide | ~157 nM[9] | Not Specified | Binds more strongly than both thalidomide and lenalidomide.[9] |
| This compound | Not Publicly Available | - | Functionalized for PROTAC synthesis; binding affinity is expected to be comparable to lenalidomide.[5][12] |
| Novel Benzamides (e.g., 8d) | 63 ± 16 µM (IC50)[14] | MicroScale Thermophoresis (MST) | Non-phthalimide scaffold designed to improve chemical stability and reduce neosubstrate recruitment.[14] |
Visualizing Key Processes in PROTAC Development
To better understand the mechanisms and workflows involved, the following diagrams illustrate the CRBN-mediated PROTAC pathway and a standard experimental workflow for PROTAC evaluation.
References
- 1. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 11. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 14. pubs.acs.org [pubs.acs.org]
(3S)Lenalidomide-5-Br vs. Thalidomide Derivatives in PROTAC Design: A Comparative Guide
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) requires meticulous selection of each component to ensure potency, selectivity, and favorable pharmacological properties. The choice of the E3 ligase ligand, which hijacks the cellular ubiquitin-proteasome system, is a critical determinant of a PROTAC's success. Thalidomide and its derivatives, such as lenalidomide and pomalidomide, are widely used ligands that recruit the Cereblon (CRBN) E3 ubiquitin ligase. This guide provides a comparative analysis of (3S)Lenalidomide-5-Br against other thalidomide derivatives in the context of PROTAC design, with a focus on how the point of linker attachment influences performance.
Introduction to CRBN-Recruiting PROTACs
PROTACs are heterobifunctional molecules composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. Thalidomide and its analogs are effective recruiters of the CRBN E3 ligase complex. However, a significant challenge in using these ligands is the potential for off-target degradation of endogenous "neosubstrates" of CRBN, such as the transcription factors IKZF1 and IKZF3, which can lead to undesired biological effects.
The strategic attachment of the linker to the CRBN ligand is a key aspect of PROTAC design to modulate both on-target degradation efficiency and off-target effects. This compound is a lenalidomide derivative where the linker is attached at the 5-position of the phthalimide ring. This guide will explore the implications of this specific attachment point compared to other common thalidomide derivatives used in PROTACs.
Data Presentation: Performance Comparison
The following tables summarize the key performance attributes of PROTACs synthesized with different thalidomide-based CRBN ligands. The data highlights the impact of the linker attachment point on target degradation and neosubstrate degradation.
Table 1: Comparison of Target Protein Degradation Efficiency
| PROTAC ID | E3 Ligase Ligand | Linker Attachment Point | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| PROTAC A | 4-substituted Thalidomide | 4-position of Phthalimide | BRD4 | HeLa | 15 | >90 | Fictional Example |
| PROTAC B | 5-substituted Thalidomide | 5-position of Phthalimide | BRD4 | HeLa | 25 | >90 | Fictional Example |
| PROTAC C | 4-substituted Lenalidomide | 4-position of Phthalimide | BRD4 | MM.1S | 5 | >95 | Fictional Example |
| PROTAC D | This compound | 5-position of Phthalimide | BRD4 | MM.1S | 10 | >95 | Fictional Example |
Note: The data in this table is illustrative to demonstrate the potential differences in potency and is not from a single head-to-head study. DC₅₀ and Dₘₐₓ values are highly dependent on the specific target, linker, and experimental conditions.
Table 2: Comparison of Neosubstrate (IKZF1) Degradation
| E3 Ligase Ligand Conjugate | Linker Attachment Point | IKZF1 Degradation (%) at 1 µM | Reference |
| 4-aminoalkyl Thalidomide | 4-position of Phthalimide | 73 | [1] |
| 5-aminoalkyl Thalidomide | 5-position of Phthalimide | 28 | [1] |
| 4-alkylether Thalidomide | 4-position of Phthalimide | 16 | [1] |
| 5-alkylether Thalidomide | 5-position of Phthalimide | 10 | [1] |
| 4-aminoalkyl Lenalidomide | 4-position of Phthalimide | 65 | [1] |
| 5-aminoalkyl Lenalidomide | 5-position of Phthalimide | 25 | [1] |
This data from a comparative study indicates that attaching the linker at the 5-position of the phthalimide ring generally reduces the degradation of the neosubstrate IKZF1 compared to attachment at the 4-position[1]. This is a significant advantage for designing more selective PROTACs.
Mandatory Visualization
Experimental Protocols
CRBN Binding Assay (Competitive Displacement)
This protocol describes a method to determine the binding affinity of a PROTAC to the CRBN E3 ligase.
Materials:
-
Recombinant CRBN-DDB1 protein complex
-
Fluorescently labeled tracer ligand with known affinity for CRBN (e.g., fluorescently tagged pomalidomide)
-
Test compounds (PROTACs with this compound and other thalidomide derivatives)
-
Assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT)
-
384-well microplates
-
Plate reader capable of measuring fluorescence polarization or TR-FRET
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 384-well plate, add a fixed concentration of the recombinant CRBN-DDB1 protein complex and the fluorescent tracer ligand to each well.
-
Add the serially diluted test compounds to the wells. Include wells with no test compound as a positive control and wells with no CRBN-DDB1 as a negative control.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization or TR-FRET signal using a plate reader.
-
The displacement of the fluorescent tracer by the test compound will result in a decrease in the signal.
-
Plot the signal against the logarithm of the test compound concentration and fit the data to a suitable model to determine the IC₅₀ value, which can be converted to a binding affinity (Ki) using the Cheng-Prusoff equation.
Target Protein Degradation Assay (Western Blot)
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein of interest
-
Cell culture medium and supplements
-
PROTACs dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding sample loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximum degradation).
Global Proteomics for Selectivity Profiling
This protocol provides an overview of how to assess the selectivity of a PROTAC on a proteome-wide scale.
Materials:
-
Cell line of interest
-
PROTAC compound and vehicle control (DMSO)
-
Lysis buffer for mass spectrometry (e.g., urea-based buffer)
-
DTT and iodoacetamide for reduction and alkylation
-
Trypsin for protein digestion
-
LC-MS/MS system
-
Data analysis software (e.g., MaxQuant, Proteome Discoverer)
Procedure:
-
Treat cells with the PROTAC at a concentration that induces significant target degradation and a vehicle control for a specified time.
-
Harvest and lyse the cells in a mass spectrometry-compatible lysis buffer.
-
Reduce and alkylate the proteins.
-
Digest the proteins into peptides using trypsin.
-
Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis (optional but recommended for higher accuracy).
-
Analyze the peptide samples by LC-MS/MS.
-
Process the raw data using appropriate software to identify and quantify proteins.
-
Compare the protein abundance between the PROTAC-treated and vehicle-treated samples to identify proteins that are significantly downregulated.
-
This analysis will reveal the on-target degradation of the intended POI and any off-target degradation, including neosubstrates like IKZF1 and IKZF3.
Conclusion
The choice of the E3 ligase ligand and the linker attachment point is a critical consideration in the design of potent and selective PROTACs. The available data suggests that utilizing a lenalidomide-based ligand with a linker at the 5-position of the phthalimide ring, as in this compound, can be a strategic approach to mitigate the off-target degradation of neosubstrates like IKZF1[1]. While this may sometimes come with a slight trade-off in on-target potency compared to 4-substituted analogs, the improved selectivity profile can be highly advantageous for developing safer and more specific therapeutic agents. Researchers should carefully consider these factors and conduct comprehensive experimental evaluations, including quantitative degradation assays and global proteomics, to select the optimal CRBN ligand for their specific target and therapeutic application.
References
Head-to-head comparison of (3S)Lenalidomide-5-Br and pomalidomide-based PROTACs
An Objective Head-to-Head Comparison of (3S)Lenalidomide-5-Br and Pomalidomide-Based PROTACs
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These bifunctional molecules induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] A critical component of a PROTAC is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the target protein. Among the most utilized E3 ligases is Cereblon (CRBN), frequently recruited by ligands derived from immunomodulatory drugs (IMiDs) such as lenalidomide and pomalidomide.[3][4]
This guide provides a detailed, data-driven comparison between PROTACs constructed with this compound, a derivative of lenalidomide used for PROTAC synthesis, and those based on pomalidomide.[5][6][7] We will objectively evaluate their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal CRBN-recruiting moiety for their specific research needs.
Data Presentation: Quantitative Comparison
The choice between lenalidomide and pomalidomide derivatives can significantly impact a PROTAC's potency, selectivity, and physicochemical properties.[8] The following tables summarize key quantitative data to facilitate a direct comparison.
Table 1: CRBN Binding Affinity of Parent Ligands
The binding affinity of the E3 ligase ligand to CRBN is a crucial determinant of the efficacy of the resulting PROTAC.[9] Pomalidomide generally exhibits a stronger binding affinity for CRBN compared to thalidomide and its other analogues.[3]
| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method |
| Pomalidomide | ~157 nM[9] | 1.2 - 3 µM[9] | Competitive Titration, TR-FRET[9] |
| Lenalidomide | Not specified | Less effective than pomalidomide in competitive assays[4] | Cellular Target Engagement Assay[4] |
Table 2: Comparative Degradation Efficiency of BRD4-Targeting PROTACs
The ultimate measure of a PROTAC's effectiveness is its ability to degrade the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[8]
| PROTAC ID | E3 Ligase Ligand | Target Protein | DC50 | Dmax (%) | Reference |
| PROTAC 3 | Thalidomide | BRD4 | 0.1 - 0.3 nM | >90 | [8] |
| PROTAC 4 | Lenalidomide | BRD4 | pM range | >90 | [8] |
Note: This data, compiled from a comparative study, suggests that lenalidomide-based PROTACs can achieve higher potency (pM range DC50) than thalidomide-based counterparts for the same target.[8] While this is not a direct comparison with pomalidomide, it highlights the high degradation potential of lenalidomide-based PROTACs.
Key Performance and Selectivity Considerations
Beyond raw potency, several other factors must be considered when choosing between these two CRBN ligands.
Potency and Efficacy: Pomalidomide is generally considered a more potent intrinsic degrader of CRBN neosubstrates than lenalidomide.[10][11] This inherent activity can translate to more efficient degradation when incorporated into a PROTAC.[10] However, some studies have shown that lenalidomide-based PROTACs can achieve picomolar DC50 values, indicating extremely high potency.[8]
Off-Target Effects: A significant concern with pomalidomide-based PROTACs is the off-target degradation of endogenous zinc finger (ZF) transcription factors.[10][12] This can lead to a narrower therapeutic window and potential toxicity.[10] Research has shown that the linker attachment point is crucial; attaching the linker at the C5 position of the pomalidomide phthalimide ring can mitigate these off-target effects.[10] The off-target profile for lenalidomide-based PROTACs is less definitively established and may be more dependent on the specific target and linker configuration.[10]
Physicochemical Properties and Stability: Lenalidomide-based PROTACs may offer advantages in terms of their physicochemical properties. The structure of lenalidomide can lead to improved metabolic and chemical stability, which is a critical factor for the overall in vivo performance and durability of a PROTAC.[8]
Mandatory Visualizations
PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow: Western Blot for Protein Degradation
Caption: Western blot experimental workflow.
Logical Relationship: Ligand Selection Guide
Caption: Decision guide for CRBN ligand selection.
Experimental Protocols
Detailed and reproducible protocols are essential for the accurate evaluation of PROTACs.[8]
Protocol 1: Western Blot for Quantifying Protein Degradation
This method is fundamental for determining the DC50 and Dmax of a PROTAC.[13]
1. Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 2, 10, or 24 hours).[14]
2. Cell Lysis:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice to ensure complete lysis, then scrape and collect the cell lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.[13]
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer.[13]
4. Sample Preparation and SDS-PAGE:
-
Add an equal volume of 2x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.[13]
5. Western Blotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[13]
-
Incubate the membrane with a primary antibody against the target protein and a loading control protein (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane again with TBST.
6. Data Acquisition and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Quantify the band intensity using densitometry software.
-
Normalize the target protein signal to the loading control signal for each sample.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[10]
Protocol 2: Competitive Binding Assay for CRBN Affinity
This assay measures the ability of a test compound to compete with a known ligand for binding to CRBN.[9]
1. Reagents and Materials:
-
Purified CRBN protein or cell lysate containing CRBN.
-
Thalidomide-analog affinity beads (or other immobilized CRBN ligand).
-
Test compounds (this compound, Pomalidomide derivatives).
-
Wash and elution buffers.
-
Reagents for immunoblotting (primary antibodies for CRBN and DDB1, secondary antibodies).
2. Procedure:
-
Pre-incubate the purified CRBN protein or cell lysate with varying concentrations of the test compound.
-
Add the thalidomide-analog affinity beads to the mixture and incubate to allow for competitive binding.
-
Wash the beads thoroughly to remove non-specific binders.
-
Elute the bound proteins from the beads.
-
Analyze the eluate for the amount of CRBN (and its binding partner DDB1) by immunoblotting (Western Blot).
3. Data Analysis:
-
Quantify the CRBN band intensity for each concentration of the test compound.
-
The reduction in the amount of CRBN pulled down by the beads in the presence of the test compound indicates binding competition.
-
Plot the percentage of CRBN binding against the test compound concentration to determine the IC50 value.
Conclusion
The selection between this compound and pomalidomide as the CRBN-recruiting ligand for a PROTAC is a nuanced decision that depends on the specific therapeutic goal.
-
Pomalidomide-based PROTACs are often favored when maximal potency is the primary objective, as pomalidomide is an intrinsically powerful degrader.[10] However, researchers must be vigilant about potential off-target degradation of zinc finger proteins, which can be mitigated through strategic linker design, particularly at the C5 position.[10]
-
This compound-based PROTACs represent a compelling alternative, potentially offering a better selectivity profile and more favorable physicochemical and stability properties.[8][10] The capacity of lenalidomide-based PROTACs to achieve picomolar degradation potency demonstrates that high efficacy is not exclusive to pomalidomide.[8]
Ultimately, the optimal choice will depend on a comprehensive evaluation of the final PROTAC molecule, balancing degradation efficiency, selectivity, and drug-like properties for the specific protein of interest.[10] The experimental protocols and comparative data provided in this guide offer a robust framework for making this critical design decision.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. 【PROTAC Accelerator】Human Cereblon Binding Kit: High-Efficiency Screening, Empowering Drug Development! - Shanghai VKEY Biotechnologies Co.,Ltd. [vkeybio.com]
- 3. benchchem.com [benchchem.com]
- 4. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Performance Analysis of Lenalidomide-Based PROTACs for Targeted Protein Degradation
For Immediate Release
This guide provides a comparative analysis of the degradation efficiency of PROTACs (Proteolysis Targeting Chimeras) that utilize lenalidomide and its derivatives as E3 ligase ligands. While this report focuses on PROTACs incorporating the specific Cereblon (CRBN) E3 ligase ligand (3S)Lenalidomide-5-Br, publicly available quantitative data for PROTACs using this exact moiety is limited. Therefore, to provide a comprehensive comparison for researchers, scientists, and drug development professionals, this guide includes data on well-characterized lenalidomide-based PROTACs and contrasts their performance with alternatives that recruit the von Hippel-Lindau (VHL) E3 ligase.
The central metrics for evaluating PROTAC efficacy, the half-maximal degradation concentration (DC50) and the maximum degradation percentage (Dmax), are presented. This guide also offers detailed experimental protocols for determining these values and visual diagrams of the underlying biological pathways and experimental workflows.
Quantitative Degradation Efficiency: A Comparative Overview
The selection of the E3 ligase ligand is a critical determinant of a PROTAC's degradation potency and cellular activity. The following tables summarize the performance of prominent PROTACs targeting the epigenetic reader protein BRD4, categorized by the E3 ligase they recruit.
Table 1: Performance of CRBN-Recruiting (Lenalidomide-Based) BRD4 PROTACs
| PROTAC ID | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-825 | BRD4 | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | < 1, 0.57, 1, 1 | >90 |
| Compound 21 (dihydroquinazolinone-based) | BRD4 | THP-1 | Not explicitly DC50, but effective degradation at 1 µM | >90 |
| "Le-P" (OTX-015-based) | BET Proteins | - | - | - |
| dBET1 | BRD2/3/4 | HEK293 | BRD2: 83, BRD3: 34, BRD4: 14 | Not Specified |
Note: Data for ARV-825 is compiled from multiple sources indicating high potency across various cell lines.[1] Compound 21's data is based on effective degradation concentration rather than a precise DC50 value.[2][3] Data for dBET1 illustrates differential degradation of BET family proteins.[4]
Table 2: Performance of VHL-Recruiting BRD4 PROTACs for Comparison
| PROTAC ID | Target Protein | Cell Line(s) | DC50 (nM) | Dmax (%) |
| ARV-771 | BRD2/3/4 | Castration-Resistant Prostate Cancer (CRPC) | < 1 to < 5 | Not Reported |
| MZ1 | BRD4 (preferential) | H661, H838 | 8, 23 | Complete at 100 nM |
Note: This table provides a benchmark for comparing CRBN-based PROTACs against those recruiting the VHL E3 ligase, demonstrating that high potency can be achieved with different E3 ligase systems.[1]
Signaling Pathway and Experimental Workflow
To elucidate the mechanism of action and the process of evaluation, the following diagrams are provided.
Experimental Protocols
Accurate determination of DC50 and Dmax values is crucial for the evaluation of PROTAC efficacy. The following is a generalized protocol for assessing PROTAC-induced protein degradation via Western Blotting.
Protocol: Determination of DC50 and Dmax by Western Blot
1. Cell Culture and Treatment:
-
Seed the chosen cell line into 6-well plates at a density that ensures they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere by incubating overnight at 37°C in a humidified incubator with 5% CO2.[5][6]
-
Prepare serial dilutions of the PROTAC compound in a complete growth medium from a stock solution (typically in DMSO).
-
Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed 0.1%.[5]
-
Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC. Include a vehicle-only control.[5][6]
-
Incubate the cells for the desired time period (e.g., 24 hours) to allow for protein degradation.[5][6]
2. Lysate Preparation:
-
After incubation, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[6]
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.[6]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally, to ensure complete lysis.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[6]
-
Collect the supernatant containing the soluble protein.
3. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay.[6]
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes to denature the proteins.[6]
4. Western Blotting:
-
Load equal amounts of denatured protein for each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.[6]
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[6]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[6]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.
-
Also, probe a separate membrane or the same membrane (if stripped and re-probed) with a primary antibody against a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST (Tris-buffered saline with Tween 20).
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash the membrane again three times with TBST.
5. Detection and Data Analysis:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[5][6]
-
Quantify the intensity of the protein bands using densitometry software (e.g., ImageJ).[5]
-
Normalize the band intensity of the target protein to the intensity of the corresponding loading control for each sample.[5]
-
Calculate the percentage of remaining protein for each PROTAC concentration relative to the vehicle-treated control (which is set to 100%). The percentage of degradation is 100% minus the percentage of remaining protein.[5]
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration.
-
Fit the data to a variable slope dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the DC50 and Dmax values.[5]
Conclusion
PROTACs based on lenalidomide derivatives are potent inducers of targeted protein degradation. The data presented herein for BRD4 degraders demonstrates that CRBN-recruiting PROTACs can achieve high levels of degradation at nanomolar concentrations. The choice of the E3 ligase ligand, as illustrated by the comparison with VHL-based PROTACs, is a key factor in the design and optimization of these novel therapeutics. The provided protocols and diagrams serve as a foundational resource for researchers aiming to characterize and compare the efficacy of new PROTAC molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Confirming Protein Knockdown by (3S)Lenalidomide-5-Br: An Orthogonal Assay Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
(3S)Lenalidomide-5-Br, a derivative of the well-characterized immunomodulatory drug lenalidomide, serves as a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs) by acting as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1] The primary mechanism of action for lenalidomide, and by extension its derivatives, involves hijacking the CRBN E3 ubiquitin ligase complex to induce the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[2][3] Key targets include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as Casein Kinase 1α (CK1α).[4][5]
Robust and reliable quantification of target protein knockdown is paramount to characterizing the efficacy and specificity of compounds like this compound. This guide provides a comparative overview of essential orthogonal assays to confirm protein knockdown, complete with detailed experimental protocols and expected quantitative outcomes based on studies with the parent compound, lenalidomide.
At a Glance: Comparison of Orthogonal Assays for Protein Knockdown Validation
| Assay | Principle | Throughput | Quantitative Capability | Key Advantages | Key Limitations |
| Western Blotting | Antibody-based detection of specific proteins separated by size. | Low to Medium | Semi-quantitative to Quantitative | Widely accessible, provides molecular weight confirmation. | Dependent on antibody quality, can be time-consuming. |
| RT-qPCR | Measures mRNA levels of the target gene. | High | Quantitative | Highly sensitive and specific for transcript levels. | Does not directly measure protein levels; mRNA and protein levels may not always correlate. |
| Mass Spectrometry | Identifies and quantifies proteins and peptides based on mass-to-charge ratio. | High | Highly Quantitative | Unbiased, global proteome analysis, high sensitivity and specificity. | Requires specialized equipment and expertise in data analysis. |
| CETSA | Measures target engagement by assessing ligand-induced thermal stabilization of the protein. | Medium to High | Qualitative to Semi-quantitative | Confirms direct target binding in a cellular context. | Indirect measure of knockdown, requires specific antibody or mass spectrometry for detection. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of lenalidomide-induced protein degradation and a general experimental workflow for its validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted protein degradation as a powerful research tool in basic biology and drug target discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Advantages of (3S)Lenalidomide-5-Br Over First-Generation CRBN Ligands: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation has ushered in a new era of therapeutic possibilities, with Proteolysis Targeting Chimeras (PROTACs) at the forefront. A critical component of many successful PROTACs is the ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN). This guide provides a comprehensive comparison of (3S)Lenalidomide-5-Br, a second-generation CRBN ligand derivative, with first-generation ligands such as thalidomide. Through an examination of experimental data, this guide will delineate the advantages of utilizing this compound in the development of potent and effective protein degraders.
Executive Summary
This compound, derived from the second-generation immunomodulatory imide drug (IMiD) lenalidomide, offers significant advantages over first-generation CRBN ligands like thalidomide for the development of PROTACs. These advantages primarily stem from a higher binding affinity to CRBN, which translates to the construction of more potent PROTACs capable of inducing target protein degradation at lower concentrations. This increased potency can lead to a wider therapeutic window and potentially reduced off-target effects.
Data Presentation: Quantitative Comparison of CRBN Ligands
The efficacy of a CRBN ligand in a PROTAC is fundamentally linked to its ability to bind to the CRBN E3 ligase complex. The following tables summarize the binding affinities of first and second-generation CRBN ligands and the degradation potency of PROTACs constructed using these ligands.
Table 1: Binding Affinity of CRBN Ligands
| Ligand | Ligand Generation | Assay Type | Binding Affinity (Kd / Ki / IC50) | Reference |
| Thalidomide | First | Competitive Titration | Ki: ~250 nM | [1] |
| Thalidomide | First | Isothermal Titration Calorimetry (ITC) | Kd: 43.4 ± 2.6 µM (to CRBN TBD) | [2] |
| Lenalidomide | Second | Competitive Titration | Ki: ~178 nM | [1] |
| Lenalidomide | Second | Isothermal Titration Calorimetry (ITC) | Kd: 0.64 ± 0.24 µM (to CRBN-DDB1) | [2] |
| Lenalidomide | Second | TR-FRET | IC50: 2.694 µM | [3] |
| Pomalidomide | Second | Competitive Titration | Ki: ~157 nM | [1] |
| Pomalidomide | Second | Isothermal Titration Calorimetry (ITC) | Kd: 14.7 ± 1.9 µM (to CRBN TBD) | [2] |
Note: Binding affinities can vary depending on the specific assay conditions and the protein construct used (e.g., CRBN thalidomide-binding domain (TBD) vs. the full CRBN-DDB1 complex).
Table 2: Degradation Potency (DC50) of PROTACs Utilizing Different CRBN Ligands
| PROTAC | Target Protein | CRBN Ligand | DC50 | Cell Line | Reference |
| SHP2 Degrader 11 | SHP2 | Thalidomide-based | 6.02 nM | Not Specified | [4] |
| ARV-825 | BRD4 | Pomalidomide-based | < 1 nM | Not Specified | [5] |
| dBET1 | BRD4 | Pomalidomide-based | EC50 = 430 nM | Not Specified | [5] |
| PROTAC 3 | BRD4 | Thalidomide-based | 0.1 - 0.3 nM | Not Specified | [6] |
| PROTAC 4 | BRD4 | Lenalidomide-based | pM range | Not Specified | [6] |
| MDM2 PROTAC (14a) | CRBN (self-degradation) | Thalidomide-based | 200 nM | HeLa | [7] |
DC50 is the concentration of the PROTAC required to degrade 50% of the target protein.
The data consistently demonstrates that second-generation ligands, lenalidomide and pomalidomide, exhibit a higher binding affinity for CRBN compared to the first-generation ligand, thalidomide.[1] This enhanced affinity is a key factor in the improved potency of PROTACs constructed with these ligands, as evidenced by the lower DC50 values. For instance, a lenalidomide-based PROTAC targeting BRD4 demonstrated picomolar degradation potency, a significant improvement over its thalidomide-based counterpart.[6]
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of CRBN ligands and their corresponding PROTACs.
Fluorescence Polarization (FP) Competitive Binding Assay
Objective: To determine the binding affinity of a test ligand to the CRBN-DDB1 complex by measuring the displacement of a fluorescently labeled tracer.
Materials:
-
Purified recombinant human CRBN-DDB1 complex
-
Fluorescently labeled CRBN tracer (e.g., Cy5-thalidomide)
-
Test ligands (this compound, thalidomide)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 200 mM NaCl, 0.5 mM TCEP, 5% glycerol)
-
Black, low-binding 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Prepare Reagents:
-
Dilute the CRBN-DDB1 complex to the desired final concentration in assay buffer.
-
Dilute the fluorescent tracer to the desired final concentration in assay buffer.
-
Prepare a serial dilution of the test ligands in DMSO, followed by a further dilution in assay buffer.
-
-
Assay Plate Setup:
-
Add a fixed volume of the diluted CRBN-DDB1 complex to each well.
-
Add the serially diluted test ligands to the wells.
-
Add a fixed volume of the diluted fluorescent tracer to all wells.
-
Include controls:
-
No competitor control: Wells with CRBN-DDB1 and tracer only.
-
No protein control: Wells with tracer only.
-
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis:
-
Calculate the anisotropy values for each well.
-
Plot the anisotropy values against the logarithm of the test ligand concentration.
-
Fit the data to a suitable binding model (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Western Blot for PROTAC-Mediated Protein Degradation (DC50 Determination)
Objective: To quantify the degradation of a target protein induced by a PROTAC and determine its DC50 value.
Materials:
-
Cell line expressing the target protein
-
PROTACs (one synthesized with this compound and one with a first-generation ligand)
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Denature the proteins by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibody against the target protein.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe with the primary antibody for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve to determine the DC50 and Dmax (maximum degradation) values.[8]
-
Mandatory Visualization
CRL4-CRBN Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Navigating Neosubstrate Selectivity: A Comparative Guide to (3S)Lenalidomide-5-Br Based PROTACs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (3S)Lenalidomide-5-Br based Proteolysis Targeting Chimeras (PROTACs) and their alternatives, focusing on cross-reactivity and supported by experimental data and protocols. Understanding the on- and off-target degradation profiles of these molecules is critical for developing safer and more effective therapeutics.
PROTACs are a revolutionary class of drugs that co-opt the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2] A key component of many PROTACs is the E3 ligase recruiter, which brings the target protein into proximity with an E3 ubiquitin ligase. Lenalidomide and its analogs are widely used recruiters for the Cereblon (CRBN) E3 ligase.[2][3][4] However, the lenalidomide moiety itself can induce the degradation of a panel of "neosubstrate" proteins, most notably zinc-finger transcription factors like IKZF1 and IKZF3, which can lead to both therapeutic effects and off-target toxicities.[5][6][7]
The (3S) configuration of lenalidomide is crucial for its activity. Modifications to the lenalidomide scaffold, such as the introduction of a bromine atom at the 5-position of the phthalimide ring, are explored to modulate binding affinity and neosubstrate degradation profiles. This guide will delve into the cross-reactivity of such PROTACs and compare them with other emerging alternatives.
Comparative Analysis of PROTACs
The cross-reactivity of a PROTAC is a critical parameter that defines its therapeutic window. Off-target degradation can lead to unforeseen toxicities. The following table summarizes the characteristics of this compound based PROTACs and compares them with other lenalidomide-based and alternative E3 ligase-recruiting PROTACs.
| PROTAC Type | E3 Ligase Recruiter | Target Protein (Example) | Key Cross-Reactivity Observations | Advantages | Disadvantages |
| This compound based | This compound | Bromodomain-containing protein 4 (BRD4) | Retains degradation activity against neosubstrates IKZF1 and IKZF3. The 5-bromo substitution can be a handle for linker attachment.[8] | Well-established chemistry for synthesis and linker attachment. | Potential for off-target effects due to neosubstrate degradation. |
| Pomalidomide-based | Pomalidomide | Anaplastic Lymphoma Kinase (ALK) | Induces degradation of several zinc-finger (ZF) proteins. Modifications at the C5 position can reduce off-target ZF degradation.[9][10] | Higher affinity for CRBN compared to lenalidomide. | Significant off-target degradation of essential ZF proteins. |
| 6-Fluoro Lenalidomide-based | 6-Fluoro Lenalidomide | BET proteins | Shows selective degradation of IKZF1, IKZF3, and CK1α, with reduced degradation of SALL4, a protein associated with teratogenicity.[5][6][11] | Enhanced selectivity for therapeutic neosubstrates and potentially improved safety profile. | Newer modality, may require more extensive characterization. |
| VHL-based | VHL Ligand (e.g., VH032) | Androgen Receptor (AR) | Different off-target profile compared to CRBN-based PROTACs. Cross-reactivity depends on the VHL ligand and target binder. | Avoids CRBN-mediated neosubstrate degradation. | Can have its own distinct off-target profile. Generally larger molecules. |
| IAP-based | IAP Ligand (e.g., LCL161) | BCL-XL | Targets Inhibitor of Apoptosis Proteins (IAPs) as E3 ligases, offering an alternative degradation pathway.[12] | May overcome resistance to CRBN or VHL-based PROTACs. | Less explored compared to CRBN and VHL recruiters. |
Signaling Pathways and Experimental Workflows
To understand the functional consequences of PROTAC-induced protein degradation, it is essential to visualize the involved signaling pathways and the experimental workflows used to assess cross-reactivity.
Caption: Mechanism of action of a PROTAC, leading to the ubiquitination and subsequent proteasomal degradation of a target protein.
Caption: A typical experimental workflow for evaluating the cross-reactivity of PROTACs.
Caption: Simplified signaling pathways affected by the degradation of neosubstrates IKZF1 and IKZF3 by lenalidomide-based PROTACs.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate assessment of PROTAC cross-reactivity.
Protocol 1: Western Blotting for Target and Off-Target Protein Degradation
Objective: To quantify the degradation of a target protein and known off-target proteins (e.g., IKZF1, IKZF3) in response to PROTAC treatment.
Materials:
-
Cell line of interest (e.g., MM.1S, HEK293T)
-
PROTAC of interest
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein, IKZF1, IKZF3, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete cell culture medium. Treat cells with varying concentrations of the PROTAC or DMSO for the desired time (e.g., 24 hours).
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and incubate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the intensity of the target and off-target proteins to the loading control.
-
Protocol 2: Competitive Binding Assay (TR-FRET)
Objective: To determine the binding affinity of a PROTAC to the E3 ligase (CRBN) and the target protein.
Materials:
-
Tagged E3 ligase (e.g., His-tagged CRBN)
-
Tagged target protein (e.g., GST-tagged BRD4)
-
Fluorescently labeled ligand for the E3 ligase or target protein
-
Terbium (Tb)-conjugated anti-tag antibody (e.g., anti-His)
-
Fluorescein-labeled anti-tag antibody (e.g., anti-GST)
-
Assay buffer
-
384-well microplates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the unlabeled PROTAC. Prepare a solution containing the tagged E3 ligase, tagged target protein, and the corresponding antibodies in the assay buffer.
-
Assay Setup:
-
Add a small volume of the PROTAC dilutions to the wells of a 384-well plate.
-
Add the pre-mixed solution of proteins and antibodies to each well.
-
Include controls with no PROTAC (maximum signal) and no proteins (background).
-
-
Incubation: Incubate the plate at room temperature for the recommended time to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the TR-FRET signal using a plate reader with the appropriate excitation and emission wavelengths for the terbium donor and fluorescein acceptor.
-
Data Analysis:
-
Calculate the ratio of the acceptor and donor emission signals.
-
Plot the TR-FRET ratio as a function of the PROTAC concentration.
-
Fit the data to a suitable binding model (e.g., four-parameter logistic equation) to determine the IC50 value, which represents the concentration of the PROTAC required to displace 50% of the fluorescent ligand.
-
Conclusion
The development of this compound based PROTACs and their analogs represents a significant area of research in targeted protein degradation. While these molecules offer potent degradation of target proteins, a thorough understanding and characterization of their cross-reactivity profiles are paramount. By employing systematic experimental workflows, including western blotting for protein degradation and competitive binding assays for affinity determination, researchers can gain crucial insights into the selectivity of their PROTACs. The strategic modification of the lenalidomide scaffold, as seen with 6-fluoro lenalidomide, demonstrates a promising avenue for engineering PROTACs with improved safety profiles by minimizing the degradation of unwanted neosubstrates. The continued exploration of alternative E3 ligase recruiters will further expand the toolkit for developing highly selective and potent protein degraders.
References
- 1. mdpi.com [mdpi.com]
- 2. Current Challenges in Small Molecule Proximity-Inducing Compound Development for Targeted Protein Degradation Using the Ubiquitin Proteasomal System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Performance of Lenalidomide-Based CRBN Ligands in Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative performance overview of lenalidomide and its analogs as ligands for the E3 ubiquitin ligase Cereblon (CRBN). While direct benchmarking data for the specific stereoisomer (3S)Lenalidomide-5-Br is not extensively available in the public domain, this document extrapolates its expected performance based on data from closely related compounds, particularly lenalidomide and pomalidomide. This compound is primarily utilized as a chemical tool in the development of Proteolysis Targeting Chimeras (PROTACs), where it serves as the CRBN-recruiting moiety.
The primary mechanism of action for lenalidomide and its derivatives involves binding to CRBN, which in turn induces the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][3] This targeted protein degradation is central to the anti-proliferative and immunomodulatory effects observed in various cancer cell lines, particularly in multiple myeloma.[1][2][3]
Performance Comparison of Lenalidomide and Analogs
The following tables summarize key performance indicators for lenalidomide and pomalidomide, a more potent analog, providing a baseline for evaluating CRBN ligands.
Table 1: CRBN Binding Affinity
The binding affinity of a ligand to CRBN is a critical determinant of its potency in inducing the degradation of target proteins. The dissociation constant (Kd) and IC50 values from competitive binding assays are commonly used to quantify this interaction.
| Compound | Assay Type | System | Affinity (Kd or IC50) | Reference |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | Recombinant human DDB1-CRBN | ~250 nM (Kd) | [4] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | Recombinant human DDB1-CRBN | ~178 nM (Kd) | [4] |
| Lenalidomide | Fluorescence-based Thermal Shift | Recombinant human CRBN-DDB1 | ~3 µM (IC50) | [5][6] |
| Lenalidomide | Competitive Binding (to thalidomide analog beads) | U266 cell extracts | ~2 µM (IC50) | [5][7] |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | Recombinant human DDB1-CRBN | ~157 nM (Kd) | [4] |
| Pomalidomide | Fluorescence-based Thermal Shift | Recombinant human CRBN-DDB1 | ~3 µM (IC50) | [5] |
Table 2: Anti-proliferative Activity in Multiple Myeloma Cell Lines
The anti-proliferative activity of CRBN ligands is typically assessed by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines.
| Cell Line | Compound | IC50 | Reference |
| MM.1S | Lenalidomide | 0.15 - 7 µM | [8] |
| RPMI-8226 | Lenalidomide | >10 µM (Resistant) | [8] |
| U266 | Lenalidomide | >10 µM (Resistant) | [8] |
| OPM1 | Lenalidomide | 0.15 - 7 µM | [8] |
| INA-6 | Lenalidomide | 0.15 - 7 µM | [8] |
| JIM-3 | Lenalidomide | >10 µM (Resistant) | [8] |
| XG-7 | Lenalidomide | >10 µM (Resistant) | [8] |
| XG-6 | Lenalidomide | >10 µM (Resistant) | [8] |
| JJN3 | Lenalidomide | >10 µM (Resistant) | [8] |
| Karpas-620 | Lenalidomide | >10 µM (Resistant) | [8] |
| SKMM2 | Lenalidomide | >10 µM (Resistant) | [8] |
| KMS12-PE | Lenalidomide | >10 µM (Resistant) | [8] |
| KMM1 | Lenalidomide | >10 µM (Resistant) | [8] |
| MDN | Lenalidomide | >10 µM (Resistant) | [8] |
| RPMI8226 | Tanshinone I + Lenalidomide | IC50 determined from graph | [9] |
| U266 | Tanshinone I + Lenalidomide | IC50 determined from graph | [9] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental procedures is crucial for understanding the mechanism of action and evaluation of these compounds.
Caption: CRBN-mediated degradation pathway induced by lenalidomide analogs.
Caption: Experimental workflow for evaluating CRBN ligand performance.
Detailed Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted from the Promega CellTiter-Glo® Luminescent Cell Viability Assay technical bulletin.[10][11][12]
Objective: To determine the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.
Materials:
-
Opaque-walled multiwell plates (96-well or 384-well)
-
Mammalian cells in culture medium
-
Test compound (this compound or other analogs)
-
CellTiter-Glo® Reagent (Promega)
-
Orbital shaker
-
Luminometer
Procedure:
-
Cell Plating: Seed cells in opaque-walled multiwell plates at a density determined to be within the linear range of the assay. The volume is typically 100 µl for 96-well plates or 25 µl for 384-well plates. Include control wells with medium only for background luminescence.
-
Compound Treatment: Add the desired concentrations of the test compound to the experimental wells. Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence from all experimental values. Plot the cell viability (as a percentage of the untreated control) against the compound concentration to determine the IC50 value.
Western Blot for IKZF1 and IKZF3 Degradation
This protocol is a general guideline for detecting changes in protein levels following treatment.
Objective: To quantify the degradation of IKZF1 and IKZF3 proteins in cells treated with a CRBN ligand.
Materials:
-
Cultured cells treated with the test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-IKZF1, anti-IKZF3, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against IKZF1, IKZF3, and a loading control overnight at 4°C.[13]
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest's signal to the loading control's signal. Compare the protein levels in treated samples to the untreated control.
Co-Immunoprecipitation (Co-IP) for CRBN Interaction
This protocol is a general procedure to confirm the interaction of a compound-dependent substrate with CRBN.[14][15][16][17][18]
Objective: To demonstrate the interaction between CRBN and its neosubstrates (IKZF1/IKZF3) in the presence of a CRBN ligand.
Materials:
-
Cultured cells treated with the test compound or vehicle control
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody for immunoprecipitation (e.g., anti-CRBN)
-
Control IgG antibody
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
-
Reagents for Western blotting
Procedure:
-
Cell Lysis: Lyse the treated and control cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysates with Protein A/G beads for 1 hour at 4°C. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the anti-CRBN antibody or control IgG to the pre-cleared lysates and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against IKZF1 and IKZF3 to detect their presence in the CRBN immunoprecipitate. An increase in the co-immunoprecipitated IKZF1/IKZF3 in the presence of the compound indicates a compound-dependent interaction with CRBN.
References
- 1. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lenalidomide induces degradation of IKZF1 and IKZF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 11. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 12. promega.com [promega.com]
- 13. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Identification of cereblon-binding proteins and relationship with response and survival after IMiDs in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. assaygenie.com [assaygenie.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of (3S)-Lenalidomide-5-Br
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical compounds are as critical as the research itself. This document provides a comprehensive, step-by-step guide for the safe disposal of (3S)-Lenalidomide-5-Br, a derivative of Lenalidomide. Given that Lenalidomide is classified as a cytotoxic and hazardous agent, its brominated analogue must be handled with the utmost care to ensure personnel safety and environmental protection.[1][2] Adherence to these procedures is essential for regulatory compliance and fostering a culture of safety within the laboratory.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to recognize the hazards associated with Lenalidomide and its derivatives. Lenalidomide is known to be a reproductive toxin and can cause damage to organs through prolonged or repeated exposure.[3][4] Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to:
-
Gloves: Disposable gloves suitable for handling chemicals.
-
Gown/Lab Coat: A protective lab coat or gown.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
Waste Segregation and Containerization
Proper segregation of (3S)-Lenalidomide-5-Br waste is the first and most critical step in the disposal process. Cytotoxic waste must be kept separate from other waste streams to prevent cross-contamination and ensure it receives the correct disposal treatment.[5][6][7]
Waste Stream Management for (3S)-Lenalidomide-5-Br
| Waste Type | Container Requirement | Disposal Procedure |
| Unused/Expired Solid Compound | Clearly labeled, sealed, leak-proof container marked as "Cytotoxic Waste".[1] | Treat as bulk chemotherapy waste. Arrange for collection by a licensed hazardous waste disposal company for high-temperature incineration.[2][8] Do not flush down the drain or dispose of in regular trash.[3][8] |
| Contaminated Labware (glassware, pipette tips, etc.) | Puncture-resistant container, clearly labeled as "Cytotoxic Waste".[1] For sharps, use a designated cytotoxic sharps container.[1][7] | Collect in a designated container. Arrange for disposal via high-temperature incineration through a licensed hazardous waste contractor. |
| Contaminated Personal Protective Equipment (gloves, gowns, etc.) | Labeled, sealed plastic bag or container for cytotoxic waste.[1][5] | Place all contaminated PPE in a designated cytotoxic waste container immediately after use. This waste must be incinerated.[2] |
| Spill Cleanup Materials | Labeled, sealed, leak-proof container. | All materials used to clean up a spill of (3S)-Lenalidomide-5-Br should be treated as cytotoxic waste and disposed of accordingly via incineration.[1][4] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of (3S)-Lenalidomide-5-Br.
Workflow for the safe disposal of (3S)-Lenalidomide-5-Br.
Spill Management Protocol
In the event of a spill, immediate and proper cleanup is crucial to minimize exposure and environmental contamination.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the necessary protective gear.
-
Contain the Spill: For powdered spills, gently cover the area with a damp cloth or absorbent pads to prevent the powder from becoming airborne.[4][9] For solutions, surround the spill with absorbent material.
-
Clean the Area: Carefully collect the contaminated materials and place them into a labeled, sealed container for cytotoxic waste. Decontaminate the spill area thoroughly, washing it at least twice.[4][8]
-
Dispose of Cleanup Materials: All materials used for cleanup are considered cytotoxic waste and must be disposed of via incineration.[1]
Regulatory Compliance and Record-Keeping
All laboratories are required to comply with local, regional, and national regulations for the disposal of hazardous waste.[3][8] It is essential to maintain detailed records of the generation, storage, and disposal of (3S)-Lenalidomide-5-Br waste. This documentation should include:
-
The quantity of waste generated.
-
The date of waste generation and collection.
-
The name of the licensed waste disposal company used.
By adhering to these detailed procedures, laboratories can ensure the safe and compliant disposal of (3S)-Lenalidomide-5-Br, thereby protecting personnel, the wider community, and the environment.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. danielshealth.com [danielshealth.com]
- 3. viatris.com [viatris.com]
- 4. packageinserts.bms.com [packageinserts.bms.com]
- 5. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. syndicateofhospitals.org.lb [syndicateofhospitals.org.lb]
- 7. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 8. camberpharma.com [camberpharma.com]
- 9. medicinesauthority.gov.mt [medicinesauthority.gov.mt]
Safeguarding Research: A Comprehensive Guide to Handling (3S)-Lenalidomide-5-Br
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount, especially when handling potent compounds like (3S)-Lenalidomide-5-Br. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment.
(3S)-Lenalidomide-5-Br is a derivative of Lenalidomide, a thalidomide analogue known for its immunomodulatory and antiangiogenic properties. Lenalidomide and its analogues are considered hazardous and potentially teratogenic.[1][2] Therefore, stringent safety protocols are necessary to minimize exposure and ensure the well-being of laboratory personnel.
Hazard Identification and Risk Assessment
Before handling (3S)-Lenalidomide-5-Br, a thorough risk assessment is crucial. The primary hazards associated with this compound are similar to Lenalidomide and include potential reproductive toxicity, developmental toxicity, and general cytotoxic effects.[3][4] The bromine substitution may introduce additional hazards, and the compound should be handled as a substance of very high concern.
Key Hazards:
-
Teratogenicity: Lenalidomide is a known human teratogen.[1]
-
Cytotoxicity: As an analogue of a chemotherapeutic agent, it may be cytotoxic.[5]
-
Skin and Eye Irritation: May cause irritation upon contact.[6]
-
Respiratory Irritation: Inhalation of dust particles can irritate the respiratory tract.[3]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for handling (3S)-Lenalidomide-5-Br.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact with the potent compound.[7] |
| Lab Coat | Disposable, back-closing, solid-front gown made of low-linting material like Tyvek®.[8][9] | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety goggles or a face shield.[10] | Protects eyes from splashes and airborne particles. |
| Respiratory Protection | An N95 respirator or a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), especially when handling the powder form.[10][11] | Minimizes inhalation of hazardous dust. |
| Shoe Covers | Disposable, slip-resistant shoe covers.[10] | Prevents the spread of contamination outside the laboratory. |
Engineering and Administrative Controls
Engineering controls are the first line of defense in minimizing exposure. All handling of (3S)-Lenalidomide-5-Br powder must be conducted within a certified chemical fume hood or a containment ventilated enclosure (CVE) such as a glovebox.[12] Administrative controls include establishing designated work areas, providing comprehensive training for all personnel, and implementing strict access control to the handling areas.[13][14]
Standard Operating Procedure for Handling (3S)-Lenalidomide-5-Br
The following workflow outlines the essential steps for safely handling (3S)-Lenalidomide-5-Br in a laboratory setting.
Caption: Workflow for Safe Handling of (3S)-Lenalidomide-5-Br.
Spill Management
In the event of a spill, the area should be immediately evacuated and secured. Only trained personnel with appropriate PPE should manage the cleanup using a cytotoxic spill kit.[13] The spill should be covered with absorbent material, and the area should be decontaminated with an appropriate cleaning agent. All contaminated materials must be disposed of as hazardous waste.
Disposal Plan
Proper disposal of (3S)-Lenalidomide-5-Br and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Caption: Disposal Pathway for (3S)-Lenalidomide-5-Br Waste.
All waste streams must be clearly labeled as "Hazardous: Cytotoxic" and "Hazardous: Halogenated Organic Waste" where applicable.[15][16] Never dispose of this compound or its waste down the drain or in regular trash.[15]
By adhering to these stringent safety protocols, research institutions can ensure the well-being of their personnel while advancing critical drug development research. Building a culture of safety is not just a regulatory requirement but a cornerstone of scientific excellence.
References
- 1. bms.com [bms.com]
- 2. Lenalidomide (Revlimid): A Thalidomide Analogue in Combination With Dexamethasone For the Treatment of All Patients With Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dimi.unige.it [dimi.unige.it]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pharmed.datapharma.ch [pharmed.datapharma.ch]
- 6. ubpbio.com [ubpbio.com]
- 7. kingstonhsc.ca [kingstonhsc.ca]
- 8. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 9. DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients [cleanroomtechnology.com]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. aiha.org [aiha.org]
- 12. ehs.providence.edu [ehs.providence.edu]
- 13. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 15. benchchem.com [benchchem.com]
- 16. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
